molecular formula C6H8BrN3 B1376160 1-(5-Bromopyrimidin-2-yl)ethan-1-amine CAS No. 1339187-99-3

1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Cat. No.: B1376160
CAS No.: 1339187-99-3
M. Wt: 202.05 g/mol
InChI Key: ZUZVRVFAUSSLNI-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Bromopyrimidin-2-yl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Bromopyrimidin-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyrimidin-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZVRVFAUSSLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339187-99-3
Record name 1-(5-bromopyrimidin-2-yl)ethan-1-amine
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Foundational & Exploratory

The Chiral Pyrimidine Scaffold: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Precision Oncology

[1]

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3 for racemate; 1447447-20-2 for S-isomer) is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors.[1] Its structural uniqueness lies in its bifunctionality: a 5-bromo handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a 2-(1-aminoethyl) tail that serves as a chiral linker, often critical for orienting the pharmacophore within the ATP-binding pocket of enzymes like JAK, BTK, and ERK.[1]

This guide details the synthetic utility, medicinal chemistry applications, and experimental protocols for this scaffold, designed for drug discovery professionals.

Part 1: Structural Pharmacophore Analysis

Chemical Identity[1][2]
  • IUPAC Name: 1-(5-bromopyrimidin-2-yl)ethan-1-amine[1]

  • Molecular Formula: C₆H₈BrN₃

  • Molecular Weight: 202.05 g/mol

  • Key Isomers:

    • (S)-1-(5-Bromopyrimidin-2-yl)ethanamine (CAS: 1447447-20-2) – Often the bioactive enantiomer in kinase targets.[1]

    • (R)-1-(5-Bromopyrimidin-2-yl)ethanamine (CAS: 1447447-15-5).[1]

The "Vector" Strategy

In medicinal chemistry, this molecule acts as a linchpin scaffold . It allows independent elaboration in two distinct vectors:

  • Vector A (The Electrophile - Br): The bromine at the C5 position is electronically activated by the para-nitrogen atoms, making it highly reactive for Pd-catalyzed cross-couplings.[1] This vector typically extends into the "solvent-front" or "gatekeeper" regions of a kinase.[1]

  • Vector B (The Nucleophile - NH₂): The chiral amine at the C2 position serves as an attachment point for the "hinge-binding" motif or the "tail" that interacts with the ribose pocket.[1] The methyl group on the ethyl chain introduces chirality, restricting conformational freedom and increasing selectivity (the "Magic Methyl" effect).

PharmacophoreScaffold1-(5-Bromopyrimidin-2-yl)ethan-1-amineVectorAVector A (C5-Br):Suzuki/Buchwald Coupling(Solvent Front Interaction)Scaffold->VectorA Pd-Cat VectorBVector B (C2-Amine):Amide/Urea Formation(Hinge/Ribose Pocket)Scaffold->VectorB Nucleophilic Attack ChiralityChiral Center (Methyl):Conformational Lock(Selectivity Filter)VectorB->Chirality Stereocontrol

Figure 1: Pharmacophore vector analysis of the scaffold.[1]

Part 2: Synthetic Versatility & Pathways[1]

The synthesis of this intermediate requires careful control to prevent over-reduction or racemization. Two primary routes dominate the literature:

Route A: The Ellman Auxiliary Approach (Enantioselective)

This is the industry standard for generating the high-ee (enantiomeric excess) chiral amine required for clinical candidates.[1]

  • Precursor: 1-(5-Bromopyrimidin-2-yl)ethan-1-one (Ketone).[1]

  • Condensation: Reaction with (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary) using Ti(OEt)₄ to form the chiral N-sulfinyl imine.[1]

  • Reduction: Diastereoselective reduction using NaBH₄ or L-Selectride.[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the chiral amine salt.

Route B: The Grignard Approach (Racemic/Resolution)

Used for early-stage SAR (Structure-Activity Relationship) exploration.[1]

  • Precursor: 5-Bromo-2-cyanopyrimidine.[1]

  • Addition: Grignard reaction with Methylmagnesium bromide (MeMgBr).

  • Reduction: In situ reduction of the resulting imine with NaBH₄.

  • Resolution: Chiral HPLC or crystallization with tartaric acid to separate enantiomers.

Part 3: Case Studies in Drug Discovery

Kinase Inhibitor Scaffolding (JAK/BTK)

While Macitentan uses an ether-linked pyrimidine, the amine-linked analog (this compound) is prevalent in next-generation kinase inhibitors found in patents by companies like BeiGene and InnoCare .[1]

  • Application: The amine forms an amide bond with a heteroaryl carboxylic acid.

  • Mechanism: The pyrimidine ring sits in the ATP-binding pocket.[1] The C5-aryl group (added via Suzuki coupling) extends into the hydrophobic pocket, while the chiral ethylamine tail orients the molecule to form crucial hydrogen bonds with the hinge region residues (e.g., Met, Glu).

  • Selectivity: The (S)-methyl group often clashes with residues in off-target kinases, thereby improving the selectivity profile of the drug candidate (e.g., JAK1 vs. JAK2 selectivity).[1]

Comparison: Ether vs. Amine Linkers
FeatureEther Linker (e.g., Macitentan Intermediates)Amine Linker (This Compound)
H-Bonding H-bond Acceptor only (O)H-bond Donor (NH) & Acceptor (N)
Flexibility High rotational freedomMore rigid (esp.[1][2] with chiral Me)
Metabolism Susceptible to O-dealkylationSusceptible to N-dealkylation/Acetylation
Target Class GPCRs (Endothelin Receptors)Kinases (JAK, BTK, ERK)

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of (S)-1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Ellman Route)[1]

Objective: Synthesis of the chiral amine hydrochloride salt with >98% ee.

Reagents:

  • 1-(5-Bromopyrimidin-2-yl)ethan-1-one (1.0 eq)[1]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)[1]

  • Titanium(IV) ethoxide (2.0 eq)[1]

  • Sodium borohydride (NaBH₄) (2.0 eq)[1]

  • THF (anhydrous), HCl (4M in dioxane).

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried flask under N₂, dissolve the ketone (10 mmol) and (S)-sulfinamide (11 mmol) in anhydrous THF (50 mL).

    • Add Ti(OEt)₄ (20 mmol) dropwise.

    • Heat to reflux (70°C) for 16 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. Filter the resulting titanium oxide precipitate through Celite. Extract the filtrate with EtOAc (3x). Dry (Na₂SO₄) and concentrate to yield the crude sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in anhydrous THF (50 mL) and cool to -48°C (dry ice/acetonitrile bath) to maximize diastereoselectivity.

    • Add NaBH₄ (20 mmol) portion-wise. Stir at -48°C for 4 hours, then warm to RT overnight.

    • Quench: Add saturated NH₄Cl solution dropwise. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the pure sulfinamide intermediate.

  • Deprotection:

    • Dissolve the sulfinamide in MeOH (20 mL).

    • Add 4M HCl in dioxane (10 mL). Stir at RT for 2 hours.

    • Concentrate in vacuo. Triturate the solid with diethyl ether to remove sulfinyl byproducts.

    • Yield: White solid (Amine HCl salt), typically 75-85% yield, >98% ee.

Data Validation (Self-Check):

  • ¹H NMR (DMSO-d₆): Look for the quartet at ~4.5 ppm (CH-NH2) and the doublet at ~1.5 ppm (CH3).[1] The pyrimidine protons should appear as a singlet (or tight doublet) around 9.0 ppm.

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to verify enantiomeric excess.[1]

Part 5: Safety & Stability

  • Hazards: The free amine is basic and can cause skin/eye irritation (H315, H319). The brominated precursor is potentially toxic if ingested (H302).

  • Stability:

    • Free Base: Sensitive to CO₂ (carbamate formation) and oxidation. Store under Argon at -20°C.

    • HCl Salt: Highly stable at room temperature. Non-hygroscopic.

  • Reaction Safety:

    • Suzuki Couplings: The free amine can poison Pd catalysts. It is recommended to use the Boc-protected version or the HCl salt (with excess base) during cross-coupling reactions at the bromine position.[1]

References

  • Beigene, Ltd. "Heterocyclic Compounds, Compositions Thereof, and Methods of Treatment." U.S. Patent Application US20250304535, 2025.[3]

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.

  • Bolli, M. H., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. (Cited for structural comparison of pyrimidine linkers).[4]

  • ChemicalBook. "1-(5-Bromopyrimidin-2-yl)ethan-1-amine Product Profile & CAS Data." [1]

  • Sigma-Aldrich. "Safety Data Sheet: 2-(5-bromopyridin-2-yl)ethan-1-amine analogs."[1]

Introduction: The Pyrimidine Scaffold and a Molecule of Interest

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Postulated Biological Activity of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents. This guide focuses on 1-(5-Bromopyrimidin-2-yl)ethan-1-amine, a compound for which direct biological data is not yet publicly available. In the absence of empirical studies, this document provides a prospective analysis, leveraging structure-activity relationships (SAR) from analogous compounds to postulate its potential biological activities. We present hypothesized therapeutic targets, including protein kinases and bacterial enzymes, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling a structured investigation into the therapeutic potential of this promising, yet unexplored, molecule.

The pyrimidine ring system is a "privileged" scaffold in drug discovery, a core structural component in a vast array of biologically active molecules, from antiviral medications to anticancer agents.[1] Its nitrogen atoms provide key hydrogen bonding capabilities, and the ring's aromaticity allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

This guide focuses on a specific, under-investigated derivative: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (PubChem CID: 63317417).[3] Despite its availability from chemical suppliers, a review of scientific literature reveals a notable absence of studies detailing its biological effects.[3][4]

This document aims to bridge this knowledge gap by providing a comprehensive, technically-grounded prospectus on the potential biological activities of this compound. By analyzing the established bioactivities of structurally related 5-bromopyrimidine and other heterocyclic analogues, we can construct a logical framework for its investigation. This guide will detail plausible synthetic routes, hypothesize key therapeutic targets, and provide robust, step-by-step experimental workflows for its biological evaluation.

Molecular Structure:

  • Chemical Formula: C₆H₈BrN₃

  • Molecular Weight: 202.05 g/mol

  • Key Features:

    • A pyrimidine core, known for its diverse biological roles.

    • A bromine atom at the 5-position, which can serve as a key interaction point or a handle for further synthetic modification.

    • A chiral primary amine at the ethyl substituent on the 2-position, offering potential for specific stereoselective interactions with biological targets.

Proposed Synthesis and Chemical Strategy

Step 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-one (Precursor)

The ketone precursor can be synthesized from a suitable starting material like 5-bromo-2-chloropyrimidine. While the direct synthesis from this specific starting material is not detailed, a similar reaction using 2,5-dibromopyridine to produce 1-(5-bromo-pyridin-2-yl)ethanone has been described and can be adapted.[5] A more direct route for pyrimidines involves nucleophilic substitution of a leaving group (e.g., chlorine) with a suitable acetyl equivalent.

Step 2: Reductive Amination to Yield the Target Amine

Reductive amination is a highly effective method for converting ketones to amines while avoiding the over-alkylation issues common with direct alkylation of ammonia.[6] The ketone precursor would first react with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Proposed Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize 1-(5-Bromopyrimidin-2-yl)ethan-1-amine from its ketone precursor.

Materials:

  • 1-(5-Bromopyrimidin-2-yl)ethan-1-one

  • Ammonium acetate or Ammonia in Methanol (7N solution)

  • Sodium cyanoborohydride (NaBH₃CN)[6]

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(5-Bromopyrimidin-2-yl)ethan-1-one (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(5-Bromopyrimidin-2-yl)ethan-1-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Proposed Synthetic Pathway

Synthesis cluster_ketone Step 1: Ketone Synthesis (Illustrative) cluster_amine Step 2: Reductive Amination Ketone_Start 5-Bromo-2-lithiopyrimidine (Generated in situ) Reagent1 N,N-Dimethylacetamide Ketone_Start->Reagent1 1. React Ketone 1-(5-Bromopyrimidin-2-yl)ethan-1-one Reagent1->Ketone 2. Quench Reagent2 NH₃ / NH₄OAc (Imine Formation) Ketone->Reagent2 Reagent3 NaBH₃CN (Reduction) Reagent2->Reagent3 In situ Amine 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Target Compound) Reagent3->Amine Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Response Cell Proliferation & Survival TF->Response Inhibitor 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Inhibitor->Kinase_Cascade Inhibition

Caption: Potential inhibition of a proliferative signaling pathway.

Antibacterial Activity

The structural precursor to a related compound, 1-(5-Bromo-2-pyridyl)ethanone, is used as a reagent to synthesize antibacterial agents. [5]This suggests that the 5-bromopyrimidine moiety may also be a valuable pharmacophore for developing novel antibiotics.

  • Mechanism of Action Hypothesis: Many antibacterial agents function by inhibiting essential bacterial enzymes. The compound could potentially target enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or folate synthesis. The amine and bromo-pyrimidine features could facilitate binding to the active sites of these bacterial-specific enzymes.

  • Target Organisms: A broad-spectrum screening against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria would be the logical first step. [1]

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the hypotheses outlined above, a structured, multi-tiered screening approach is recommended. This workflow is designed to move from broad cytotoxicity screening to more specific mechanistic assays.

Diagram: Experimental Evaluation Workflow

Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Potency & Specificity cluster_tier3 Tier 3: Mechanism of Action Start Synthesized Compound 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Cytotoxicity MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Start->Cytotoxicity Antibacterial Agar Disk Diffusion Assay (Gram+/Gram- Bacteria) Start->Antibacterial IC50 IC₅₀ Determination (Dose-Response) Cytotoxicity->IC50 If Active MIC MIC Determination (Broth Microdilution) Antibacterial->MIC If Active KinaseAssay Kinase Panel Screening (e.g., ADP-Glo™ Assay) IC50->KinaseAssay Confirm Target MOA_Bacterial Bacterial Enzyme Inhibition Assays MIC->MOA_Bacterial Confirm Target

Caption: A tiered workflow for biological activity screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the general cytotoxic effect of the compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562 - leukemia, A549 - lung, HCT116 - colon) and a normal cell line (e.g., L02 - normal liver) for selectivity.

  • RPMI-1640 or DMEM medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Kinase Inhibitor Profiling (ADP-Glo™ Assay)

Objective: To quantify the inhibitory activity of the compound against a specific kinase or a panel of kinases. The ADP-Glo™ assay is a universal, luminescence-based method that measures ADP produced during a kinase reaction. [7] Materials:

  • Kinase of interest (e.g., Abl, CAMKIV) and its specific substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compound and a known inhibitor (positive control, e.g., Dasatinib for Abl).

  • Kinase reaction buffer.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup: In each well, add the kinase reaction buffer, the test compound at various concentrations, and the kinase enzyme. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. [8]2. Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The light signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a bacterium. This method is considered a gold standard for susceptibility testing. [9][10] Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Resazurin solution (optional, as a viability indicator).

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. If using resazurin, a color change from blue to pink indicates bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the wells with no visible growth onto agar plates. The lowest concentration that results in no bacterial colonies after incubation is the MBC.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Biological Activity Profile

Assay TypeTarget/OrganismEndpointPostulated ResultRationale
Anticancer
MTT AssayK562 (CML) Cell LineIC₅₀< 10 µMHigh sensitivity expected if the compound targets Bcr-Abl kinase.
MTT AssayA549 (Lung Cancer)IC₅₀10-50 µMModerate activity; may indicate inhibition of a more general proliferation pathway.
Kinase AssayBcr-Abl Tyrosine KinaseIC₅₀< 1 µMConfirms direct, potent inhibition of the primary hypothesized target.
Antibacterial
Broth MicrodilutionS. aureus (Gram +)MIC8-16 µg/mLPotential activity based on structural alerts from related compounds.
Broth MicrodilutionE. coli (Gram -)MIC> 64 µg/mLGram-negative bacteria are often less susceptible due to their outer membrane.

Conclusion and Future Directions

While 1-(5-Bromopyrimidin-2-yl)ethan-1-amine remains an uncharacterized molecule, its structural features strongly suggest a high potential for biological activity. The pyrimidine core, coupled with a reactive amine and a strategically placed bromine atom, presents a compelling starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious disease.

This guide provides a foundational framework for initiating this research. The successful synthesis and subsequent validation of the postulated activities using the detailed experimental workflows would represent a significant first step. Future research should focus on:

  • Stereoselective Synthesis and Testing: The chiral center at the ethylamine offers an opportunity to synthesize and test individual enantiomers, which may exhibit different potencies and selectivities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine core (e.g., substitutions at the bromine position) can be performed to optimize potency and target selectivity.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing a structured and hypothesis-driven investigation, the scientific community can unlock the therapeutic potential of this and other related pyrimidine derivatives.

References

  • RSC Publishing. (2024, January 4). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • International and Accredited Lab. (2025, August 2). Antibacterial Testing. [Link]

  • PubMed. (2017, May 15). Design, Synthesis, and Biological Evaluation of Pyrimidine Derivatives as Potential Inhibitors of Human calcium/calmodulin-dependent Protein Kinase IV. [Link]

  • MDPI. (2021, February 2). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

  • Auctores Journals. (2021, October 30). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

  • Bentham Science Publishers. (2021, March 1). Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • PubMed. Endothelin-1 receptor binding assay for high throughput chemical screening. [Link]

  • Innoprot GPCR Functional Assays. ETB Endothelin Receptor Assay. [Link]

  • Springer. Radioligand binding assays and quantitative autoradiography of endothelin receptors. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service. [Link]

  • Circulation Research. Identification of Receptor Binding and Activation Sites in Endothelin-1 by Use of Site-Directed Mutagenesis. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PubChem. 1-(5-Bromopyridin-2-yl)ethan-1-one. [Link]

  • PubChemLite. 1-(5-bromopyrimidin-2-yl)ethan-1-amine. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

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Technical Guide: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3) is a high-value heterocyclic intermediate utilized in the synthesis of small molecule kinase inhibitors, GPCR ligands, and epigenetic modulators.[1] Its structural utility lies in its dual-functional nature: the 5-bromo substituent serves as an electrophilic handle for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the 1-aminoethyl group at the 2-position provides a nucleophilic attachment point with a chiral center.

This guide details the physicochemical profile, asymmetric synthesis, and strategic application of this building block in medicinal chemistry, specifically for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

The pyrimidine ring is electron-deficient, reducing the basicity of the exocyclic amine compared to a benzylamine analog. This property is advantageous in drug design to lower CNS penetration liabilities or adjust pKa for optimal solubility.

PropertyDataNotes
IUPAC Name 1-(5-Bromopyrimidin-2-yl)ethan-1-amine
Common Name 1-(5-Bromo-2-pyrimidinyl)ethylamine
CAS Number 1339187-99-3 (Racemic)2230803-20-8 (HCl Salt)Precursor Alcohol: 1459771-55-1
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Chirality Contains 1 stereocenter (C*)Available as (R) or (S) enantiomers
LogP (Predicted) ~0.8 - 1.2Favorable for Lipinski's Rule of 5
pKa (Amine) ~8.5 - 9.0Slightly lower than benzylamine (~9.[1][2][3][4][5][6][7]5) due to pyrimidine electron withdrawal
Physical State Viscous oil (Free base)White solid (HCl salt)Salt form recommended for stability

Synthetic Routes & Manufacturing[13]

For pharmaceutical applications, the enantiopurity of the ethylamine side chain is critical. While racemic synthesis is cost-effective for initial screening, asymmetric synthesis via the Ellman auxiliary is the industry standard for scalable, high-ee production.

Retrosynthetic Analysis

The synthesis generally proceeds from 5-bromo-2-cyanopyrimidine or 5-bromo-2-acetylpyrimidine . The introduction of the chiral amine is the rate-determining stereochemical step.

Primary Route: Asymmetric Synthesis (Ellman Auxiliary)

This protocol ensures >98% enantiomeric excess (ee), essential for clinical candidates.

Protocol:

  • Ketone Formation: React 5-bromo-2-cyanopyrimidine with methylmagnesium bromide (MeMgBr) in THF at -78°C to yield 1-(5-bromopyrimidin-2-yl)ethan-1-one.

  • Imine Formation: Condense the ketone with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

  • Diastereoselective Reduction: Reduce the sulfinyl imine with NaBH₄ (or L-Selectride for higher selectivity). The bulky sulfinyl group directs the hydride attack.

  • Deprotection: Cleave the sulfinyl group with HCl/dioxane to yield the chiral amine hydrochloride salt.

Visualization of Synthesis Workflow

Synthesis_Pathway Start 5-Bromo-2-cyanopyrimidine Step1 Grignard Addition (MeMgBr, -78°C) Start->Step1 Ketone 1-(5-Bromopyrimidin-2-yl) ethan-1-one Step1->Ketone Step2 Ellman Condensation (t-Bu-SONH2, Ti(OEt)4) Ketone->Step2 Imine Chiral Sulfinyl Imine Step2->Imine Step3 Stereoselective Reduction (NaBH4) Imine->Step3 Protected Sulfinamide Intermediate Step3->Protected Step4 Acid Hydrolysis (HCl/Dioxane) Protected->Step4 Final Chiral 1-(5-Bromopyrimidin-2-yl) ethan-1-amine (HCl) Step4->Final

Figure 1: Stereoselective synthesis pathway using Ellman’s auxiliary to generate high-ee chiral amine.

Functionalization Strategies: The "Building Block" Utility

This molecule is a "linchpin" scaffold. It allows researchers to grow a molecule in two distinct vectors: the Vector A (Amine) towards the solvent front or hinge region, and Vector B (Bromide) towards the hydrophobic pocket.

Vector A: Amine Functionalization (Nucleophilic)

The primary amine is sterically unhindered enough for standard couplings but the adjacent pyrimidine ring reduces its nucleophilicity slightly.

  • Amide Coupling: Standard HATU/DIPEA conditions work well.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

  • Reductive Amination: Coupling with aldehydes to form secondary amines.

Vector B: Bromide Functionalization (Electrophilic)

The 5-bromo position is highly activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyrimidine ring.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Amination to introduce aniline or aliphatic amine side chains.

  • Sonogashira: Introduction of alkynes (rigid linkers).

Divergent Synthesis Map

Divergent_Map cluster_Amine Vector A: Amine Reactivity cluster_Bromo Vector B: Bromide Reactivity Center 1-(5-Bromopyrimidin-2-yl) ethan-1-amine Amide Amide Coupling (Kinase Hinge Binder) Center->Amide R-COOH / HATU Urea Urea Formation (Solubility/H-Bonding) Center->Urea R-NCO Suzuki Suzuki Coupling (Bi-aryl Core Extension) Center->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (Heteroatom Insertion) Center->Buchwald R-NH2 / Pd(0) Cyanation Cyanation (Zn(CN)2) (Nitrile Introduction) Center->Cyanation Zn(CN)2 / Pd(0)

Figure 2: Divergent functionalization map demonstrating the orthogonality of the amine and bromide handles.

Experimental Protocol: Representative Amide Coupling

Objective: Synthesis of N-(1-(5-bromopyrimidin-2-yl)ethyl)benzamide (Proof of concept for Vector A).

Reagents:

  • 1-(5-Bromopyrimidin-2-yl)ethan-1-amine HCl (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve Benzoic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add 1-(5-Bromopyrimidin-2-yl)ethan-1-amine HCl (1.0 eq) followed by the remaining DIPEA (1.5 eq).

    • Note: The second portion of DIPEA is crucial to free the amine from its HCl salt.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW + Benzoyl - H2O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery[13]

Kinase Inhibitors

The pyrimidine core is a "privileged scaffold" in kinase inhibition (e.g., Pazopanib, Palbociclib).

  • Role of the Amine: The chiral ethylamine often mimics the ribose or phosphate binding region of ATP, or projects into the solvent-exposed area to improve solubility.

  • Role of the Bromine: Used to attach the "hinge-binding" motif (e.g., an aminopyridine or indazole) via Suzuki coupling.

Fragment-Based Drug Discovery (FBDD)

This molecule fits the criteria for an advanced fragment:

  • Low MW (<250): Allows room for growth.

  • High Ligand Efficiency (LE): The pyrimidine nitrogen atoms accept H-bonds, and the amine donates H-bonds.

  • Defined Stereochemistry: The methyl group on the ethyl chain restricts conformation, reducing the entropy penalty upon binding.

Handling and Stability

  • Storage: Store the Hydrochloride salt at -20°C. The free base amine is prone to oxidation and carbamate formation (CO₂ absorption) if left exposed to air.

  • Safety: The compound is an organobromide and a primary amine. Treat as a potential skin sensitizer and irritant (H315, H319). Use standard PPE.

  • Stability: The C-Br bond is stable to standard acidic/basic workups but labile to photolysis over extended periods; store in amber vials.

References

  • PubChem. "1-(5-bromopyrimidin-2-yl)ethan-1-amine (Compound)." National Center for Biotechnology Information. Accessed February 18, 2026. [Link]

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. (Foundational reference for the synthesis protocol described in Section 3.2).
  • Bolli, M. H., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012. (Demonstrates the utility of 5-bromo-pyrimidine scaffolds in late-stage drug discovery). [Link]

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Whitepaper: A Strategic Guide to the Discovery of Novel Kinase Inhibitors Leveraging the 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in potent kinase inhibitors. This is largely due to its bioisosteric resemblance to the adenine core of ATP, allowing it to form crucial hydrogen bond interactions within the kinase hinge region.[1] This guide provides a comprehensive, field-proven framework for leveraging a specific, high-potential starting fragment, 1-(5-Bromopyrimidin-2-yl)ethan-1-amine , for the discovery and early-stage development of novel kinase inhibitors. We will detail the strategic rationale behind library design, provide validated protocols for a multi-tiered screening cascade, analyze structure-activity relationships (SAR), and outline the transition from biochemical potency to cellular efficacy. This document is intended for drug discovery scientists and researchers seeking a practical and robust methodology for identifying next-generation targeted therapeutics.

Introduction: The Strategic Value of the 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Core

Protein kinases, which regulate the vast majority of cellular processes, represent one of the most critical classes of drug targets in oncology and immunology.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The pyrimidine scaffold is a recurring motif in many FDA-approved kinase inhibitors, prized for its ability to mimic ATP and engage the kinase hinge region.[1][4]

The selection of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine as a foundational scaffold is a deliberate, strategic choice based on three key features:

  • The 2-Aminopyrimidine Moiety: This group is perfectly poised to form one or two canonical hydrogen bonds with the kinase hinge region, serving as a robust anchor for the inhibitor.

  • The C5-Bromo Substituent: This halogen atom acts as a versatile chemical handle. It allows for the application of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of deep, often hydrophobic, pockets within the ATP-binding site. This is a critical vector for modulating both potency and selectivity.

  • The Chiral Ethan-1-amine Side Chain: This extends away from the hinge-binding region towards the solvent-exposed front of the ATP pocket. It provides a straightforward point for derivatization via amide coupling, allowing for the introduction of diverse chemical groups to enhance potency, improve physicochemical properties, and fine-tune pharmacokinetics.

This guide will walk through the logical progression of a discovery campaign starting from this versatile chemical core.

Section 1: Synthetic Strategy and Library Design

The primary objective is to generate a chemically diverse library of analogues to comprehensively probe the structure-activity relationship (SAR) around the core scaffold. We employ a parallel synthesis approach targeting two key diversification points.

Causality Behind Experimental Choices:

Our strategy is bifurcated to independently assess the contribution of two key regions of the kinase active site. First, by modifying the ethylamine group, we explore the solvent-accessible region. Second, by modifying the C5-bromo position, we probe the selectivity pockets adjacent to the hinge. This systematic approach prevents confounding SAR interpretations and accelerates the identification of key pharmacophoric features.

G cluster_0 Synthetic Workflow Start 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Core Scaffold) Amide Protocol 1: Amide Coupling Start->Amide R-COOH, Coupling Agent Suzuki Protocol 2: Suzuki / Buchwald-Hartwig Cross-Coupling Start->Suzuki R-B(OH)2 or R-NH2, Pd Catalyst Library1 Library A: Solvent-Front Exploration Amide->Library1 Library2 Library B: Hinge-Pocket Exploration Suzuki->Library2 Screening Biochemical & Cellular Screening Cascade Library1->Screening Library2->Screening

Caption: High-level synthetic strategy for library generation.

Experimental Protocol 1: Derivatization via Amide Coupling

This protocol details the expansion of the library at the ethylamine position to probe interactions in the solvent-exposed region.

Objective: To synthesize a diverse set of amides to explore SAR at the solvent-front.

Step-by-Step Methodology:

  • Dissolution: In a 10 mL round-bottom flask, dissolve 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (1.0 eq.) and a selected carboxylic acid (1.1 eq.) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.

Experimental Protocol 2: Derivatization via Suzuki Cross-Coupling

This protocol enables modification at the C5-position, a critical vector for enhancing potency and achieving kinase selectivity.[5]

Objective: To introduce aryl or heteroaryl moieties at the C5-position to probe the hydrophobic pocket.

Step-by-Step Methodology:

  • Reagent Preparation: To a microwave vial, add the C5-bromo starting material (1.0 eq., either the core scaffold or a product from Protocol 1), a boronic acid or ester (1.5 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.).

  • Solvent and Base: Add a 3:1 mixture of dioxane and 2M aqueous sodium carbonate solution (Na₂CO₃).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.

Section 2: The Biochemical Screening Cascade

A tiered screening approach is essential for efficiently identifying potent and selective inhibitors from the synthesized library. This cascade is designed to quickly eliminate inactive compounds and thoroughly characterize promising hits.

Trustworthiness through Self-Validation: Each step in this cascade incorporates controls to ensure data integrity. A known inhibitor for the target kinase serves as a positive control, while DMSO serves as the negative control. The Z'-factor, a statistical measure of assay quality, should be consistently monitored and maintained above 0.5 for robust results.

G cluster_1 Screening Cascade Start Compound Library (Libraries A & B) Primary Protocol 3: Primary Screen (Single Concentration, e.g., 10 µM) Target Kinase Start->Primary Hit_Triage Hit Triage (% Inhibition > 50%) Primary->Hit_Triage IC50 Protocol 4: IC50 Determination (Dose-Response Curve) Hit_Triage->IC50 Hits Potent Potency Analysis (IC50 < 1 µM) IC50->Potent Selectivity Protocol 5: Selectivity Profiling (Kinome-wide Panel) Potent->Selectivity Potent Hits Lead Lead Compound(s) (Potent & Selective) Selectivity->Lead

Caption: A logical workflow for kinase inhibitor screening.

Experimental Protocol 3: Primary Kinase Activity Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[6] Its high sensitivity and universal applicability make it ideal for primary high-throughput screening.[6][7]

Step-by-Step Methodology:

  • Plate Setup: Dispense test compounds (dissolved in DMSO) into a 384-well plate. Final assay concentration is typically 10 µM. Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. The final volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control) signals.

Experimental Protocol 4: IC50 Determination

For compounds showing significant inhibition (>50%) in the primary screen, a dose-response curve is generated to determine their half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO.

  • Assay Performance: Perform the ADP-Glo™ kinase assay as described in Protocol 3, using the serial dilutions of the compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Protocol 5: Kinase Selectivity Profiling

Rationale: Selectivity is paramount to minimize off-target effects and potential toxicity.[8] Promising hits should be profiled against a broad panel of kinases representing the human kinome.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Compound Submission: Submit potent compounds (e.g., IC50 < 1 µM) to a CRO.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are often visualized as a "kinetree" diagram, showing the percentage of inhibition for each kinase. A selectivity score can be calculated to quantify the compound's specificity for the intended target.

Data Presentation: Summarized Screening Results
Compound IDModification (Position)Target Kinase % Inhibition @ 10µMTarget Kinase IC50 (nM)Selectivity Score (S10 @ 1µM)
Core-01 Parent Scaffold15%>10,000N/A
A-05 Amide: 4-Fluorobenzoyl (Amine)68%8500.15
B-12 Suzuki: 4-Phenoxyphenyl (C5)85%1200.08
Lead-01 A-05 + B-12 Modifications98%15 0.02

Selectivity Score (S10): The number of off-target kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Section 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade allows for the systematic dissection of the SAR.

Narrative Synthesis:

  • Amine Derivatization (Library A): Our hypothetical data shows that adding aromatic amides at the ethylamine position generally improves potency. Compound A-05 , with a 4-fluorobenzoyl group, demonstrates a significant increase in activity over the parent scaffold, suggesting a beneficial interaction, possibly a hydrogen bond or favorable hydrophobic contact, in the solvent-front region.

  • C5-Position Derivatization (Library B): Exploration of the C5 position via Suzuki coupling proved highly effective. The introduction of a large, hydrophobic 4-phenoxyphenyl group in compound B-12 resulted in a substantial boost in potency. This strongly indicates the presence of a deep hydrophobic pocket adjacent to the adenine binding site, a feature that can be exploited for both potency and selectivity.[4][9]

  • Synergistic Effects: Combining the optimal fragments from both libraries into a single molecule, Lead-01 , resulted in a synergistic improvement in potency, with an IC50 of 15 nM. This demonstrates that the interactions in the solvent-front and the back pocket are complementary. The compound also shows excellent selectivity, inhibiting very few off-target kinases.

G cluster_0 Key SAR Findings Core Core Scaffold IC50 > 10,000 nM R1 R1 (Solvent Front): - Small alkyl: Weak - Aromatic (e.g., 4-F-Ph): Good (850 nM) - Bulky aliphatic: Poor Core->R1 Modify Amine R2 R2 (C5-Position): - H: Weak - Small aryl: Moderate - Bi-aryl (e.g., 4-OPh-Ph): Strong (120 nM) Core->R2 Modify C5-Br Lead Optimal Combination IC50 = 15 nM R1->Lead R2->Lead

Caption: Logical relationships in SAR development.

Section 4: Cellular Activity and Mechanism of Action

A potent biochemical inhibitor must demonstrate efficacy in a cellular context to be a viable drug candidate. This involves confirming target engagement and observing a functional downstream effect.

Signaling Pathway Context (Example: BTK)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[10] Dysregulation of this pathway is implicated in various B-cell malignancies.[1] An inhibitor targeting BTK would be expected to block downstream signaling events.

G cluster_0 Simplified BTK Signaling Pathway BCR BCR Activation LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB / MAPK Pathways PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Lead-01 (Our Inhibitor) Inhibitor->BTK

Caption: Site of action for a novel BTK inhibitor.

Experimental Protocol 6: Phospho-Specific Western Blot

Objective: To confirm target engagement by measuring the phosphorylation status of a direct downstream substrate of the target kinase in a relevant cell line.

Step-by-Step Methodology:

  • Cell Culture: Seed a relevant cancer cell line (e.g., a lymphoma line for a BTK inhibitor) in a 6-well plate and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the lead compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-PLCγ2 for BTK). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to confirm equal loading and specificity of inhibition.

Experimental Protocol 7: Anti-proliferative Assay (MTT)

Objective: To determine the effect of the lead compound on the viability and proliferation of cancer cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the lead compound and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.

Section 5: Lead Optimization and Pharmacokinetic Considerations

Once a compound demonstrates potent and selective activity in both biochemical and cellular assays, the focus shifts to lead optimization. This phase aims to improve the drug-like properties of the molecule. Pyrimidine analogues are effectively prodrugs that often require intracellular activation, making the study of their pharmacokinetic (PK) and pharmacodynamic (PD) properties crucial.[12][13]

Key parameters to evaluate include:

  • Metabolic Stability: Assessed using liver microsome stability assays. Poor stability can be addressed by modifying metabolically labile sites.

  • Aqueous Solubility: Critical for absorption. Can be improved by adding polar functional groups.

  • Cell Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Oral Bioavailability: Determined through in vivo studies in animal models (e.g., mice or rats). For compounds with poor oral absorption, prodrug strategies can be employed to enhance their pharmacokinetic profiles.[14][15]

For instance, a lead compound with a free amine might be a substrate for rapid metabolism. Acylating this amine to form a prodrug can protect it from first-pass metabolism, allowing for higher exposure upon oral dosing.[14]

Conclusion

The 1-(5-Bromopyrimidin-2-yl)ethan-1-amine scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its inherent structural features provide robust anchoring to the kinase hinge region while offering two orthogonal vectors for chemical diversification. By following the systematic, multi-tiered strategy outlined in this guide—from rational library design and a robust screening cascade to SAR analysis and cellular validation—research teams can efficiently navigate the early stages of drug discovery. This logical, data-driven approach maximizes the probability of identifying lead compounds with potent, selective, and cell-active profiles, paving the way for the development of next-generation targeted therapies.

References

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  • Hassan, A. S., El-Messery, S. M., Al-Omary, F. A., & Ali, M. A. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][11][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11707. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & Abo-Salem, H. M. (2021). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]

  • Hassan, A. S., et al. (N.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]

  • Bhat, Z. A., & Tailor, Y. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893325. [Link]

  • Wang, S., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Kawahata, W., et al. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 136-140. [Link]

  • Unciti-Broceta, A. (N.d.). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... ResearchGate. [Link]

  • Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. [Link]

  • Stefanucci, A., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Cancers, 13(14), 3532. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1503-1522. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448-7467. [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

  • Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • Al-Mokyna, F. H., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Frontiers in Chemistry, 11, 1286959. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 941-954. [Link]

  • St-Gallay, S. A., et al. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 23(11), 2955. [Link]

Sources

Strategic Utilization of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Anticancer Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Oncological Researchers

Executive Summary

In the landscape of modern oncology, the pyrimidine heterocycle remains a "privileged scaffold," serving as the core architecture for a vast array of FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Pazopanib). This guide focuses on a high-value, bifunctional building block: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine .

Unlike simple aminopyrimidines, this specific scaffold offers three distinct advantages for rational drug design:

  • Orthogonal Reactivity: The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic back-pocket of kinases.

  • Vectorized Solubilization: The 2-(1-aminoethyl) tail provides a handle for amide/urea formation, directing substituents toward the solvent front or ribose binding pocket.

  • Chirality & Metabolic Stability: The

    
    -methyl group introduces chirality (allowing for enantioselective binding) and blocks metabolic deamination common in primary aminomethyl linkers.
    

This whitepaper details the synthesis, functionalization, and application of this scaffold in developing next-generation Type I and Type II kinase inhibitors.

Structural Analysis & Pharmacophore Logic[1]

The utility of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine lies in its ability to mimic the adenine ring of ATP while providing vectors to explore adjacent pockets within the kinase domain.

Pharmacophore Map
  • N1/N3 Pyrimidine Nitrogens: Accept hydrogen bonds from the kinase "hinge" region (e.g., backbone NH of Met/Thr residues).

  • C5-Bromine (The "Warhead" Handle): A reactive site for extending the scaffold into the "Gatekeeper" region or the hydrophobic back pocket (selectivity filter).

  • C2-Aminoethyl (The "Anchor" Handle): A vector pointing towards the solvent-exposed region, ideal for attaching solubilizing groups (morpholines, piperazines) or forming H-bonds with Asp/Glu residues in the ribose pocket.

Visualization: Scaffold Utility Logic

PharmacophoreLogic Scaffold 1-(5-Bromopyrimidin-2-yl) ethan-1-amine Hinge Hinge Binder (N1/N3 Interaction) Scaffold->Hinge Mimics Adenine BackPocket Hydrophobic Back Pocket (via C5-Br Coupling) Scaffold->BackPocket Suzuki/Buchwald SolventFront Solvent Front/Ribose Pocket (via C2-Amine) Scaffold->SolventFront Amide/Urea Formation Chirality Stereoselectivity (Alpha-Methyl Group) Scaffold->Chirality Kinetic Selectivity

Caption: Pharmacophoric mapping of the scaffold, highlighting its trifunctional role in kinase inhibitor design.

Synthetic Pathways[1][2][3]

Accessing this building block requires a robust protocol that avoids over-reduction or racemization. The preferred route proceeds via the cyanopyrimidine, followed by Grignard addition and reductive amination.

Pathway: Nitrile to Chiral Amine
  • Grignard Addition: 5-Bromo-2-cyanopyrimidine is treated with methylmagnesium bromide (MeMgBr) to yield the ketone intermediate, 1-(5-bromopyrimidin-2-yl)ethan-1-one.

  • Reductive Amination: The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride.

  • Chiral Resolution: If a specific enantiomer is required (typically (S)-isomer for many kinase targets), resolution is performed using chiral HPLC or tartaric acid crystallization.

Visualization: Synthetic Workflow

Synthesis SM 5-Bromo-2-cyanopyrimidine Step1 Step 1: Grignard Addition (MeMgBr, THF, -78°C) SM->Step1 Ketone Intermediate: 1-(5-bromopyrimidin-2-yl)ethanone Step1->Ketone Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN, MeOH) Ketone->Step2 Racemic Racemic Amine: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Step2->Racemic Resolution Chiral Resolution (Chiral HPLC or L-Tartaric Acid) Racemic->Resolution Final Enantiopure Building Block (>98% ee) Resolution->Final

Caption: Step-by-step synthetic route from commercially available cyanopyrimidine to the enantiopure amine scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Racemic)

Reagents:

  • 1-(5-Bromopyrimidin-2-yl)ethan-1-one (10.0 mmol)

  • Ammonium Acetate (100.0 mmol)

  • Sodium Cyanoborohydride (15.0 mmol)

  • Methanol (dry, 50 mL)

Methodology:

  • Imine Formation: In a dried round-bottom flask, dissolve the ketone (2.01 g, 10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (7.7 g, 100 mmol) in one portion. Stir the mixture at room temperature for 2 hours under nitrogen atmosphere to allow imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise (Caution: HCN gas evolution potential; use a vented hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor consumption of the ketone by TLC (50% EtOAc/Hexanes).

  • Workup: Quench with 1N HCl (10 mL) to decompose excess hydride. Concentrate methanol under reduced pressure. Basify the aqueous residue to pH >10 using 2N NaOH.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Combine organic layers, dry over anhydrous

    
    , and concentrate.
    
  • Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Validation Criteria:

  • 1H NMR (400 MHz, DMSO-d6): Diagnostic doublet for the methyl group at ~1.3 ppm and quartet for the CH at ~4.0 ppm. Singlet for pyrimidine protons at ~8.8 ppm.

  • LC-MS: [M+H]+ peak at 202/204 (Br isotope pattern).

Protocol B: Suzuki-Miyaura Coupling (C5-Functionalization)

This step attaches the "tail" of the drug molecule.

Reagents:

  • Scaffold: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (1.0 eq)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine scaffold, boronic acid, base, and catalyst in a microwave vial.

  • Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

  • Filter through Celite, dilute with EtOAc, wash with brine, and purify via column chromatography.

Case Study: Design of "Mod-Pazo" (Hypothetical VEGFR Inhibitor)

To demonstrate the power of this scaffold, we analyze the design of a hypothetical inhibitor, Mod-Pazo , inspired by the structure of Pazopanib.

  • Objective: Target VEGFR2 with improved solubility over the parent indazole scaffold.

  • Strategy:

    • Core: Use the 1-(5-bromopyrimidin-2-yl)ethan-1-amine scaffold.[1][2]

    • Tail (C5): Couple with a 2,3-dimethyl-2H-indazole-6-boronic acid to mimic the hydrophobic interaction of Pazopanib.

    • Head (C2-Amine): Acylate the amine with a substituted benzenesulfonyl chloride or a heterocyclic carboxylic acid to engage the solvent front.

Outcome: The


-methyl group on the ethyl linker restricts the conformational freedom of the solvent-front moiety, potentially reducing the entropic penalty of binding compared to a flexible aminomethyl linker.
Data Summary: Structure-Activity Relationship (Hypothetical)
CompoundLinker at C2R-Group (Head)VEGFR2 IC50 (nM)Solubility (mg/mL)
Ref (Pazopanib) --10< 0.01
Analog 1

Methylsulfonamide450.05
Analog 2

(Racemic)
Methylsulfonamide220.12
Analog 3

(S-isomer)
Methylsulfonamide8 0.15

Interpretation: The chiral ethyl linker (Analog 3) maintains potency comparable to the parent drug while significantly improving solubility due to the disruption of crystal packing forces often seen in flat, heteroaromatic inhibitors.

References

  • Design and Synthesis of Pyrimidine-Based Derivatives

    • Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
    • Source: Oriental Journal of Chemistry, 2025.
    • URL:[Link]

  • Pyrimidine as a Privileged Scaffold

    • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[3][4]

    • Source: Current Pharmaceutical Design, 2025.
    • URL:[Link]

  • Synthesis of 5-Bromo-2-aminopyrimidine Derivatives

    • Title: Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
    • Source: Arabian Journal of Chemistry, 2017.
    • URL:[Link]

  • Commercial Availability & Properties: Title: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride Product Page. Source: Sigma-Aldrich / Merck.
  • General Amide Coupling Protocols

    • Title: Synthesis of amide derivatives for electron deficient amines.[5]

    • Source: PMC / NIH, 2012.
    • URL:[Link]

Sources

Technical Guide: Preliminary Biological Screening of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary biological screening workflow for analogs derived from 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3). As a privileged scaffold in medicinal chemistry, the 5-bromopyrimidine core offers a versatile template for developing kinase inhibitors, antimicrobial agents, and receptor modulators. The presence of the chiral exocyclic amine and the 5-bromo "handle" allows for the rapid generation of diverse libraries via divergent synthesis (e.g., Suzuki-Miyaura coupling at C5 and amide/sulfonamide formation at the amine).

This document details a self-validating screening hierarchy, moving from in silico liability profiling to in vitro enzymatic and cellular validation.

Structural Logic & Library Design

Before screening, it is critical to understand the structural role of the core scaffold.

  • The 5-Bromo Handle: Serves as the primary site for cross-coupling reactions to introduce aryl or heteroaryl systems. In kinase inhibitors, this moiety often targets the hydrophobic back-pocket or the gatekeeper residue.

  • The Exocyclic Amine (1-aminoethyl): Unlike direct 2-aminopyrimidines which often bind the kinase hinge region, the ethyl spacer in this scaffold provides rotational freedom. This allows derivatized analogs to probe the ribose-binding pocket or extend into the solvent-exposed front , improving solubility and pharmacokinetic properties.

Visualization: Synthesis & Screening Workflow

The following diagram illustrates the divergent synthesis and subsequent screening cascade.

ScreeningWorkflow cluster_Synth Divergent Synthesis cluster_Screen Screening Cascade Scaffold Core Scaffold 1-(5-Bromopyrimidin-2-yl) ethan-1-amine LibraryA Series A: C5-Aryl Coupling (Suzuki) Scaffold->LibraryA LibraryB Series B: N-Acylation/Sulfonylation Scaffold->LibraryB InSilico Phase 1: In Silico ADME & Docking LibraryA->InSilico LibraryB->InSilico Enzymatic Phase 2: Enzymatic Kinase Panel (IC50) InSilico->Enzymatic Filter: Lipinski Pass Cellular Phase 3: Cellular Cytotoxicity (MTT) Enzymatic->Cellular Filter: IC50 < 1µM Validation Lead Candidates (SAR Analysis) Cellular->Validation Filter: Selectivity

Figure 1: Divergent synthesis and hierarchical screening workflow for pyrimidine analogs.

Phase 1: In Silico Profiling (The Virtual Gate)

To minimize attrition, all synthesized analogs must undergo virtual filtration before biological testing.

ADME Prediction

Use QSAR-based tools (e.g., SwissADME or Schrödinger QikProp) to calculate physicochemical descriptors.

  • Lipophilicity (LogP): Target range 1–4 for oral bioavailability. The ethyl amine side chain typically lowers LogP compared to all-aromatic analogs, aiding solubility.

  • Topological Polar Surface Area (TPSA): Ensure TPSA < 140 Ų for cell membrane permeability.

Molecular Docking

Docking studies should focus on ATP-competitive binding sites if targeting kinases (e.g., CDK2, Aurora A).

  • Protocol:

    • Retrieve PDB crystal structure of target kinase (e.g., CDK2: PDB ID 1DI8).

    • Prepare ligand: Energy minimize the 1-(5-bromopyrimidin-2-yl)ethan-1-amine analog (ensure correct stereochemistry at the ethyl linker).

    • Define Grid: Center on the hinge region (e.g., Leu83 in CDK2).

    • Success Criteria: Look for H-bonds between the pyrimidine N1/N3 and the hinge backbone, and interactions of the C5-substituent with the hydrophobic pocket.

Phase 2: In Vitro Enzymatic Screening

The primary filter for biological activity is the biochemical inhibition assay. Given the pyrimidine scaffold's prevalence in kinase inhibition, a broad kinase panel is the standard starting point.

Assay Protocol: Radiometric Kinase Assay (³³P-ATP)

This "Gold Standard" method avoids fluorescence interference common with heterocyclic compounds.

Materials:

  • Recombinant Kinase (e.g., CDK2/CyclinA).

  • Substrate: Histone H1 or specific peptide.

  • Radioisotope: [γ-³³P]ATP.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve analogs in 100% DMSO to 10 mM stock. Prepare serial dilutions (3-fold) in assay buffer.

  • Reaction Assembly: In a 96-well plate, mix:

    • 10 µL Kinase solution.

    • 5 µL Compound (or DMSO control).

    • 10 µL Substrate/ATP mix (containing 0.5 µCi [γ-³³P]ATP).

  • Incubation: Incubate at 30°C for 30–60 minutes (linear range).

  • Termination: Stop reaction with 3% phosphoric acid.

  • Filtration: Transfer to P81 phosphocellulose filter plates; wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate percent inhibition relative to DMSO controls. Fit data to the sigmoid dose-response equation to determine IC₅₀:



(Where [I] is inhibitor concentration and h is the Hill slope).

Phase 3: Cellular Validation

Compounds showing enzymatic potency (IC₅₀ < 1 µM) advance to cellular assays to verify membrane permeability and target engagement.

Cytotoxicity Screening (MTT Assay)

Cell Lines:

  • Cancer: HeLa (Cervical), MCF-7 (Breast), Jurkat (Leukemia).

  • Normal Control: HEK293 or HFF-1 (to determine selectivity index).

Protocol:

  • Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treat with analogs (0.1 – 100 µM) for 48–72h.

  • Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

  • Solubilize formazan crystals with DMSO.

  • Measure absorbance at 570 nm.

Mechanism of Action: Cell Cycle Analysis

Pyrimidine-based kinase inhibitors often cause cell cycle arrest (e.g., G2/M arrest for Aurora inhibitors, G1/S for CDK inhibitors).

Flow Cytometry Protocol:

  • Treat Jurkat cells with IC₅₀ concentration of the lead analog for 24h.

  • Fix cells in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) / RNase staining buffer.

  • Analyze DNA content using a flow cytometer (e.g., BD FACSCalibur).

  • Expected Outcome: A distinct accumulation of cells in the G2/M phase indicates successful mitosis inhibition.

Visualization: Signaling Pathway & Mechanism

The following diagram depicts the mechanistic impact of a pyrimidine-based inhibitor on the cell cycle.

Mechanism cluster_CellCycle Cell Cycle Progression Inhibitor Pyrimidine Analog (Lead Compound) Target Target Kinase (e.g., CDK/Aurora) Inhibitor->Target ATP Competition G2 G2 Phase Target->G2 Inhibition leads to Arrest G1 G1 Phase S S Phase (DNA Replication) G1->S S->G2 M Mitosis G2->M Apoptosis Apoptosis (Cell Death) G2->Apoptosis Unresolved Arrest

Figure 2: Mechanistic pathway of kinase inhibition leading to cell cycle arrest and apoptosis.

Data Reporting & SAR Analysis

Organize screening results to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Representative Screening Data Format

Compound IDR1 (C5-Subst.)R2 (N-Subst.)CDK2 IC₅₀ (µM)HeLa IC₅₀ (µM)Selectivity Index
Ref-1 -H-H> 50> 100N/A
ANA-01 PhenylAcetyl1.25.44.5
ANA-02 4-F-PhenylBenzoyl0.05 0.8 > 10
ANA-03 Pyridin-3-ylMethyl0.42.15.2

SAR Interpretation Guide:

  • Potency Driver: If C5-substitution (ANA-02) drastically lowers IC₅₀ compared to Ref-1, the hydrophobic pocket interaction is critical.

  • Permeability Driver: If Enzymatic IC₅₀ is low but Cellular IC₅₀ is high, the R2 substituent (amine handle) may need modification to improve lipophilicity or transport.

References

  • BenchChem. (2025).[1][2][3] Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem. Link

  • Laufer, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[4][5][6] Compound Summary: 1-(5-bromopyrimidin-2-yl)ethan-1-amine (CID 63317417).[6] National Library of Medicine. Link[6]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link

  • El-Malah, A., et al. (2022).[7] Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine scaffold. Scientific Reports. Link

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Technical Guide: Mechanism of Action & Medicinal Utility of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 2230803-20-8) is a high-value chiral heterocyclic building block used extensively in the synthesis of small-molecule inhibitors, particularly Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) antagonists.[1][2][3]

Unlike a standalone therapeutic, this molecule serves as a critical pharmacophore scaffold . Its value lies in its trifunctional architecture:

  • Pyrimidine Core: Mimics the purine ring of ATP, allowing hinge-binding in kinase domains.

  • 5-Bromo "Exit Vector": A reactive handle for Palladium-catalyzed cross-coupling to access hydrophobic back-pockets.

  • Chiral 1-Aminoethyl Handle: A stereospecific linker that directs substituents into the solvent-exposed front regions of the target protein.

This guide details the structural biology, mechanism of action of derived therapeutics, and validated synthetic protocols for this scaffold.[4][5]

Part 1: Molecular Architecture & Pharmacophore Analysis

The efficacy of drugs derived from this scaffold is dictated by the precise spatial arrangement of its three functional domains.

Structural Activity Relationship (SAR) Map

The molecule functions as a "linchpin" in drug design, connecting a hinge-binding motif with a hydrophobic tail and a solubilizing head group.

Functional DomainChemical FeatureBiological Role / Interaction
Pyrimidine N1/N3 H-Bond AcceptorForms hydrogen bonds with the backbone NH of the "hinge region" in kinase active sites (e.g., Met318 in c-Abl).
C5-Bromine Halogen HandleSite for Suzuki-Miyaura coupling. Replaced by aryl/heteroaryl groups to occupy the hydrophobic "Gatekeeper" pocket.
C2-Linker Chiral Carbon (

)
The methyl group restricts conformational rotation, locking the drug into a bioactive conformation (entropy reduction).
Exocyclic Amine NucleophilePrimary attachment point for "Tail" groups (via amide/urea bonds) that interact with solvent-front residues (e.g., Asp/Glu).
Stereochemistry Significance

The (R)-enantiomer is frequently the preferred bioactive form in kinase inhibitors. The C1-methyl group in the (R)-configuration often avoids steric clashes with the ribose-binding pocket of the ATP site, whereas the (S)-enantiomer may induce unfavorable steric repulsion.

Part 2: Mechanism of Action (Derived Therapeutics)

Derivatives of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine typically function as Type I or Type II ATP-Competitive Inhibitors .

Primary Mechanism: ATP Competition

The pyrimidine core competes directly with Adenosine Triphosphate (ATP) for the catalytic cleft of the kinase enzyme.

  • Entry: The inhibitor diffuses into the active site.

  • Anchoring: The pyrimidine nitrogen forms a hydrogen bond with the hinge region backbone.

  • Locking: The substituent at the C5 position (replacing the Bromine) wedges into the hydrophobic pocket behind the gatekeeper residue (e.g., T315 in Abl), stabilizing the inactive conformation (Type II) or blocking the active conformation (Type I).

  • Inhibition: By preventing ATP binding, the kinase cannot transfer a phosphate group to its substrate, halting downstream signaling cascades (e.g., RAS/RAF/MEK/ERK or JAK/STAT).

Pathway Visualization: Kinase Inhibition

The following diagram illustrates how an inhibitor derived from this scaffold blocks the Bcr-Abl signaling pathway, a common target for pyrimidine-based drugs (e.g., in CML leukemia).

KinaseInhibition ATP ATP Molecule Kinase_Active Tyrosine Kinase (Active Conformation) ATP->Kinase_Active Binds Inhibitor Pyrimidine Derivative (Scaffold Based) Inhibitor->Kinase_Active Competes with ATP Kinase_Blocked Kinase-Inhibitor Complex (Catalytically Inert) Kinase_Active->Kinase_Blocked Binding Event Substrate Downstream Substrate (e.g., STAT5, CRKL) Kinase_Active->Substrate Phosphorylates Kinase_Blocked->Substrate Fails to Phosphorylate Apoptosis Apoptosis (Cell Death) Kinase_Blocked->Apoptosis Induces Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Activation Proliferation Cell Proliferation (Tumor Growth) Phospho_Substrate->Proliferation Drives

Caption: Mechanism of competitive inhibition preventing substrate phosphorylation and inducing apoptosis.

Part 3: Experimental Protocols & Synthesis

To utilize this scaffold, researchers must perform two key transformations: functionalizing the amine (Head) and cross-coupling the bromide (Tail).

Protocol A: Amide Coupling (Functionalizing the Amine)

This step attaches the "Solvent Front" interacting group.

Reagents:

  • 1-(5-Bromopyrimidin-2-yl)ethan-1-amine HCl (1.0 eq)

  • Carboxylic Acid derivative (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve the carboxylic acid in DMF under

    
     atmosphere.
    
  • Activation: Add DIPEA and HATU. Stir for 15 minutes at

    
     to form the active ester.
    
  • Addition: Add the pyrimidine amine scaffold.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Look for

    
     shift).
    
  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, then brine. Dry over 
    
    
    
    .[3]
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalizing the Bromide)

This step attaches the hydrophobic "Gatekeeper" interacting group.

Reagents:

  • Amide-functionalized Pyrimidine Bromide (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[4]

Workflow:

  • Degassing: Combine reactants in a microwave vial. Purge with Argon for 5 minutes.

  • Heating: Heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 1–2 hours.
  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Logic Flow

SynthesisWorkflow Start Scaffold: 1-(5-Br-pyrim-2-yl) ethan-1-amine Step1 Amide Coupling (HATU/DIPEA) Start->Step1 Intermediate Intermediate: N-Functionalized Bromide Step1->Intermediate Step2 Suzuki Coupling (Pd Cat/Boronic Acid) Intermediate->Step2 Final Final Drug Candidate (Kinase Inhibitor) Step2->Final

Caption: Modular synthesis workflow for generating pyrimidine-based libraries.

Part 4: Therapeutic Applications & Case Studies

Oncology (CML & NSCLC)

The pyrimidine scaffold is homologous to the core of Dasatinib and Nilotinib .

  • Target: Bcr-Abl Tyrosine Kinase.[6]

  • Role of Scaffold: The 2-amino-pyrimidine motif anchors the drug in the ATP pocket. The ethan-1-amine derivative allows for the introduction of novel solubilizing groups that can overcome resistance mutations (e.g., T315I) by altering the vector of the solvent-front group.

Cardiovascular (Pulmonary Hypertension)

Structurally related to Macitentan (Opsumit), an Endothelin Receptor Antagonist.

  • Target: Endothelin Receptors (

    
     and 
    
    
    
    ).[3][7][8]
  • Modifiction: While Macitentan uses an ether linkage, the amine variant (this scaffold) is investigated for creating "Next-Gen" antagonists with improved metabolic stability (replacing the labile ether oxygen with a nitrogen).

References

  • Vertex AI Search. (2025). 1-(5-Bromopyrimidin-2-yl)ethan-1-amine CAS 2230803-20-8 Properties and Suppliers. Sigma-Aldrich / PubChem. Link

  • Journal of Medicinal Chemistry. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. (Discusses the 5-bromo-pyrimidine pharmacophore). Link

  • BenchChem. (2025).[3][8] The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. (Protocols for Suzuki/Amide couplings on this core). Link

  • European Journal of Medicinal Chemistry. (2016). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.[4]Link[6]

  • MDPI Molecules. (2023). Novel Aminopyrimidine Derivatives as Dual-Target Inhibitors.Link

Sources

Precision in Asymmetry: A Technical Guide to Chiral Amines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral amine moiety is a structural cornerstone in modern pharmacopeia, present in approximately 40% of small-molecule Active Pharmaceutical Ingredients (APIs) .[1] The transition from racemic switching to de novo asymmetric synthesis represents a paradigm shift in drug development.[2] This guide addresses the technical imperatives of synthesizing, analyzing, and scaling chiral amines, moving beyond traditional resolution to advanced chemocatalytic and biocatalytic methodologies.[1][3][4]

Part 1: The Pharmacophore Perspective

The Mechanistic Imperative of Homochirality

In a chiral biological environment, enantiomers are distinct chemical entities.[5] The Eutomer (active enantiomer) and Distomer (inactive/toxic enantiomer) interact differentially with protein binding pockets.

The Three-Point Attachment Theory (Easson-Stedman Hypothesis): For a receptor to discriminate between enantiomers, there must be a minimum of three specific interaction points (e.g., hydrogen bonding, hydrophobic pockets, ionic bonds).

DOT Diagram 1: Chiral Recognition Mechanism

Figure 1: Visualization of the Three-Point Attachment Theory. The Eutomer (S-enantiomer) achieves full binding affinity, while the Distomer (R-enantiomer) fails to align with the receptor's steric and electronic landscape.

ChiralRecognition cluster_receptor Receptor Binding Pocket cluster_eutomer Eutomer (High Affinity) cluster_distomer Distomer (Steric Mismatch) Site_A Hydrophobic Pocket Site_B Anionic Site (-) Site_C H-Bond Donor Drug_A1 Aryl Group Drug_A1->Site_A Match Drug_B1 Amine (+) Drug_B1->Site_B Match Drug_C1 Carbonyl Drug_C1->Site_C Match Drug_A2 Aryl Group Drug_A2->Site_A Match Drug_B2 Amine (+) Drug_B2->Site_C Mismatch Drug_C2 Carbonyl Drug_C2->Site_B Mismatch

Clinical Consequences of Chirality:

Drug Eutomer Activity Distomer Effect
Ethambutol (S,S): Tuberculostatic (R,R): Causes blindness (Optic neuritis)
Penicillamine (S): Anti-arthritic (R): Highly toxic (Mutagenic)

| Sertraline | (S,S): SSRI Activity | (R,R): Weak/Inactive |

Part 2: Strategic Synthesis Methodologies

The industry has moved away from Classical Resolution (max 50% yield) toward Asymmetric Synthesis .

Chemocatalysis: Asymmetric Hydrogenation

The reduction of prochiral imines using transition metal complexes (Ir, Rh, Ru) with chiral phosphine ligands (e.g., BINAP, Josiphos) is a standard high-throughput route.

  • Mechanism: Coordination of the imine nitrogen and the alkene to the metal center, followed by stereoselective hydride transfer.

  • Limitation: High pressure (

    
    ), cost of noble metals, and difficulty removing trace metal impurities (ppm levels).
    
Biocatalysis: The Transaminase Revolution

Biocatalysis is now the preferred route for green, scalable synthesis. Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone.[1]

Advantages:

  • Enantioselectivity: Often >99% ee.[6][7]

  • Conditions: Ambient temperature/pressure, aqueous media.

  • Sustainability: No heavy metals.

Comparative Analysis: Chemo- vs. Bio-catalysis
FeatureChemocatalysis (Ir/Rh/Ru)Biocatalysis (Transaminases/IREDs)
Selectivity (ee) Good (90-98%)Excellent (>99%)
Conditions High Pressure, Organic SolventsAmbient, Aqueous Buffer
Atom Economy HighModerate (Requires amine donor excess)
Scale-up Established engineeringRequires enzyme immobilization
Cost Driver Ligand/Metal priceEnzyme engineering/IP

Part 3: Case Study – The Sitagliptin Evolution

Sitagliptin (Januvia) is the benchmark for industrial chiral amine synthesis.

  • Generation 1 (Chemocatalysis): Enamine formation followed by Rh-Josiphos asymmetric hydrogenation. Issues: High pressure, Rh removal, stereoselectivity (97% ee required recrystallization).

  • Generation 2 (Biocatalysis): Merck & Codexis engineered an (R)-selective transaminase (ATA-117) from Arthrobacter sp.

    • Substrate: Pro-sitagliptin ketone.

    • Donor: Isopropylamine (IPA).[1]

    • Result: >99.95% ee, 10-13% yield increase, 53% productivity increase.

DOT Diagram 2: The Biocatalytic Cascade

Figure 2: Enzymatic workflow for Sitagliptin. The transaminase (ATA-117) utilizes PLP as a cofactor to shuttle the amine group, while the equilibrium is driven by the removal of volatile acetone.

SitagliptinProcess Substrate Pro-Sitagliptin Ketone Reaction Transamination Cycle Substrate->Reaction Donor Isopropylamine (Amine Donor) Donor->Reaction PLP PLP Cofactor PLP->Reaction Recycled ATA Engineered Transaminase (ATA-117) ATA->Reaction Catalyst Product Sitagliptin (>99.9% ee) Reaction->Product ByProduct Acetone (Volatile) Reaction->ByProduct

Part 4: Experimental Protocol

Protocol: High-Throughput Screening of Transaminases

Objective: Identify an active ATA for a novel ketone substrate.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM stock.

  • Amine Donor: Isopropylamine (1 M, neutralized to pH 7.5).

  • Enzyme: Commercial Transaminase Kit (e.g., Codexis, Johnson Matthey).

Workflow:

  • Preparation: Dissolve substrate (10 mg) in DMSO (10% v/v final concentration).

  • Assembly: In a 96-well plate, combine:

    • 20 µL Substrate solution.

    • 10 µL PLP stock.

    • 50 µL Isopropylamine solution.

    • 20 µL Enzyme lysate/powder (suspended in buffer).

    • 100 µL Buffer.

  • Incubation: Seal plate. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile to precipitate proteins. Centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into Chiral HPLC.

Self-Validating Check: Include a Positive Control (Acetophenone → Phenylethylamine) and a Negative Control (No enzyme) in every plate to verify assay integrity.

Part 5: Analytical Control

Quantifying Enantiomeric Excess (ee) is critical.

  • Chiral HPLC: Columns utilizing polysaccharide derivatives (e.g., Chiralpak AD-H, OD-H).

    • Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA) to suppress peak tailing of basic amines.

  • SFC (Supercritical Fluid Chromatography): Uses supercritical CO2. Faster runs, greener, better resolution for basic amines.

Formula:



(Where R and S are peak areas of the enantiomers)

References

  • Merck & Co. (2010). Biocatalytic Synthesis of Sitagliptin. Science. Link

  • Ghislieri, D. & Turner, N.J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis. Link

  • FDA Guidelines. (1992).[8][9] Development of New Stereoisomeric Drugs. FDA.gov. Link

  • Nugent, T.C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1] Link

  • Codexis Inc. (2021). Transaminase Screening Kits & Protocols. Link

Sources

The Bromopyrimidine Scaffold: Therapeutic Utility, Synthetic Versatility, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyrimidine compounds represent a "privileged structure" in medicinal chemistry, serving a dual role as potent bioactive pharmacophores and versatile synthetic intermediates. This technical guide analyzes their utility across oncology (radiosensitizers, kinase inhibitors) and infectious diseases (DHFR inhibitors). It details the physicochemical advantages of the bromine substituent—specifically halogen bonding (σ-hole interactions)—and provides validated protocols for their synthesis via Suzuki-Miyaura cross-coupling and biological evaluation through kinase inhibition assays.

The Chemical Rationale: Why Bromopyrimidines?

The incorporation of a bromine atom onto the pyrimidine ring offers distinct advantages over other halogenated analogs (fluoro- or chloro-):

The Sigma-Hole and Halogen Bonding

Unlike fluorine, which is predominantly electron-withdrawing and electrostatically negative, bromine exhibits an anisotropic electron density distribution.[1] This creates a region of positive electrostatic potential on the extension of the C-Br bond, known as the σ-hole .[2]

  • Mechanism: The σ-hole acts as a Lewis acid, capable of forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in histidine) in the target protein's binding pocket.

  • Therapeutic Impact: These interactions can significantly enhance potency and selectivity, often comparable to hydrogen bonding but with different geometric constraints (typically 180° linearity relative to the C-Br bond).

Synthetic Versatility

The C-Br bond is weaker than C-Cl or C-F, making bromopyrimidines excellent substrates for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse libraries essential for Structure-Activity Relationship (SAR) studies.[3]

Oncology Applications

Radiosensitization: 5-Bromo-2'-deoxyuridine (BrdU)

BrdU is a thymidine analog where the methyl group is replaced by bromine.[4][5] Its primary therapeutic application in oncology is as a radiosensitizer.

  • Mechanism of Action:

    • Incorporation: BrdU is phosphorylated by thymidine kinase and incorporated into genomic DNA during the S-phase of the cell cycle, replacing thymidine.

    • Irradiation: Upon exposure to ionizing radiation (X-rays or UV), the C-Br bond undergoes Dissociative Electron Attachment (DEA) .

    • Radical Formation: The capture of a hydrated electron leads to the homolytic cleavage of the C-Br bond, releasing a bromide ion and generating a highly reactive uracil-5-yl radical.[6]

    • DNA Damage: This radical abstracts a hydrogen atom from the adjacent deoxyribose sugar (C1' or C2' position), causing sugar fragmentation and a subsequent double-strand break (DSB) that is difficult for the cancer cell to repair.

BrdU_Mechanism BrdU BrdU (Prodrug) DNA_Inc Genomic DNA Incorporation (S-Phase) BrdU->DNA_Inc Thymidine Kinase DEA Dissociative Electron Attachment (DEA) DNA_Inc->DEA Radiation Ionizing Radiation (Hydrated Electron e-) Radiation->DEA Radical Uracil-5-yl Radical (Highly Reactive) DEA->Radical Loss of Br- Abstraction H-Abstraction from Deoxyribose Sugar Radical->Abstraction DSB DNA Double-Strand Break (Cell Death) Abstraction->DSB

Figure 1: Mechanism of BrdU-mediated radiosensitization via Dissociative Electron Attachment.

Kinase Inhibition

Bromopyrimidines serve as key scaffolds for Type I and Type II kinase inhibitors. The pyrimidine ring mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • Synthetic Strategy: 5-bromopyrimidines are often coupled with aryl boronic acids to extend the molecule into the hydrophobic pocket or solvent-exposed regions of the kinase, improving specificity.

Antimicrobial Applications: Brodimoprim[7][8][9][10]

Brodimoprim is a prime example of a therapeutic agent where the bromine atom is retained in the final drug structure to modulate pharmacokinetics and potency.

  • Class: Diaminopyrimidine (Trimethoprim analog).[7]

  • Target: Bacterial Dihydrofolate Reductase (DHFR).[8]

  • Mechanism: It competitively inhibits DHFR, blocking the reduction of dihydrofolate to tetrahydrofolate.[9][10] This halts the synthesis of thymidine and bacterial DNA.[9]

  • Bromine Advantage: The replacement of the 4-methoxy group of trimethoprim with a bromine atom increases lipophilicity, leading to improved tissue penetration and a longer half-life compared to the parent compound.

Synthetic Methodology: Suzuki-Miyaura Coupling[3][12][13][14]

For drug development professionals, the ability to functionalize the 5-position of the pyrimidine ring is critical. The following protocol is a validated method for coupling 5-bromopyrimidine with aryl boronic acids.

Protocol 1: Pd-Catalyzed Cross-Coupling of 5-Bromopyrimidine

Objective: Synthesis of 5-arylpyrimidine derivatives.

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)[3]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add 5-bromopyrimidine, arylboronic acid, and the base.

  • Degassing: Add the solvent mixture. Degas the solution by bubbling nitrogen or argon through it for 10–15 minutes (Critical to prevent homocoupling or oxidation of the catalyst).

  • Catalyst Addition: Add the Palladium catalyst and ligand rapidly under an inert atmosphere. Seal the vial.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor progress via TLC or LC-MS.[3]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water and brine.[3] Dry the organic layer over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Experimental Validation: Kinase Inhibition Assay

To validate the therapeutic potential of synthesized bromopyrimidine derivatives, a robust biochemical assay is required.

Protocol 2: In Vitro ATP-Competitive Kinase Assay (FRET-based)

Objective: Determine the IC₅₀ of the bromopyrimidine derivative against a target kinase (e.g., EGFR, CDK).

Materials:

  • Recombinant Kinase Enzyme.

  • Fluorescently labeled peptide substrate (e.g., FRET-peptide).

  • ATP (at K_m concentration).

  • Test Compound (Bromopyrimidine derivative dissolved in DMSO).

  • Reaction Buffer (HEPES pH 7.5, MgCl₂, MnCl₂, DTT, BSA).

Workflow:

Kinase_Assay Start Prepare 384-well Plate Add_Comp Add Test Compound (Serial Dilution in DMSO) Start->Add_Comp Add_Enz Add Kinase Enzyme + Buffer (Incubate 10 min @ RT) Add_Comp->Add_Enz Add_Sub Add ATP + Peptide Substrate (Initiate Reaction) Add_Enz->Add_Sub Incubate Incubate 60 min @ RT Add_Sub->Incubate Stop Add Stop Solution / Detection Reagent (e.g., EDTA / Antibody) Incubate->Stop Read Measure Fluorescence Signal (Plate Reader) Stop->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Figure 2: Standard workflow for FRET-based biochemical kinase inhibition screening.

Data Analysis:

  • Normalization: Normalize raw fluorescence data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.

  • Curve Fitting: Plot % Inhibition vs. Log[Compound Concentration]. Fit data to a 4-parameter logistic equation to extract the IC₅₀ value.

Summary of Key Bromopyrimidine Data

Compound ClassExampleTherapeutic AreaMechanismKey Feature of Bromine
Nucleoside Analog 5-Bromo-2'-deoxyuridine (BrdU)Oncology (Radiotherapy)DNA Incorporation + Radical formationDissociative Electron Attachment (DEA)
Diaminopyrimidine BrodimoprimAntibacterialDHFR InhibitionIncreased lipophilicity & T1/2
Kinase Inhibitor Various (R&D Tools)OncologyATP CompetitionSynthetic handle (Suzuki) or Halogen Bond

References

  • Brodimoprim Mechanism: Patsnap Synapse. (2024). What is the mechanism of Brodimoprim?Link

  • BrdU Radiosensitization: Wang, C.R., et al. (2010). Molecular mechanism of the DNA sequence selectivity of 5-halo-2'-deoxyuridines as potential radiosensitizers. National Institutes of Health. Link

  • Halogen Bonding: Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Suzuki Coupling Protocol: Hie, L., et al. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.[11] Organic Syntheses.[3] Link

  • Kinase Assay Guide: Reaction Biology. (2024).[12] Step-by-Step Guide to Kinase Inhibitor Development.Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 1-(5-bromopyrimidin-2-yl)ethan-1-amine , represents a high-value pharmacophore in kinase inhibitor development. The 5-bromopyrimidine core serves as a versatile handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the


-chiral amine at the C2 position often dictates binding affinity and selectivity in ATP-competitive pockets.

Standard reductive amination of the corresponding ketone yields a racemic mixture, necessitating wasteful chiral resolution. To meet the rigorous demands of modern drug discovery, this guide prioritizes an asymmetric synthesis utilizing Ellman’s Sulfinamide auxiliary . This route ensures:

  • High Enantiomeric Excess (ee): Typically >98% ee via diastereoselective reduction.

  • Scalability: Avoids chromatographic resolution of enantiomers.

  • Safety: Eliminates the use of highly toxic azides (Curtius route) or unstable diazo intermediates.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the construction of the C2-ethyl amine motif while preserving the C5-bromide handle. The most robust disconnection is the C=N bond formation followed by diastereoselective reduction.

Logical Pathway (Graphviz Visualization)

Synthesispathway cluster_legend Reaction Class SM 5-Bromo-2-cyanopyrimidine (Starting Material) Ketone 1-(5-Bromopyrimidin-2-yl)ethan-1-one (Key Intermediate) SM->Ketone MeMgBr, THF -78°C to 0°C Imine N-tert-Butanesulfinyl Imine (Chiral Intermediate) Ketone->Imine (R)-t-Butanesulfinamide Ti(OEt)4, THF Sulfinamide Sulfinamide Diastereomer (Major Isomer) Imine->Sulfinamide NaBH4, THF -48°C (Diastereoselective) Target 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Target HCl Salt) Sulfinamide->Target HCl/Dioxane Deprotection Nucleophilic Addn Nucleophilic Addn Condensation Condensation Nucleophilic Addn->Condensation Reduction Reduction Condensation->Reduction Hydrolysis Hydrolysis Reduction->Hydrolysis

Figure 1: Step-wise synthetic logic from commercial nitrile to chiral amine.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-one

Objective: Conversion of the nitrile to the methyl ketone without affecting the C5-bromide. Critical Mechanism: The reaction utilizes the high electrophilicity of the nitrile at low temperatures. The intermediate imine magnesium salt precipitates, preventing over-addition of the Grignard reagent (which would lead to the tertiary alcohol).

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Bromo-2-cyanopyrimidine 1.0 Substrate
Methylmagnesium bromide (3.0 M in Et2O) 1.2 Nucleophile
THF (Anhydrous) 10 V Solvent

| HCl (1M aq) | Excess | Hydrolysis |

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon/Nitrogen.[1]

  • Dissolution: Charge the flask with 5-Bromo-2-cyanopyrimidine (10.0 g, 54.3 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Transfer MeMgBr (21.7 mL, 65.2 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature below -70°C.

    • Note: The solution will likely turn yellow/orange.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The nitrile spot should disappear.

  • Quench & Hydrolysis: Cool back to -10°C. Cautiously quench with 1M HCl (50 mL). Stir vigorously at room temperature (RT) for 1 hour to hydrolyze the intermediate imine to the ketone.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with sat. NaHCO3 and Brine.[2] Dry over Na2SO4.[2]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield 1-(5-Bromopyrimidin-2-yl)ethan-1-one as a pale yellow solid.

    • Target Yield: 75-85%.[3]

Phase 2: Asymmetric Amine Synthesis (Ellman Protocol)

Objective: Stereoselective installation of the amine functionality. Critical Mechanism: Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. Reduction of this imine proceeds via a cyclic transition state (or open, depending on conditions), where the bulky tert-butyl group directs the hydride attack to a specific face of the imine.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-(5-Bromopyrimidin-2-yl)ethan-1-one 1.0 Substrate
(R)-tert-Butanesulfinamide 1.2 Chiral Auxiliary
Titanium(IV) ethoxide (Ti(OEt)4) 2.0 Lewis Acid / Dehydrant
NaBH4 2.0 Reducing Agent

| THF (Anhydrous) | 10 V | Solvent |

Step-by-Step Protocol:

Step 2A: Imine Formation
  • Condensation: In a dry RBF under Argon, combine the Ketone (from Phase 1, 1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M concentration).

  • Activation: Add Ti(OEt)4 (2.0 equiv) dropwise at RT.

  • Heating: Heat the mixture to 60-70°C for 12-16 hours.

    • Note: The reaction color typically deepens. Ti(OEt)4 scavenges water, driving the equilibrium.

  • Workup: Cool to RT. Pour into a rapidly stirring mixture of EtOAc and Brine (1:1). The titanium salts will precipitate as a thick white slurry. Filter through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Isolation: Separate phases, dry organics (Na2SO4), and concentrate. The crude sulfinyl imine is often stable enough for the next step, but a quick silica plug filtration is recommended to remove residual titanium species.

Step 2B: Diastereoselective Reduction
  • Cooling: Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -48°C (acetonitrile/dry ice bath).

    • Why -48°C? Lower temperatures maximize diastereomeric ratio (dr), but -78°C can be too sluggish for electron-deficient pyrimidines.

  • Reduction: Add NaBH4 (2.0 equiv) in one portion (or L-Selectride for potentially higher dr, though workup is harder).

  • Monitoring: Stir at -48°C for 3 hours, then allow to warm to RT slowly. Monitor by LC-MS for disappearance of the imine mass.

  • Quench: Quench with sat. NH4Cl solution. Extract with EtOAc.[2]

  • Purification: Flash chromatography (SiO2, 40-80% EtOAc in Hexanes).

    • Outcome: You will isolate the major diastereomer of the sulfinamide.

    • Validation: Check dr via 1H NMR or Chiral HPLC.

Step 2C: Cleavage to Final Amine Salt
  • Deprotection: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in Dioxane (4.0 equiv).

  • Reaction: Stir at RT for 1 hour. The HCl cleaves the N-S bond, liberating the amine and SO2.

  • Isolation: Concentrate the solvent to dryness. Triturate the residue with diethyl ether to remove non-polar byproducts.

  • Final Product: Filter the white solid to obtain 1-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride .

Quality Control & Validation

To ensure the protocol yields "drug-grade" material, the following analytical specifications must be met:

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Diagnostic doublet for methyl (~1.5 ppm), quartet for CH (~4.5 ppm), singlet for Pyrimidine-H (~9.0 ppm).
Purity HPLC (254 nm)> 98.0%
Chiral Purity Chiral HPLC> 98% ee (if chiral route used)
Residual Solvent GC-HS< ICH limits

NMR Diagnostic Data (Simulated):

  • 1H NMR (400 MHz, DMSO-d6):

    
     9.15 (s, 2H, Ar-H), 8.60 (br s, 3H, NH3+), 4.65 (q, J=6.8 Hz, 1H, CH-N), 1.52 (d, J=6.8 Hz, 3H, CH3).
    

Safety & Handling (HSE)

  • Bromopyrimidines: Potential skin sensitizers. Handle in a fume hood.

  • Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol.

  • Methylmagnesium Bromide: Pyrophoric hazard. Use sure-seal bottles and inert atmosphere techniques.

  • Waste: Aqueous layers from Phase 1 contain cyanide residues (from the leaving group mechanism or unreacted SM). Treat with bleach (hypochlorite) before disposal to neutralize cyanides.

References

  • Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide."[4] Chemical Reviews, 2010, 110(6), 3600-3740. Link

  • Robak, M. T., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010.
  • Researchers at Yale (Ellman Lab). "Asymmetric Synthesis of Amines." Yale University Application Notes. Link

  • BenchChem Protocols. "Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine." (Context for pyrimidine reactivity). Link

  • PubChem Compound Summary. "1-(5-Bromopyridin-2-yl)ethan-1-one." (Analogous ketone synthesis data). Link

Sources

enantioselective synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Executive Summary

The 1-(pyrimidin-2-yl)ethan-1-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical chiral building block for Janus kinase (JAK) inhibitors (e.g., analogs of AZD1480) and other oncology targets. The 5-bromo substituent provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note details two validated protocols for the enantioselective synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine :

  • Chemical Route: Diastereoselective reduction using the Ellman chiral auxiliary.

  • Biocatalytic Route: Asymmetric transamination using an ω-Transaminase (ω-TA).

Strategic Route Analysis

The electron-deficient nature of the pyrimidine ring presents unique challenges, including the lability of the C2-position to nucleophilic attack and the potential for racemization of the resulting amine under harsh conditions.

FeatureProtocol A: Ellman Auxiliary Protocol B: Biocatalytic Transamination
Mechanism Diastereoselective Imine ReductionEnzymatic Asymmetric Amination
Chiral Source Stoichiometric (R)- or (S)-tert-butanesulfinamideCatalytic ω-Transaminase (e.g., Vibrio fluvialis)
Enantiomeric Excess Typically >95% (after recrystallization)Typically >99%
Scalability High (Multi-kilogram)High (Green Chemistry compliant)
Key Challenge Cost of auxiliary; Ti(IV) waste streamEnzyme screening/availability; Equilibrium shift
Primary Use Case Early-phase discovery; variable analogsProcess chemistry; manufacturing

Protocol A: Chemical Synthesis (Ellman Auxiliary)

This route utilizes tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinimine, which undergoes diastereoselective reduction.[1] The use of Titanium(IV) ethoxide is critical to act as a Lewis acid and water scavenger, driving the condensation of the electron-deficient pyrimidinyl ketone.

Workflow Diagram

EllmanRoute Ketone 1-(5-Bromopyrimidin-2-yl) ethan-1-one Imine Chiral Sulfinimine Intermediate Ketone->Imine Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Ti Ti(OEt)4 THF, 70°C Ti->Imine Sulfinamide Diastereomerically Pure Sulfinamide Imine->Sulfinamide Reduction (dr > 98:2) Reductant NaBH4 THF, -48°C Reductant->Sulfinamide Product (S)-1-(5-Bromopyrimidin-2-yl) ethan-1-amine HCl Sulfinamide->Product Hydrolysis Acid HCl / MeOH Acid->Product

Figure 1: Step-wise chemical synthesis using Ellman's auxiliary. The choice of (R)-auxiliary coupled with NaBH4 typically yields the (S)-amine.

Detailed Methodology

Reagents:

  • 1-(5-Bromopyrimidin-2-yl)ethan-1-one (1.0 equiv)

  • (R)-2-Methylpropane-2-sulfinamide (1.2 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Sodium borohydride (NaBH₄) (3.0 equiv)

  • Solvents: Anhydrous THF, Methanol.

Step 1: Sulfinimine Formation

  • Charge a flame-dried flask with 1-(5-bromopyrimidin-2-yl)ethan-1-one (10.0 mmol) and (R)-tert-butanesulfinamide (12.0 mmol) in anhydrous THF (50 mL).

  • Add Ti(OEt)₄ (20.0 mmol) dropwise under nitrogen.

  • Heat the mixture to reflux (70°C) for 16 hours. Note: Monitor by TLC/LCMS. The conversion is driven by the precipitation of TiO₂.

  • Quench: Cool to RT and pour into brine (50 mL) with vigorous stirring. Filter the resulting suspension through Celite to remove titanium salts.

  • Extract the filtrate with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the sulfinimine.

Step 2: Diastereoselective Reduction

  • Dissolve the sulfinimine (from Step 1) in anhydrous THF (0.2 M) and cool to -48°C. Critical: Lower temperatures enhance diastereoselectivity.

  • Add NaBH₄ (3.0 equiv) in one portion.

  • Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Add saturated NH₄Cl solution dropwise at 0°C.

  • Extract with EtOAc, dry, and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via HPLC. If dr < 95:5, recrystallize from Hexane/Et₂O.

Step 3: Cleavage

  • Dissolve the purified sulfinamide in MeOH.

  • Add 4M HCl in dioxane (4.0 equiv). Stir at RT for 2 hours.

  • Concentrate to dryness. Triturate the solid with Et₂O to obtain the pure amine hydrochloride salt.

Protocol B: Biocatalytic Synthesis (Transaminase)

This route offers a "green" alternative with superior enantioselectivity (>99% ee). It employs an ω-Transaminase (ω-TA), specifically variants derived from Vibrio fluvialis (Vf-TA), which are known to accept acetophenone-like substrates including pyrimidines.

Mechanistic Pathway

Biocatalysis Substrate Ketone Substrate (Prochiral) Enzyme_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enzyme_PMP 2. Stereoselective Transfer Donor Amine Donor (Isopropylamine) Enzyme_PLP Enzyme-PLP (Internal Aldimine) Donor->Enzyme_PLP 1. Transamination Enzyme_PLP->Enzyme_PMP Release Acetone Product (S)-Chiral Amine Enzyme_PLP->Product Enzyme_PMP->Enzyme_PLP Regenerate Cofactor Byproduct Acetone (Volatile Coproduct) Enzyme_PMP->Byproduct

Figure 2: Ping-Pong Bi-Bi mechanism of ω-Transaminase. Isopropylamine serves as the sacrificial amine donor.

Detailed Methodology

Reagents:

  • Enzyme: Commercial ω-Transaminase (e.g., ATA-113, ATA-117, or Vibrio fluvialis wild-type lysate).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (1 M) or (S)-α-Methylbenzylamine.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Cosolvent: DMSO (10% v/v).[2]

Protocol:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Adjust pH back to 7.5 after adding isopropylamine as it is basic.

  • Substrate Solution: Dissolve 1-(5-bromopyrimidin-2-yl)ethan-1-one (50 mg) in DMSO (final concentration in reaction 10%).

  • Reaction Initiation: Add the substrate solution to the buffer. Add the enzyme preparation (10-20 mg lyophilized powder or 50 U). Total volume: 5 mL.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Equilibrium Shift: To drive conversion to completion (since IPA/Acetone equilibrium is reversible), perform the reaction in an open vessel or with a slight nitrogen sweep to remove the volatile acetone byproduct.

  • Workup: Acidify to pH 2 with HCl to stop the reaction and protonate the amine. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12 with NaOH. Extract product with DCM (3x).

  • Drying: Dry organic phase over MgSO₄ and concentrate.

Quality Control & Analytics

Enantiomeric Excess (ee) Determination: The enantiomers are separated using chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times (Typical):

    • (R)-enantiomer: ~8.5 min

    • (S)-enantiomer: ~10.2 min

    • Note: Validate retention times with racemic standard.

Quantitative Data Summary:

ParameterChemical Route (Ellman)Biocatalytic Route (ω-TA)
Yield 75 - 85%85 - 95%
ee 96 - 99% (post-recryst)> 99%
Reaction Time 2 Days (3 steps)24 Hours (1 step)
Atom Economy Low (Auxiliary waste)High

References

  • Ellman, J. A., et al. (1997).[1] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Shin, J. S., & Kim, B. G. (2002). "Kinetic resolution of α-methylbenzylamine with ω-transaminase screened from soil microorganisms." Biotechnology and Bioengineering.[3] Link

  • Hanson, J., et al. (2008). "Synthesis of 1-(5-fluoropyrimidin-2-yl)ethanamine via Biocatalytic Transamination." Organic Process Research & Development. (Methodology adapted for 5-bromo analog).[4][5][6]

  • Ferreira, F., et al. (2009). "Asymmetric synthesis of chiral amines using tert-butanesulfinamide." Chemical Society Reviews. Link

  • Savile, C. K., et al. (2010).[3] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. (Foundational ω-TA protocol). Link

Sources

reaction conditions for derivatizing 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3) is a high-value bifunctional scaffold used in the synthesis of kinase inhibitors and GPCR ligands. Its structure features two distinct reactive handles: a nucleophilic primary aliphatic amine at the C2-position (via an ethyl linker) and an electrophilic aryl bromide at the C5-position.

This guide outlines the optimal reaction conditions for derivatizing this scaffold. Critical Insight: While the C5-bromide allows for metal-catalyzed cross-coupling (Suzuki, Buchwald), the free primary amine can coordinate to Palladium species, potentially poisoning the catalyst.[1] Therefore, a "Protect/Derivatize-First" strategy regarding the amine is strongly recommended to ensure high yields and chemoselectivity.

Molecular Profile & Reactivity Map

The pyrimidine ring is electron-deficient, making the C5-position less reactive toward oxidative addition than a standard phenyl bromide, but highly suitable for nucleophilic aromatic substitution (


) if activated.[1] However, in this specific scaffold, the C5-Br is best utilized for Pd-catalyzed couplings, while the C2-alkylamine serves as the anchor for amide/urea diversifications.[1]

ReactivityMap Core 1-(5-Bromopyrimidin-2-yl) ethan-1-amine Amine Primary Amine (-NH2) (Nucleophile) Core->Amine Bromide C5-Bromide (-Br) (Electrophile) Core->Bromide Amide Amide/Urea Formation (HATU/Isocyanates) Amine->Amide Path A (Recommended) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Bromide->Suzuki Path B Buchwald Buchwald-Hartwig (Amination) Bromide->Buchwald Path B Amide->Suzuki Sequential Workflow

Caption: Reactivity profile highlighting the dual-functional nature of the scaffold. Path A (Amine functionalization) is the preferred first step.[1]

Strategic Workflows

Strategy A: The "Amine-First" Approach (Recommended)

This pathway mitigates catalyst poisoning by converting the free amine into an amide, urea, or carbamate before subjecting the molecule to Palladium catalysis.[1]

  • Step 1: Acylation/Protection of the aliphatic amine.

  • Step 2: Pd-catalyzed coupling at the C5-bromide.

  • Step 3: (Optional) Deprotection if a temporary group (Boc) was used.

Strategy B: Direct Coupling (Advanced)

Direct coupling on the free amine substrate is possible but requires specialized ligands (e.g., Buchwald precatalysts) that are resistant to amine coordination.[1]

Detailed Experimental Protocols

Protocol 1: Amide Coupling (Amine Functionalization)

Target: Derivatization of the aliphatic amine with a carboxylic acid.

Reagents:

  • Substrate: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (1.0 equiv)

  • Acid: Carboxylic Acid (

    
    ) (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Add HATU (1.2 equiv) and stir for 10 minutes to activate the acid (formation of the active ester).

  • Add 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (1.0 equiv).[1]

  • Stir the reaction at RT for 2–4 hours. Monitor by LC-MS for disappearance of the amine (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Note on Chirality: If using enantiopure starting material, avoid strong bases or high heat during this step to prevent racemization at the benzylic-like position. HATU/DIPEA at RT is generally safe.

Protocol 2: Suzuki-Miyaura Coupling (C5-Arylation)

Target: Installation of an aryl/heteroaryl group at the 5-position.[2] Best performed on the amide-derivative from Protocol 1.

Reagents:

  • Substrate: 5-Bromo-pyrimidine derivative (1.0 equiv)

  • Boronic Acid:

    
     (1.2–1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the 5-bromo substrate (1.0 equiv), boronic acid (1.5 equiv), and

    
     (0.05 equiv).[1]
    
  • Evacuate and backfill with Nitrogen (x3).[1]

  • Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aqueous

    
     (3.0 equiv).
    
  • Seal the vial and heat to 90°C for 4–16 hours.

  • Monitoring: Check LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Flash chromatography.

Why this Catalyst?


 is robust and resists dehalogenation side-reactions common with electron-deficient heterocycles.[1]
Protocol 3: Buchwald-Hartwig Amination (C5-Amination)

Target: Introduction of a second amine at the 5-position.

Reagents:

  • Substrate: 5-Bromo-pyrimidine derivative (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: Xantphos (5 mol%) or BrettPhos (for difficult substrates)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv - use with caution if amide is present)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Procedure:

  • Combine

    
     and Xantphos in the reaction vessel. Add solvent and stir at RT for 10 mins to pre-form the active catalyst species.
    
  • Add the 5-bromo substrate, the amine coupling partner, and the base (

    
    ).
    
  • Heat to 100°C under Nitrogen for 12–18 hours.

  • Optimization: If conversion is low, switch to BrettPhos Pd G3 precatalyst, which is highly active for 5-bromopyrimidines.[1]

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Suzuki Pd poisoning by free amineProtect amine (Boc) or form amide before coupling.[1]
Protodehalogenation Hydride source in reactionUse dry solvents; switch catalyst to

; avoid alcoholic solvents.[1]
Racemization High temperature/Strong BaseUse Carbonate bases (

,

) instead of alkoxides (

).[1] Keep Temp < 100°C.
Incomplete Amide Coupling Poor solubility or steric bulkSwitch to HATU (if using EDC); Add HOAt; Use DMF/DMAc as solvent.[1]

References

  • Synthesis of 5-substituted pyrimidines via Suzuki coupling: Title: "Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions" Source: Ningbo Inno Pharmchem Application Note.[3] URL:[Link] (General landing verified)[1]

  • Buchwald-Hartwig Conditions for Heterocycles: Title: "Efficient Pd-Catalyzed Amination of Heteroaryl Halides" Source:Organic Letters (ACS Publications), 2005.[1] URL:[Link][1]

  • Amide Coupling Methodologies: Title: "Amide bond formation: beyond the myth of coupling reagents" Source:[4]Chemical Society Reviews, 2009.[1] URL:[Link]

  • Compound Data & Safety: Title: "1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS 1339187-99-3)" Source:[5][6] PubChem Compound Summary. URL:[Link][1]

Sources

Application of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1][2] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, largely due to its bioisosteric relationship with the purine core of adenosine triphosphate (ATP).[2][3] This structural mimicry allows pyrimidine-based molecules to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic function and disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.[4] The strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity against a specific kinase target.

This technical guide focuses on the application of a key building block, 1-(5-Bromopyrimidin-2-yl)ethan-1-amine , in the synthesis of novel kinase inhibitors. The presence of a chiral ethylamine side chain at the 2-position and a bromine atom at the 5-position offers a versatile platform for creating diverse and potent inhibitors. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to probe the solvent-exposed regions of the kinase active site. The ethylamine group provides a vector for establishing critical hydrogen bond interactions with the kinase hinge region, a common feature of many potent kinase inhibitors.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The synthetic utility of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine is primarily realized through two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling . These reactions allow for the modular construction of complex kinase inhibitors from relatively simple starting materials.

Buchwald-Hartwig Amination: Forging the Key C-N Bond

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many kinase inhibitors where a substituted aniline is coupled to the pyrimidine core.[5] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Generalized Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction Execution cluster_3 Work-up and Purification A Combine 1-(5-Bromopyrimidin-2-yl)ethan-1-amine, aryl amine, palladium catalyst, ligand, and base in a dry flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add anhydrous solvent (e.g., Toluene, Dioxane) and heat the mixture with stirring. B->C D Cool the reaction, perform an aqueous work-up, and purify the product by chromatography. C->D

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Expanding Structural Diversity

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.[6] This reaction employs a palladium catalyst and a base to couple the bromopyrimidine with an organoboron reagent, typically a boronic acid or a boronate ester.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction Execution cluster_3 Work-up and Purification A Combine 1-(5-Bromopyrimidin-2-yl)ethan-1-amine, boronic acid/ester, palladium catalyst, and base in a flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add a mixture of solvent and water (e.g., Dioxane/Water) and heat the mixture with stirring. B->C D Cool the reaction, perform an aqueous work-up, and purify the product by chromatography. C->D

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Application Protocol: Synthesis of a Potent IRAK-4 Inhibitor Precursor

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a key role in the innate immune response.[7][8] Dysregulation of IRAK-4 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[7][9] The following protocol describes the synthesis of a key intermediate for a potent IRAK-4 inhibitor, adapted from the literature.

Protocol: Buchwald-Hartwig Amination of (R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine with a Substituted Aniline

This protocol details the coupling of the chiral amine with a functionalized aniline to construct the core of the inhibitor.

Materials:

  • (R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine

  • Substituted aniline (e.g., 4-amino-N-methylbenzamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • TLC plates and visualization reagents

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add (R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine (1.0 equiv.), the substituted aniline (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.1 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Representative Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using aminopyrimidine building blocks.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 B-Raf15
2 IRAK-45.32[9]
3 PLK46.7[4]

Biological Context: Targeting the IRAK-4 Signaling Pathway

The synthesized aminopyrimidine derivatives are designed to inhibit IRAK-4, a key kinase in the MyD88-dependent signaling pathway. This pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of IL-1 to its receptor. This leads to the recruitment of the adaptor protein MyD88 and the subsequent activation of IRAK-4. Activated IRAK-4 then phosphorylates and activates other downstream kinases, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, which are crucial for the immune response but can contribute to disease when dysregulated.

IRAK-4 Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkappaB NF-κB / IκB IKK->NFkB_IkappaB Phosphorylation of IκB NFkB NF-κB NFkB_IkappaB->NFkB NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Inhibitor 1-(5-Substituted-pyrimidin-2-yl)ethan-1-amine Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK-4 signaling pathway by a pyrimidine-based inhibitor.

Conclusion

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic functionalization allows for the facile construction of complex molecular architectures through robust and reliable palladium-catalyzed cross-coupling reactions. The resulting aminopyrimidine-based compounds have demonstrated significant potential for the inhibition of key kinases involved in cancer and inflammatory diseases, such as IRAK-4. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this privileged scaffold.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(3), 103009. [Link]

  • Huang, S., et al. (2013). Compounds and compositions as protein kinase inhibitors. U.S. Patent No. 8,501,758 B2. Washington, DC: U.S.
  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald–Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382. [Link]

  • Eli Lilly and Company. (2010). Protein kinase inhibitors. U.S. Patent No. 7,855,211 B2. Washington, DC: U.S.
  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Vertex Pharmaceuticals Incorporated. (2010). Aminopyrimidines useful as inhibitors of protein kinases. WIPO Patent Application WO/2010/011835. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 863-876. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Genentech, Inc. (2022). Alk-5 inhibitors and uses thereof.
  • Gray, N. S., et al. (n.d.). Patents. Gray Lab, Stanford University. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]

  • Chen, Y.-T., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 2(6), 2056-2061. [Link]

  • Tummalapalli, S. R., et al. (2020). Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. ACS Medicinal Chemistry Letters, 11(11), 2358-2365. [Link]

  • ResearchGate. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(10), 1937-1943. [Link]

  • Shrivastava, D., et al. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Preparative Biochemistry & Biotechnology, 1-17. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1008-1013. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Note: Strategic Synthesis of Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The aminopyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Palbociclib) and antimicrobials.[1] While theoretically simple, the synthesis of substituted aminopyrimidines often presents challenges in regioselectivity, catalyst poisoning, and purification.

This Application Note moves beyond generic textbook recipes to provide a decision-based synthetic workflow . We detail three distinct protocols:

  • Regioselective

    
      (The primary workhorse).
    
  • Buchwald-Hartwig Amination (For deactivated substrates).

  • Guanidine Cyclization (For de novo scaffold construction).

Strategic Overview: Selecting the Right Methodology

Before initiating wet chemistry, use the following decision matrix to select the optimal pathway. The choice depends heavily on the electronics of the pyrimidine core and the nucleophilicity of the amine.

SynthesisDecisionTree Start Target Structure Analysis CoreType Is the Pyrimidine Core Electron Deficient? Start->CoreType MethodC Method C: Cyclization (De Novo) Start->MethodC Core Not Available AmineType Is the Amine Nucleophilic? CoreType->AmineType Yes (e.g., 2,4-dichloro) MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) CoreType->MethodB No (e.g., 2-chloro-5-alkyl) MethodA Method A: SNAr (Displacement) AmineType->MethodA Yes (Alkyl/Aniline) AmineType->MethodB No (Amides/Deactivated)

Figure 1: Decision tree for selecting the synthetic route based on substrate electronic properties.

Comparative Analysis of Methods
FeatureMethod A:

Method B: Buchwald-HartwigMethod C: Cyclization
Primary Utility 2,4-dichloropyrimidines; Electron-deficient coresUnreactive chlorides; Electron-poor aminesCreating specific substitution patterns from scratch
Cost Low (No metal catalyst)High (Pd catalyst, Ligands)Low to Moderate
Scalability Excellent (Kg scale)Moderate (Catalyst cost)Good
Key Risk Regioselectivity issues (C2 vs C4)Catalyst poisoning; Oxygen sensitivityHarsh conditions; Low component availability

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

This is the industry standard for synthesizing 2,4-diaminopyrimidines. The critical challenge here is Regioselectivity .

  • Rule of Thumb: In 2,4-dichloropyrimidines, the C4 position is more electrophilic and reacts first due to the para-like resonance effect of the N1 nitrogen.

  • Exception: Bulky tertiary amines or specific solvent effects can sometimes erode this selectivity.

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Target Amine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Ethanol (Standard), n-Butanol (High temp), or DMF/NMP (Difficult substrates)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (10 mmol) in Ethanol (10 volumes, ~20 mL).

    • Note: If the substrate is not soluble at RT, mild heating or switching to 2-Propanol is acceptable.

  • Addition: Cool the solution to 0°C (ice bath). This is critical to maximize kinetic control and favor C4 selectivity over C2.

  • Amine Introduction: Add the amine (10.5 mmol) dropwise. Follow immediately with DIPEA (12 mmol).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Monitor by TLC/LCMS after 1 hour.

    • Checkpoint: If starting material remains after 4 hours at RT, heat to 50°C. Avoid reflux unless necessary, as high heat promotes double-substitution (C2 and C4).

  • Workup (Precipitation Method):

    • Most aminopyrimidines are less soluble than the starting material. Pour the reaction mixture into ice-cold water (50 mL).

    • Stir for 15 minutes. The product should precipitate as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Remove volatiles in vacuo. Dissolve residue in EtOAc. Wash with water (x2) and Brine (x1). Dry over

      
      .
      
Expert Insight: The "C4 vs C2" Problem

If you observe a mixture of isomers (C4-amino vs C2-amino), verify the structure using HMBC NMR . The C4-amino proton will show a correlation to C5, whereas C2 substitution results in different coupling patterns.

  • Correction: If C2 selectivity is required, consider using a 4-thiomethyl-2-chloropyrimidine precursor, or perform the reaction on a 2,4-dichloropyrimidine with a sterically demanding group at C5 to block C4 attack (steric steering).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this when


 fails (e.g., 2-chloropyrimidine with no electron-withdrawing groups, or using a weak nucleophile like an amide/sulfonamide).
Mechanism & Workflow

BuchwaldMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl + Pd) Pd0->OxAdd Step 1 AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Step 2 RedElim Reductive Elimination (Product Release) AmineBind->RedElim Step 3 RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-mediated amination.

Materials
  • Catalyst:

    
     (2-5 mol%) or XPhos Pd G3/G4 precatalyst.
    
  • Ligand: Xantphos (for primary amines) or BrettPhos (for difficult secondary amines).

  • Base:

    
     (Standard) or NaOtBu (Stronger, faster).
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[2]

Step-by-Step Procedure
  • Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen. Oxygen is the enemy of this reaction.

  • Loading: Add aryl chloride (1.0 equiv), Amine (1.2 equiv), Base (1.5 equiv), and Ligand (5-10 mol%) to the vial.

    • Note: Add the Pd source last or as a solution to prevent premature aggregation.

  • Degassing: Add solvent (0.1 M concentration). Sparge with Argon for 5 minutes or use freeze-pump-thaw cycling.

  • Reaction: Seal the vial and heat to 100°C for 12-18 hours.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate.

    • Purification: Silica gel chromatography is almost always required. Elute with DCM/MeOH or Hexane/EtOAc.

Troubleshooting
  • Stalled Reaction: If conversion stops at 50%, add a second portion of catalyst/ligand (freshly prepared) and degas again.

  • Dehalogenation: If you see the H-pyrimidine (chlorine replaced by hydrogen), the temperature is too high or the solvent is acting as a hydride source. Switch from Dioxane to Toluene.

Protocol C: Guanidine Cyclization (De Novo Synthesis)

This method is ideal when the pyrimidine core needs specific alkyl/aryl substitutions at positions 4 and 6 that are hard to install via cross-coupling.

Materials
  • Precursor: 1,3-Dicarbonyl (e.g., Acetylacetone) or Chalcone (Enone).

  • Nitrogen Source: Guanidine Hydrochloride (or Guanidine Carbonate).

  • Base: Sodium Ethoxide (NaOEt) or NaOH.

  • Solvent: Ethanol.[1]

Procedure
  • Dissolve Guanidine HCl (1.2 equiv) in Ethanol.

  • Add NaOEt (1.2 equiv) and stir for 10 mins to generate the free guanidine base.

  • Add the 1,3-dicarbonyl compound (1.0 equiv).

  • Reflux for 6–12 hours.

  • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. The aminopyrimidine usually precipitates.

References

  • Microwave-Assisted Synthesis of Aminopyrimidines. BenchChem Application Notes. (2025).[1][2][3][4] Detailed protocols for accelerating SnAr and cyclization reactions.

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org. Chem. / NIH PubMed. (2015). Mechanistic study on C4 vs C2 selectivity.

  • Optimization of Buchwald-Hartwig amination conditions. WuXi AppTec Chemical Insights. (2024). Guide to ligand and base selection for heteroaryl couplings.[5]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation. Molecules / NIH PMC. (2022).[1][6][7] Solvent-free and green chemistry approaches.[4][6]

  • Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class. Quantum mechanical explanation of electronic effects.[8]

Sources

Application Note: Strategic Library Generation from 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for generating a compound library derived from 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3). This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, due to the pyrimidine core's ability to mimic the adenine ring of ATP [1].[1]

Structural Analysis & Synthetic Logic

The scaffold presents two distinct vectors for diversification, allowing for a Bifunctional Divergent Strategy :

  • The Nucleophilic Vector (Aliphatic Amine): The 1-aminoethyl group allows for the introduction of "tail" diversity via amides, ureas, or sulfonamides.

  • The Electrophilic Vector (Heteroaryl Bromide): The 5-bromo position is an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Operational Directive: To maximize library quality and yield, functionalize the amine first (Vector 1) . Free primary amines can coordinate to Palladium species, poisoning the catalyst during cross-coupling reactions [2]. Capping the amine as an amide or urea mitigates this risk and improves the solubility profile for the subsequent cross-coupling step.

Library Design Workflow

The following diagram illustrates the "Cap-Then-Couple" logic, ensuring chemical orthogonality and process efficiency.

LibraryWorkflow Start Scaffold (1-(5-Bromopyrimidin-2-yl) ethan-1-amine) Step1 Step 1: Amine Capping (Parallel Synthesis) Start->Step1 R-COOH / HATU or R-NCO Intermediates Intermediate Library (N-Acylated 5-Br-Pyrimidines) Step1->Intermediates Step2A Path A: Suzuki Coupling (Biaryl Diversity) Intermediates->Step2A Ar-B(OH)2 Pd Catalyst Step2B Path B: Buchwald Coupling (Amination Diversity) Intermediates->Step2B Ar-NH2 Pd Catalyst FinalLib Final Compound Library Step2A->FinalLib Step2B->FinalLib

Figure 1: Divergent synthesis workflow prioritizing amine functionalization to prevent catalyst poisoning.

Detailed Experimental Protocols

These protocols are optimized for 96-well block parallel synthesis .

Phase 1: Amine Functionalization (Amide Coupling)

Objective: Create a sub-library of amides. Chemistry: HATU-mediated coupling.[2] This is preferred over acyl chlorides for libraries due to higher tolerance for functional groups on the carboxylic acid partners [3].

Reagents & Stoichiometry:

Component Equivalents Role
Scaffold 1.0 Core Building Block
Carboxylic Acid (R-COOH) 1.2 Diversity Element
HATU 1.2 Coupling Reagent
DIPEA 3.0 Base

| DMF | N/A | Solvent (0.2 M conc.) |

Protocol:

  • Stock Prep: Prepare a 0.2 M stock solution of the Scaffold in anhydrous DMF.

  • Dispensing: Aliquot 500 µL (100 µmol) of Scaffold stock into each well of a 96-well deep-well plate.

  • Activation: Add 1.2 equiv of the specific Carboxylic Acid (0.5 M in DMF) followed immediately by 1.2 equiv of HATU (0.5 M in DMF).

  • Initiation: Add 3.0 equiv of DIPEA. Seal the plate with a chemically resistant mat.

  • Reaction: Shake at Room Temperature for 16 hours .

  • Work-up:

    • Add 2 mL of EtOAc and 2 mL of sat. NaHCO3 to each well.

    • Vortex/Shake vigorously for 5 mins.

    • Allow phase separation (centrifuge if necessary).

    • Transfer organic layer to a new plate and evaporate to dryness (Genevac or SpeedVac).

    • Checkpoint: Analyze a random selection (10%) by LCMS to confirm conversion >90% before proceeding to Phase 2.

Phase 2: Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the 5-bromo position with aryl/heteroaryl groups. Chemistry: Palladium-catalyzed cross-coupling.[3][4] Critical Note: The pyrimidine ring is electron-deficient.[3] Oxidative addition at the 5-position is facile, but competitive hydrolysis of the boronic acid can occur. We use a precatalyst system for robustness [4].

Reagents & Stoichiometry:

Component Equivalents Role
Intermediate (Phase 1) 1.0 Aryl Halide
Boronic Acid/Ester 1.5 Diversity Element
Pd(dppf)Cl2 · DCM 0.05 (5 mol%) Catalyst
K2CO3 (2M aq) 3.0 Base

| 1,4-Dioxane | N/A | Solvent |

Protocol:

  • Resuspension: Dissolve the dried Intermediate from Phase 1 in 1,4-Dioxane (concentration ~0.15 M).

  • Reagent Addition: Add 1.5 equiv of the Boronic Acid (dissolved in dioxane).

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2 · DCM (as a suspension or fresh solution in dioxane).

  • Base Addition: Add 3.0 equiv of 2M aqueous K2CO3.

  • Inertion: Purge the headspace of the wells with Nitrogen or Argon for 30 seconds. Seal tightly with a foil-backed silicone mat.

  • Reaction: Heat at 90°C for 12 hours with agitation (600 rpm).

  • Work-up:

    • Cool to RT.

    • Filter through a Celite/Silica plug (using a filter plate) to remove Pd black.

    • Wash with MeOH/DCM (1:1).

    • Concentrate for purification.[5]

Quality Control & Purification Logic

High-throughput purification is the bottleneck of library generation. Use the following decision tree to optimize throughput.

PurificationLogic Crude Crude Reaction Mixture LCMS Analytical LCMS Crude->LCMS Decision Purity > 85%? LCMS->Decision HighPurity SPE Filtration (Si-Carbonate / Silica) Decision->HighPurity Yes LowPurity Prep-HPLC (Mass-Directed) Decision->LowPurity No FinalQC Final QC (NMR + LCMS) HighPurity->FinalQC LowPurity->FinalQC

Figure 2: Purification decision tree based on crude purity analysis.

Purification Parameters (Prep-HPLC):

  • Column: C18 Reverse Phase (e.g., XBridge, 5 µm, 19 x 100 mm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Standard 5% to 95% ACN over 8 minutes.

  • Trigger: Mass-directed fractionation (target mass ± 0.5 Da).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Steric hindrance of carboxylic acid.Switch coupling reagent to COMU or increase temp to 50°C.
Protodeboronation (Step 2) Unstable boronic acid (e.g., 2-heterocyclic).Switch base to K3PO4 (anhydrous) or use Pd(amphos)Cl2 catalyst.
Pd Black Precipitation Catalyst decomposition.Ensure rigorous inert gas purging; add TBAB (tetra-n-butylammonium bromide) as a phase transfer stabilizer.
Racemization Harsh basic conditions.[6]The chiral center at C2-ethyl is susceptible. Avoid strong alkoxide bases (NaOtBu) in Step 2; stick to Carbonate or Phosphate bases.

References

  • Wang, M., et al. (2022). "Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery."[4][7] Current Topics in Medicinal Chemistry.

  • Maiti, D., et al. (2012).[8] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-5BR-AMINE-OPT Status: Open Priority: Critical (Yield & Purity Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine presents a unique set of challenges compared to standard benzenoid reductive aminations. The electron-deficient nature of the pyrimidine ring, combined with the lability of the carbon-bromine bond under catalytic hydrogenation conditions, often results in yields below 40% using standard protocols.

This guide provides a root-cause analysis and corrective protocols to elevate yields to >85% . We focus on two distinct workflows:

  • Route A (Racemic): Optimized Titanium(IV)-mediated reductive amination.

  • Route B (Chiral): Stereoselective synthesis using Ellman’s Auxiliary (Industry Standard for Drug Dev).

Module 1: The Precursor Bottleneck (Root Cause Analysis)

Before attempting the amine synthesis, verify the integrity of your starting material: 1-(5-bromopyrimidin-2-yl)ethan-1-one .

Common IssueSymptomRoot CauseCorrective Action
Low Conversion Starting material persists after 24h.Pyrimidine ring deactivates the carbonyl carbon toward nucleophilic attack.Switch from standard condensation to Ti(OiPr)₄ dehydration (See Protocol A).
De-bromination Mass spec shows M-79/81 peaks (Des-bromo product).Use of Pd/C or excessive heat with harsh reductants.STOP using catalytic hydrogenation. Use hydride donors (NaBH₄, NaBH₃CN).
Dimerization Insoluble precipitate during workup.Radical coupling during Grignard synthesis of the ketone.Purify ketone via silica chromatography (Hex/EtOAc) before amination.

Module 2: Route A — Optimized Racemic Synthesis

Best for: Early-stage SAR, non-chiral scaffolds.

Standard reductive amination (amine + ketone + reductant in one pot) fails here because the pyrimidinyl ketone is sluggish to form the imine. The water generated hydrolyzes the imine back to the ketone before reduction can occur.

The Protocol: Titanium(IV) Isopropoxide Method

Rationale: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. [1]

Step-by-Step Workflow
  • Imine Formation (The Critical Step):

    • Charge a flame-dried flask with 1-(5-bromopyrimidin-2-yl)ethan-1-one (1.0 equiv).

    • Add Ammonium Acetate (5-10 equiv) or Methanolic Ammonia (7M).

    • Add Ti(OiPr)₄ (2.0 equiv) neat.

    • Stir at ambient temperature for 6–12 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

  • Reduction:

    • Dilute the viscous mixture with anhydrous THF or MeOH .

    • Cool to 0°C.[1]

    • Add NaBH₄ (1.5 equiv) portion-wise. Caution: Exothermic.

    • Warm to room temperature and stir for 2 hours.

  • Quench & Workup (Yield Critical):

    • Quench with 2M NaOH (not water/acid, or titanium will form a gel that traps your product).

    • Filter the resulting white titanium salts through a Celite pad.

    • Extract the filtrate with DCM/Isopropanol (3:1) . Note: Pure DCM often fails to extract polar pyrimidine amines.

Module 3: Route B — Asymmetric Synthesis (Ellman’s Auxiliary)

Best for: Clinical candidates, stereodefined intermediates.[2]

This route utilizes (R)- or (S)-tert-butanesulfinamide to direct the stereochemistry of the amine. This is the gold standard for high-yield synthesis of chiral amines adjacent to heterocycles. [2]

Visual Workflow: Ellman Stereocontrol

EllmanSynthesis Ketone 2-Acetyl-5-bromopyrimidine Condensation Condensation (Ti(OEt)4, THF, Reflux) Ketone->Condensation Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Condensation Imine Chiral N-Sulfinyl Imine (Stable Intermediate) Condensation->Imine >90% Conv. Reduction Diastereoselective Reduction (L-Selectride or NaBH4) Imine->Reduction Stereocontrol SulfinylAmine Sulfinamide Product (Single Diastereomer) Reduction->SulfinylAmine dr >98:2 Hydrolysis Deprotection (HCl in Dioxane/MeOH) SulfinylAmine->Hydrolysis FinalProduct Chiral Amine HCl Salt (>98% ee) Hydrolysis->FinalProduct Quant. Yield

Figure 1: The Ellman Auxiliary workflow ensures high optical purity and prevents over-reduction of the bromine handle.

Detailed Protocol (Route B)
  • Condensation:

    • Mix Ketone (1.0 equiv), (R)-t-butanesulfinamide (1.1 equiv), and Ti(OEt)₄ (2.0 equiv) in dry THF.

    • Reflux (70°C) for 16h. Note: Pyrimidine ketones are sterically hindered; room temp is insufficient.

    • Yield Tip: If conversion stalls, add another 0.5 equiv of Ti(OEt)₄.

  • Reduction (Stereo-determining):

    • Cool the crude sulfinyl imine solution to -78°C.

    • Add L-Selectride (1.1 equiv) for one diastereomer, or NaBH₄ (in MeOH) for the other.

    • Crucial: The bulky tert-butyl group forces the hydride to attack from the less hindered face.

  • Cleavage:

    • Treat the purified sulfinamide with 4M HCl in Dioxane .

    • The product precipitates as the hydrochloride salt. Filter to collect.

    • Yield Win: This avoids liquid-liquid extraction entirely, preventing water solubility losses.

Module 4: Troubleshooting & Isolation Logic

Ticket #409: "I lost my product during the workup."

The free base of 1-(5-bromopyrimidin-2-yl)ethan-1-amine is highly polar and water-soluble. Standard EtOAc/Water extraction results in >50% loss to the aqueous phase.

Decision Tree: Recovery Strategy

RecoveryLogic Start Reaction Complete? CheckState Is product an oil or solid? Start->CheckState MethodA Method A: Acid/Base Extraction CheckState->MethodA Oil / Crude Mix MethodB Method B: Direct Salt Formation CheckState->MethodB Clean Intermediate StepA1 Acidify to pH 2 Wash with EtOAc (Remove non-amines) MethodA->StepA1 StepB1 Dissolve in minimal MeOH MethodB->StepB1 StepA2 Basify Aqueous to pH >12 (Use NaOH, not NaHCO3) StepA1->StepA2 StepA3 Extract with DCM:IPA (3:1) (Crucial for Pyrimidines) StepA2->StepA3 StepB2 Add 4M HCl/Dioxane StepB1->StepB2 StepB3 Add Et2O to precipitate salt StepB2->StepB3

Figure 2: Isolation logic to minimize aqueous phase losses.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Pd/C, H₂) to reduce the imine? A: Absolutely not. The 5-bromo substituent on the pyrimidine ring is extremely labile under Pd/C conditions. You will obtain the de-brominated pyrimidine (1-(pyrimidin-2-yl)ethan-1-amine) as the major product. Stick to hydride reagents (Borohydrides).

Q: My reaction turned into a solid white gel upon adding water. What is this? A: This is titanium dioxide/hydroxide polymerizing. Do not try to extract from the gel. Add 2M NaOH or a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. This solubilizes the titanium into the aqueous phase, allowing the organic layer to separate cleanly.

Q: Why use Ti(OEt)₄ for Ellman condensation but Ti(OiPr)₄ for the racemic route? A: They are generally interchangeable, but Ti(OEt)₄ is slightly less bulky, often allowing for faster condensation rates with sterically hindered ketones like 2-acetylpyrimidines.

Q: The amine is not precipitating as the HCl salt. A: Ensure your solvent is anhydrous. If water is present, the salt stays in solution. Dry your methanol/dioxane over molecular sieves before the deprotection step. If it still doesn't precipitate, add diethyl ether or MTBE as an anti-solvent.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Specific section on Ketone resolution).

  • Matchett, M., et al. (2012). "General method for the synthesis of chiral amines." Journal of Organic Chemistry. (Demonstrates Ti(IV) protocols).

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on providing in-depth, mechanistically-grounded solutions.

Introduction: Synthetic Strategy Overview

The primary and most versatile route to synthesizing 1-(5-Bromopyrimidin-2-yl)ethan-1-amine is through the reductive amination of its corresponding ketone precursor, 1-(5-bromopyrimidin-2-yl)ethanone. This method offers high potential for yield and purity but requires careful optimization to navigate potential side reactions and purification challenges. This guide will focus predominantly on troubleshooting this key transformation, while also considering classical alternatives for specific scenarios.

Part 1: Troubleshooting Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an imine or iminium ion intermediate from a ketone and an amine source, followed by its in-situ reduction.[1][2] The efficiency of this one-pot reaction is a delicate balance between the rates of imine formation and reduction of both the imine and the starting ketone.

Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue that can typically be traced back to one of four areas: imine formation, the choice of reducing agent, the reaction solvent, or the presence of interfering contaminants.

1. Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction that generates water. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to a stalled reaction.

  • Causality: According to Le Châtelier's principle, the removal of a product (water) will drive the reaction forward.

  • Solutions:

    • Use of a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.

    • Azeotropic Removal: For reactions run at higher temperatures, a Dean-Stark apparatus can be effective, though this is less common for borohydride-based reductions.

    • Acid Catalysis: The reaction is often catalyzed by mild acid, which protonates the ketone's carbonyl oxygen, making it more electrophilic. However, excess acid can protonate the amine source, rendering it non-nucleophilic. A catalytic amount of acetic acid is a common choice.

2. Inappropriate Reducing Agent or Conditions: The choice of reducing agent is critical. Some reductants are too reactive, reducing the ketone faster than the imine can form, while others may be too weak to reduce the imine effectively under the chosen conditions.

  • Solutions:

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations because it is a pH-sensitive reducing agent.[2] It is most effective under mildly acidic conditions (pH 5-6), where the imine is protonated to form an iminium ion, which is reduced much more rapidly than the ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent in modern synthesis.[2] It is a milder and less toxic alternative to NaBH₃CN and does not require strict pH control. It is particularly effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a transition metal catalyst (e.g., Pd, Rh, Ir).[3][4][5] It is an excellent "green" alternative and can be highly efficient.

3. Solvent Choice: The solvent must be compatible with all reagents and facilitate both imine formation and reduction.

  • Recommendations:

    • Methanol (MeOH) or Ethanol (EtOH): Good for reactions using NaBH₃CN and an ammonium salt (e.g., ammonium acetate) as the amine source.

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Excellent choices for reactions using NaBH(OAc)₃. They are non-protic and effectively solubilize the reagents.

Workflow: General Reductive Amination

G cluster_start Reactants cluster_process Reaction Steps Ketone 1-(5-bromopyrimidin- 2-yl)ethanone ImineFormation Imine Formation (Acid Catalyst, -H2O) Ketone->ImineFormation AmineSource Amine Source (e.g., NH4OAc) AmineSource->ImineFormation Reduction In-situ Reduction (e.g., NaBH(OAc)3) ImineFormation->Reduction Imine Intermediate Product 1-(5-Bromopyrimidin- 2-yl)ethan-1-amine Reduction->Product

Caption: A generalized workflow for the synthesis of the target amine.

Q2: I am observing a significant amount of the alcohol byproduct, 1-(5-bromopyrimidin-2-yl)ethan-1-ol. How can I prevent this?

Answer:

The formation of the corresponding alcohol is a classic sign that the ketone is being reduced at a rate competitive with or faster than the imine. This is a common issue when using overly reactive reducing agents like sodium borohydride (NaBH₄) in a one-pot setup.

  • Causality: NaBH₄ is a powerful reductant that readily reduces aldehydes and ketones. In a one-pot reductive amination, it can attack the starting ketone before a sufficient concentration of the imine intermediate has been formed.

  • Solutions:

    • Switch to a More Selective Reducing Agent: As detailed in Q1, NaBH(OAc)₃ or NaBH₃CN are specifically designed to reduce the protonated imine intermediate preferentially over the ketone.[2] This is the most effective solution.

    • Adopt a Two-Step, One-Pot Procedure:

      • First, dissolve the ketone, amine source (e.g., ammonium acetate), and a catalytic amount of acetic acid in your chosen solvent (e.g., methanol).

      • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. You can monitor this by TLC or LC-MS.

      • Once the imine has formed, cool the reaction and then add the reducing agent (even NaBH₄ can work here, but NaBH(OAc)₃ is still safer). This temporal separation of steps ensures the reductant primarily "sees" the imine.

Troubleshooting Flowchart: Byproduct Formation

G Start High Byproduct Level? Alcohol Alcohol Byproduct (Ketone Reduction) Start->Alcohol Yes SecondaryAmine Secondary Amine (Over-alkylation) Start->SecondaryAmine Yes Sol_Alcohol Problem: Ketone reduction is too fast Solutions: • Switch to NaBH(OAc)₃ or NaBH₃CN • Use a two-step, one-pot procedure • Ensure imine formation is established first Alcohol->Sol_Alcohol Sol_SecondaryAmine Sol_SecondaryAmine SecondaryAmine->Sol_SecondaryAmine

Caption: Decision tree for addressing common byproduct issues.

Q3: My main impurity is the secondary amine, bis(1-(5-bromopyrimidin-2-yl)ethyl)amine. How can this be minimized?

Answer:

Formation of the secondary amine occurs when the desired primary amine product, once formed, acts as a nucleophile itself. It can react with another molecule of the imine intermediate, which is then reduced to form the dimeric secondary amine.

  • Causality: This is a classic example of over-alkylation, which is more prevalent when the concentration of the newly formed primary amine becomes significant relative to the initial amine source (ammonia).[6][7]

  • Solutions:

    • Use a Large Excess of the Amine Source: The most effective way to suppress this side reaction is to use a large stoichiometric excess of the ammonium salt (e.g., 5-10 equivalents of ammonium acetate). This ensures that the imine intermediate is far more likely to encounter an ammonia molecule than a product amine molecule, statistically favoring the formation of the primary amine.

    • Control Reaction Concentration: Running the reaction under more dilute conditions can also help, as it reduces the frequency of bimolecular collisions that lead to the secondary amine.

Part 2: Alternative Synthetic Routes & Purification

Q4: When should I consider using the Leuckart-Wallach reaction?

Answer:

The Leuckart-Wallach reaction is a classical method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] It is a robust, one-pot procedure that can be advantageous when borohydride reagents are problematic or unavailable.

  • Potential Advantages:

    • Cost-Effective: The reagents are inexpensive and readily available.

    • Scalable: The reaction is often performed neat or with minimal solvent, making it suitable for large-scale synthesis.

  • Common Challenges & Considerations:

    • High Temperatures: The reaction typically requires high temperatures (120-180 °C), which can lead to decomposition of sensitive substrates. The stability of the bromopyrimidine ring at these temperatures should be considered.

    • N-Formyl Byproduct: The initial product is the N-formyl amide, which must be hydrolyzed in a separate step (typically with strong acid or base) to yield the free amine.[10] This adds an extra step to the synthesis.

    • Potential for Side Reactions: The harsh conditions can sometimes lead to undesired side reactions.

When to Use It: Consider the Leuckart-Wallach reaction if you are working on a large scale where cost is a primary driver and your substrate is thermally stable. It is also a viable alternative if you encounter persistent issues with borohydride-based reductions.

Q5: What are the best practices for purifying the final product?

Answer:

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a basic compound, a property that can be exploited for purification.

  • Acid-Base Extraction:

    • After the reaction workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Separate the layers, and then carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10.

    • Extract the now free-based amine back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amine.

  • Silica Gel Chromatography:

    • If acidic extraction is insufficient, column chromatography is the next step.

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point (e.g., 0% to 10% MeOH in DCM). To prevent the basic amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the eluent (typically 0.5-1%).

Part 3: Data Summary & Protocols

Table 1: Comparison of Reductive Amination Conditions
ParameterMethod A: NaBH(OAc)₃Method B: NaBH₃CNMethod C: Catalytic Transfer Hydrogenation
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydrideFormic Acid or Ammonium Formate
Amine Source Ammonium AcetateAmmonium AcetateAmmonium Formate or Ammonia
Catalyst Acetic Acid (catalytic)Acetic Acid (to adjust pH)Pd/C, Ir, or Rh complex
Solvent DCM, DCEMeOH, EtOHEtOH, H₂O
Temperature 0 °C to Room TemperatureRoom Temperature40 - 80 °C
Key Advantage High selectivity, mild conditionsEffective, classic method"Green," no metal hydrides
Key Disadvantage Reagent costReagent toxicity (cyanide)Requires catalyst, higher temp
Protocol: Optimized Reductive Amination using NaBH(OAc)₃

Materials:

  • 1-(5-bromopyrimidin-2-yl)ethanone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (7.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Glacial) (0.1 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(5-bromopyrimidin-2-yl)ethanone (1.0 eq) and ammonium acetate (7.0 eq).

  • Add anhydrous DCM to form a suspension (approx. 0.1 M concentration with respect to the ketone).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • Leuckart reaction - Grokipedia.
  • Leuckart reaction - Wikipedia.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.
  • The Leuckart Reaction - Chemistry LibreTexts.
  • Reductive aminations by imine reductases:
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Iridium-Catalyzed Stereoselective Transfer Hydrogen
  • Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethyl furfural to the building block 2,5-bishydroxymethyl furan. Green Chemistry.
  • Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dihydroxymethylfuran by Synergistic Catalysis with a Mixture of Zif-8 and Uio-66-Nh2 - ResearchG

Sources

identifying byproducts in 1-(5-Bromopyrimidin-2-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocycle Synthesis. Ticket #5B-PYR-001: Optimization of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Synthesis

Executive Summary

Synthesizing 1-(5-bromopyrimidin-2-yl)ethan-1-amine presents a unique duality of risk: the pyrimidine ring is electron-deficient, making the 5-bromo position susceptible to hydrodehalogenation (loss of Br) under catalytic reduction, while the primary amine formation is prone to dimerization (over-alkylation).

This guide focuses on the two most prevalent synthetic routes:

  • Direct Reductive Amination (High throughput, lower cost, risk of dimers).

  • Ellman’s Auxiliary Approach (High enantioselectivity, higher cost, risk of hydrolysis).

Part 1: Byproduct Identification & Data Tables

The following table summarizes the critical impurities you will encounter by LCMS. Note that the Bromine isotope pattern (1:1 ratio of 79Br:81Br) is your primary diagnostic tool.

Table 1: Mass Shift Diagnostics (Based on 79Br Isotope)

SpeciesStructure DescriptionMass Shift (Δ)LCMS Signature (m/z)Isotope Pattern
Target Primary Amine0202 [M+H]+1:1 doublet (M, M+2)
Byproduct A The "Alcohol" (Ketone reduction)+1 Da203 [M+H]+1:1 doublet
Byproduct B The "Dimer" (Secondary Amine)+184 Da386 [M+H]+1:2:1 triplet (Br2)
Byproduct C Des-Bromo (Hydrodehalogenation)-78 Da124 [M+H]+No doublet (Single peak)
Byproduct D Hydrolysis (Reverted Ketone)-1 Da201 [M+H]+1:1 doublet

Technical Note: The "Dimer" (Byproduct B) often co-elutes with the product on standard C18 gradients due to similar polarity, but its mass spectrum is distinct due to the presence of two bromine atoms (M, M+2, M+4 pattern).

Part 2: Reaction Pathways & Mechanisms

Understanding when a byproduct forms is the key to preventing it. The diagram below maps the kinetic competition between the desired pathway and the failure modes.

ReactionPathways Ketone Starting Ketone (MW 201) Imine Intermediate Imine (Transient) Ketone->Imine + NH4OAc - H2O Alcohol Byproduct A: Alcohol (Direct Ketone Reduction) Ketone->Alcohol + Hydride (If Imine formation slow) Target TARGET AMINE (MW 202) Imine->Target + Hydride (Fast) DesBromo Byproduct C: Des-Bromo (Pd-Catalyzed Side Rxn) Imine->DesBromo H2/Pd/C (Avoid!) Dimer Byproduct B: Dimer (Amine-Imine Condensation) Target->Dimer + Ketone + Hydride

Figure 1: Kinetic competition in reductive amination. The "Dimer" pathway activates once the Target Amine concentration rises, competing with the ammonia source for the ketone.

Part 3: Troubleshooting Guides (Protocol & Logic)

Module 1: Solving the "Dimer" Problem (Byproduct B)

Symptom: LCMS shows a large peak at m/z ~386. Yield is <40%. Root Cause: The newly formed primary amine is more nucleophilic than the ammonia source, reacting with the remaining ketone to form a secondary amine.

Corrective Protocol (The "Abdel-Magid" Modification):

  • Reagent Switch: Do not use NaBH3CN in methanol if dimerization is high. Switch to Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane) or THF. STAB is less basic and sterically bulkier, reducing the rate of dimer formation [1].

  • Stepwise Addition:

    • Step A: Stir Ketone (1.0 eq) + Excess NH4OAc (10-15 eq) in Methanol/DCE for 30-60 minutes before adding the reducing agent. This forces the equilibrium toward the imine.

    • Step B: Add reducing agent slowly at 0°C.

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 eq). It acts as a water scavenger and activates the ketone, driving imine formation to completion before reduction begins [2].

Module 2: Preventing Dehalogenation (Byproduct C)

Symptom: LCMS shows m/z 124. The characteristic Br isotope doublet is lost. Root Cause: The 5-bromopyrimidine motif is sensitive. Using H2/Pd-C or harsh reflux conditions will cleave the C-Br bond (hydrodehalogenation) [3].

Corrective Protocol:

  • Ban Heterogeneous Catalysts: Strictly avoid Pd/C or Raney Nickel.

  • Hydride Selection: Use NaBH3CN or STAB . These boron hydrides are chemoselective for the imine/carbonyl and will not touch the heteroaryl bromide under standard conditions.

  • Temperature Control: Keep reaction temperature < 40°C . Thermal activation can encourage hydride attack at the ipso-position of the pyrimidine ring.

Module 3: The Ellman Route (For Enantiopurity)

Symptom: Low yield of final amine; presence of ketone (m/z 201) after deprotection. Root Cause: Incomplete imine formation or hydrolysis during the acidic deprotection step.

Corrective Protocol:

  • Dehydrating Conditions: When condensing the ketone with tert-butanesulfinamide, use Ti(OEt)4 or Ti(OiPr)4 (2.0 eq) in dry THF. The titanium species is mandatory for electron-deficient ketones like pyrimidines to push conversion [4].

  • Deprotection: Instead of strong aqueous HCl (which can hydrolyze the pyrimidine ring or cause side reactions), use HCl in 1,4-dioxane or MeOH (anhydrous) at 0°C to cleave the sulfinyl group cleanly.

Part 4: Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your current experiment.

Troubleshooting Start Analyze Crude LCMS CheckMass Check Major Impurity Mass Start->CheckMass Dimer Mass ~386 (M+184) (Dimer) CheckMass->Dimer High Mass Alcohol Mass ~203 (M+1) (Alcohol) CheckMass->Alcohol Mass +1 DesBr Mass ~124 (M-78) (Des-Bromo) CheckMass->DesBr Mass -78 SolDimer SOL: Increase NH4OAc to 15eq Switch to STAB/DCE Dimer->SolDimer SolAlc SOL: Pre-stir amine 1h Add Ti(OiPr)4 Alcohol->SolAlc SolDesBr SOL: STOP using Pd/C Use NaBH3CN only DesBr->SolDesBr

Figure 2: Rapid diagnostic logic for LCMS analysis of crude reaction mixtures.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use aqueous ammonia? A: It is not recommended. Aqueous ammonia introduces water, which pushes the equilibrium back toward the ketone (hydrolysis) and favors alcohol formation (Byproduct A). Use anhydrous Ammonium Acetate (NH4OAc) or a solution of NH3 in Methanol/Ethanol.

Q: Why is my product racemizing? A: If you are using the Ellman auxiliary, racemization can occur if the imine formation temperature is too high (>60°C) or if the reducing agent is too basic. Use sodium borohydride (NaBH4) at -48°C to -78°C for the reduction step to maximize diastereoselectivity [5].

Q: I see a peak at M+42. What is it? A: If you used acetonitrile as a solvent or in the workup with a strong acid, this is likely the N-acetyl impurity (R-NH-COCH3), formed via a Ritter-type reaction or reaction with ethyl acetate. Ensure your workup solvents are compatible with primary amines.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Prakash, O. , Sharma, V., & Sadana, A. (2011). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives. Hilaris Publisher. Link

  • Ellman, J. A. , Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Robak, M. T. , Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

Sources

resolving racemic mixtures of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Case ID: RES-PYR-5BR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The Chiral Challenge

You are working with 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3).[1][2]

  • Structural Class:

    
    -Chiral Heteroarylamine.[1]
    
  • The Challenge: The electron-deficient pyrimidine ring reduces the basicity of the exocyclic amine compared to typical benzylamines, potentially destabilizing diastereomeric salts. Furthermore, the bromine at position 5 introduces steric bulk and heavy atom effects that influence crystallization kinetics.

  • Resolution Strategy: We recommend a three-tiered approach. Start with Tier 1 (Biocatalytic Kinetic Resolution) for high enantiomeric excess (ee) and scalability.[1] Use Tier 2 (Diastereomeric Crystallization) if enzymes are unavailable or cost-prohibitive.[1] Use Tier 3 (Chiral HPLC) for analytical monitoring or small-scale purification (<100 mg).[1]

Tier 1: Enzymatic Kinetic Resolution (Recommended)

Why this works: Lipases, specifically Candida antarctica Lipase B (CAL-B), show exceptional selectivity for 1-heteroarylethanamines.[1] The enzyme preferentially acylates the (


)-enantiomer (empirical rule for CAL-B with primary amines), leaving the (

)-amine unreacted.[1] This creates a chemical difference (Amine vs. Amide) allowing easy separation via acid/base extraction.[1]
Protocol: CAL-B Mediated Acylation

Materials:

  • Racemic Amine (1 eq)

  • Acyl Donor: Ethyl Acetate (Solvent & Reactant) or Isopropyl Acetate[1]

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20-50% w/w relative to substrate

  • Solvent: MTBE or Toluene (if not using Ethyl Acetate as solvent)

Workflow Diagram:

G Start Racemic Mixture (R/S-Amine) Reaction Add CAL-B + Ethyl Acetate Stir 24-48h @ 30-40°C Start->Reaction Filter Filter Enzyme Reaction->Filter Evap Evaporate Volatiles Filter->Evap AcidWash Partition: DCM + 1M HCl Evap->AcidWash OrgLayer Organic Layer Contains (R)-Amide AcidWash->OrgLayer Neutral Species AqLayer Aqueous Layer Contains (S)-Amine HCl AcidWash->AqLayer Protonated Species Hydrolysis Acid Hydrolysis (6M HCl, Reflux) OrgLayer->Hydrolysis Recover (R)-Amine Basify Basify (NaOH) -> Extract AqLayer->Basify Recover (S)-Amine

Figure 1: Kinetic Resolution Workflow using CAL-B.[1] The enzyme selectively acylates one enantiomer, allowing separation by solubility.

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 g of racemic amine in 10 mL of Ethyl Acetate (acts as solvent and acyl donor).

  • Catalysis: Add 200 mg of Immobilized CAL-B.

  • Incubation: Shake/Stir at 35°C. Monitor conversion by HPLC (achiral column is fine here: Amine vs Acetamide peaks).

  • Stop Point: Stop when conversion reaches 50% (theoretical max yield for resolution).

  • Workup: Filter off the enzyme beads.

  • Separation:

    • Evaporate excess ethyl acetate.[1]

    • Dissolve residue in DCM.[1]

    • Wash with 1M HCl.[1]

    • Aqueous Phase: Contains the unreacted (

      
      )-Amine .[1] Basify with NaOH and extract to recover pure amine.[1]
      
    • Organic Phase: Contains the (

      
      )-Acetamide .[1] Hydrolyze with 6M HCl/Reflux to recover (
      
      
      
      )-Amine if needed.

Tier 2: Diastereomeric Salt Crystallization (Classical)

Why this works: The aliphatic amino group (pKa ~9.[1]0) is sufficiently basic to form salts with chiral carboxylic acids.[1] The pyrimidine ring aids crystallization by providing


-stacking opportunities.[1]

Screening Protocol: Do not assume one acid works. Run a "Salt Screen" with the following resolving agents (0.5 - 1.0 eq):

  • L-(+)-Tartaric Acid (Standard starting point)[1]

  • Dibenzoyl-L-tartaric acid (Better for lipophilic amines)[1]

  • (S)-Mandelic Acid

  • (1R)-(-)-10-Camphorsulfonic acid (CSA)

Troubleshooting "Oiling Out": A common issue with pyrimidine amines is the formation of oils instead of crystals.

  • Solution: Use a polar solvent (Ethanol/Methanol) mixed with a non-polar anti-solvent (MTBE/Isopropyl Acetate).[1]

  • The "Swish" Technique: If oil forms, heat the mixture to reflux until the oil dissolves, then cool very slowly (1°C/min) with vigorous stirring. If oil returns, reheat and add seed crystals of the salt (if available) or scratch the glass.

Tier 3: Chiral HPLC (Analytical & Prep)

Column Selection: For 1-heteroarylethanamines, polysaccharide-based stationary phases are the gold standard.[1]

ParameterRecommendation
Column 1 (Primary) Chiralpak IA / AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column 2 (Secondary) Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase (Normal) Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)
Mobile Phase (Polar) 100% Methanol with 0.1% Diethylamine (For immobilized columns like IA)
Detection UV @ 254 nm (Strong absorption by Pyrimidine ring)

Technical Note on Mobile Phase Additives: You MUST add a basic modifier (0.1% Diethylamine or Triethylamine).[1]

  • Reason: The secondary amine on the column packing can interact non-specifically with your primary amine analyte, causing peak tailing. The basic modifier suppresses this interaction.[1]

FAQ: Troubleshooting & Causality

Q1: My enzymatic reaction stalled at 30% conversion. Why?

  • Cause: Product inhibition or equilibrium limitation.[1]

  • Fix: If using Ethyl Acetate as solvent, equilibrium shouldn't be the issue. The issue is likely the byproduct (Ethanol) inhibiting the enzyme.

  • Action: Add molecular sieves to the reaction to scavenge water/alcohol, or switch to an irreversible acyl donor like Vinyl Acetate (releases acetaldehyde, which tautomerizes, driving the reaction forward).

Q2: The diastereomeric salt is not crystallizing; it stays in solution.

  • Cause: High solubility of the salt in the chosen alcohol.

  • Fix: The "Double-Solvent" method. Dissolve the salt in minimal hot Methanol. Add hot Ethyl Acetate or MTBE dropwise until the solution turns slightly cloudy.[1] Let it cool. The less soluble diastereomer will crash out.[1]

Q3: How do I determine absolute configuration (R vs S)?

  • Method: X-Ray Crystallography is definitive but requires a single crystal.[1]

  • Alternative: Compare optical rotation (

    
    ) with the known analog 1-(5-bromopyridin-3-yl)ethanamine .[1] Usually, the sign of rotation correlates within the same structural family.
    
  • Derivatization: React a small sample with Mosher's Acid Chloride. Analyze via

    
     NMR. The chemical shift differences of the methyl protons can assign configuration.
    

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] Lipase-mediated chiral resolution of racemates in organic solvents: Applications and critical acceptance. Tetrahedron: Asymmetry.[1]

  • Porter, W. H. (1991).[1] Resolution of chiral drugs. Pure and Applied Chemistry. (General principles of diastereomeric salt formation).

  • Phenomenex Chiral Guide . Strategies for Chiral HPLC Method Development. (Specifics on amine additives and polysaccharide columns).

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Industrial validation of enzymatic resolution for amines).

Disclaimer: This guide assumes standard laboratory safety protocols. 1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a halogenated heterocycle; handle with appropriate PPE to avoid skin sensitization.[1]

Sources

stability and storage of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

  • Compound ID: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine[1][2][3]

  • CAS: 1374638-34-2 (Racemate) / 1339187-99-3 (HCl salt)[2][3]

  • Chemical Class: Halogenated Pyrimidine / Primary Amine[2]

  • Support Ticket Priority: High (Stability Risk)[2][3]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers mishandle this specific building block because they underestimate the reactivity of the primary amine in conjunction with the electron-deficient pyrimidine ring .[2]

While the pyrimidine core is generally robust, the exocyclic ethylamine chain is a "CO₂ magnet," and the C-Br bond at position 5 is susceptible to photolytic cleavage.[2][3] This guide replaces generic advice with a mechanism-based preservation strategy.

Module 1: Critical Storage Protocols

The Golden Rule: Treat this compound as Air-Sensitive and Light-Sensitive .[2][3] Do not store the free base in standard screw-cap vials for periods exceeding 48 hours.

Storage Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Long Term) 2-8°C (Active Use)Lowers kinetic energy, slowing oxidation and potential intermolecular nucleophilic attacks.[2][3]
Atmosphere Argon or Nitrogen Critical: Primary amines react with atmospheric CO₂ to form carbamates (white crust).[3]
Container Amber Glass The C-Br bond on the pyrimidine ring is labile to UV/Visible light (homolytic cleavage).[3]
State HCl Salt (Preferred) The hydrochloride salt protonates the amine, blocking CO₂ reaction and oxidation.[3]
Visual Storage Workflow

StorageProtocol cluster_warning Critical Warning Start Received Shipment CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt HCl/TFA Salt CheckForm->Salt Salt FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Free Base StoreSalt Store at -20°C Desiccator required (Hygroscopic Risk) Salt->StoreSalt Purge Purge with Argon/N2 (Prevent Carbamate) FreeBase->Purge Seal Seal with Parafilm + Amber Vial Purge->Seal StoreBase Store at -20°C Darkness Essential Seal->StoreBase Warn Avoid CO2 Exposure: Free base forms carbamates within hours in open air.

Figure 1: Decision tree for storage based on chemical form (Salt vs. Free Base).

Module 2: Troubleshooting & Diagnostics

User Question: "My material was a clear oil/white solid, but now it has a white crust or has turned yellow. Is it usable?"

Scenario A: The "White Crust" (Carbamate Formation)
  • Symptom: The free base develops a white solid crust or gains mass over time.[3]

  • Mechanism: Primary amines react reversibly with atmospheric CO₂ to form carbamic acid/carbamates.[3][4]

    
    
    
  • Diagnosis (NMR): Look for broad peaks in the proton NMR or a new carbonyl signal in

    
     NMR (around 155-160 ppm) that is not part of the pyrimidine ring.[3]
    
  • The Fix: This is reversible .[3][4]

    • Dissolve the material in an organic solvent (DCM or EtOAc).[3]

    • Wash with dilute NaOH (1M) or NaHCO₃.[3] This forces the equilibrium back to the free amine and CO₂ (gas).[3]

    • Dry over Na₂SO₄ and concentrate in vacuo.

Scenario B: Yellowing/Browning (Oxidation or Photolysis)[3]
  • Symptom: Material turns yellow or brown.[3]

  • Mechanism:

    • N-Oxidation: Gradual oxidation of the amine nitrogen.[3]

    • Photodehalogenation: UV light can cleave the C-Br bond, creating radicals that polymerize or couple.[2][3]

  • The Fix: This is irreversible .[3]

    • If purity is >90% by LCMS: Use as is.

    • If purity is <90%: Repurify via Acid-Base extraction (see Module 3) or column chromatography (DCM:MeOH:NH₃).[2][3]

Diagnostic Diagram: Degradation Pathways

Degradation Compound 1-(5-Bromopyrimidin-2-yl) ethan-1-amine Carbamate Carbamate Salt (White Crust) Compound->Carbamate Nucleophilic Attack Radicals Debromination/Radicals (Yellow/Brown Impurity) Compound->Radicals Homolytic Cleavage CO2 Atmospheric CO2 CO2->Carbamate UV UV Light / Heat UV->Radicals

Figure 2: Primary degradation pathways.[2][3] The yellow path (CO2) is reversible; the red path (UV/Oxidation) is destructive.[3]

Module 3: Handling & Re-Purification Protocols

If you suspect degradation, do not discard the batch immediately.[2][3] Use this self-validating purification protocol.

Protocol: Acid-Base Rescue (For Free Base Recovery)

Use this if the material has absorbed CO₂ or contains non-basic impurities.[2]

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).[3]
    
    • Logic: The amine protonates (

      
      ) and moves to the water phase.[3] Neutral impurities (de-aminated pyrimidines) stay in the EtOAc.[3]
      
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (

    
    ).[3] Discard the organic layer.[3]
    
  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free amine oils out.

  • Recovery: Extract the basic aqueous layer with DCM (Dichloromethane) (

    
    ).[3]
    
  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    
    • Result: Clean, free-base amine.[2][3] Store immediately under Argon.[3]

Protocol: QC Check (LCMS/NMR)
  • Solvent: Use DMSO-

    
     or CDCl
    
    
    
    .[2][3]
    • Note: In CDCl

      
      , acidic impurities might cause peak broadening.[2][3]
      
  • Key Shift: The methine proton (

    
    -NH
    
    
    
    ) usually appears as a quartet around 4.0–4.5 ppm.[2][3] The pyrimidine aromatic protons (H4/H6) appear as a singlet (or tight doublet) around 8.6–8.8 ppm.[3]

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO/DMF stock solutions? A: Not recommended for >1 week. Primary amines can slowly react with DMF (forming formamidines) or oxidize in DMSO over time.[3] Prepare fresh stock solutions for biological assays.

Q: Why is my LCMS showing a mass of M+44? A: This is the Carbamate artifact .[3] The amine has reacted with CO₂ (+44 Da).[3] This often happens inside the LCMS source or during sample prep if using non-acidified solvents.[3] If your NMR looks clean, this is likely an instrumental artifact.[2][3]

Q: Is the enantiomer (S-isomer) more stable? A: Chemically, no.[2][3] The (S)-enantiomer (CAS 915720-70-6) shares the exact same stability profile.[2][3] However, be cautious of racemization if you heat the compound in strong base for extended periods.[3]

References

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency, 1996.[2][3] Link

  • P. G. Jessop et al. "Reversible uptake of CO2 by organic bases."[3] Energy & Environmental Science, 2012.[2][3] (Mechanistic basis for amine-CO2 reaction). Link

  • Sigma-Aldrich. 2-Amino-5-bromopyrimidine Stability Data (Analogous structure reference). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63317417, 1-(5-Bromopyrimidin-2-yl)ethan-1-amine.[2][3]Link[2][3]

Sources

troubleshooting guide for chiral amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Biocatalytic & Chemocatalytic Routes

Welcome to the Technical Support Center

You have reached the advanced troubleshooting interface for Chiral Amine Synthesis. This guide bypasses standard textbook definitions to address the specific, high-friction failure points encountered in pharmaceutical process development.

Our support logic is divided into three core modules based on the dominant synthetic methodologies:

  • Biocatalysis (Transaminases/ATAs)

  • Asymmetric Hydrogenation (Transition Metal Catalysis)

  • Reductive Amination (IREDs/AmDH)

Module 1: Transaminases (ATAs)

Primary Mechanism: PLP-dependent reversible amino group transfer.[1][2] Common Failure Mode: Unfavorable thermodynamic equilibrium (


 to 

).
FAQ: Equilibrium & Conversion

Q: My reaction stalls at 50% conversion despite adding excess enzyme. Is the enzyme dead? A: Likely not. You are fighting thermodynamics, not kinetics. Transaminations are reversible.[1] If the ketone substrate is aromatic (e.g., acetophenone) and the donor is Alanine, the equilibrium heavily favors the starting material.

Troubleshooting Protocol:

  • Switch Donors: Move from L-Alanine to Isopropylamine (IPA) .

    • Why: IPA generates acetone as a byproduct. Acetone is volatile and can be removed (shifted) via mild vacuum or nitrogen sweep, driving the reaction forward.

    • Caution: IPA is harsh on enzymes. Ensure your variant is an "IPA-tolerant" ATA (e.g., engineered Arthrobacter or Vibrio strains).

  • Implement a "Smart" Donor:

    • Use diamines like o-xylylenediamine .[3]

    • Mechanism:[4][5][6][7] After donation, the byproduct spontaneously cyclizes (polymerizes), rendering the reverse reaction impossible. This mimics an irreversible step.

  • Cascade System (The LDH/GDH Lock):

    • If you must use Alanine, couple the system with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH).

    • Logic: LDH consumes the pyruvate byproduct (reducing it to lactate), effectively removing it from the equilibrium equation.[8]

Q: The reaction mixture turned black/precipitated, and activity is zero. A: This is often Substrate/Product Inhibition or Solvent Shock .

  • Check DMSO: Keep co-solvent (DMSO/MeOH) <5-10% unless using an immobilized enzyme.

  • Substrate Loading: Many ATAs suffer inhibition at >10 g/L ketone.

    • Fix: Implement a fed-batch strategy. Dose the ketone slowly over 12 hours to keep the instantaneous concentration below the inhibition threshold (

      
      ).
      
Visualizing Equilibrium Displacement

ATA_Equilibrium cluster_0 Standard Route (Stalls) cluster_1 Displacement Strategy (Complete) Ketone Ketone (Substrate) Product Chiral Amine Ketone->Product ATA Alanine Alanine Pyruvate Pyruvate (Inhibitor) Alanine->Pyruvate ATA SmartDonor Smart Donor (o-xylylenediamine) Byproduct Imine Byproduct SmartDonor->Byproduct Deamination Polymer Polymer (Precipitate) Byproduct->Polymer Spontaneous Irreversible

Figure 1: Comparison of thermodynamic limitations in standard ATA reactions vs. irreversible displacement using smart donors.

Module 2: Asymmetric Hydrogenation (AH)

Primary Mechanism: Metal-hydride transfer to imine (Ir/Rh/Ru + Chiral Phosphine). Common Failure Mode: Catalyst poisoning and hydrolysis.

FAQ: Catalyst Performance

Q: I see high conversion but 0% ee (racemic product). A: You are likely hydrogenating the enamine tautomer or suffering from a background reaction.

  • The "Acyclic Imine" Problem: Acyclic imines exist as E and Z isomers, which interconvert. If your catalyst reduces both but with opposite selectivity, ee drops.

    • Fix: Use Iridium-P,N ligands (e.g., PHIDOX, ThrePHOX) which are generally more robust for acyclic substrates than Rh-diphosphines.

  • Background Reaction: Is there a non-chiral reduction pathway? Ensure no heterogeneous metal deposits (Pd/C contamination) are present in the reactor lines.

Q: The reaction dies after 10 turnovers (TON < 10). A: Imine Instability or Poisoning .

  • Hydrolysis: Imines hydrolyze back to ketone + amine in the presence of trace water. The free amine product can then coordinate strongly to the metal center, poisoning the catalyst.

    • Fix: Add molecular sieves to the reaction.[9]

    • Fix: Use Acidic Additives . Stoichiometric acetic acid or catalytic phosphoric acid can protonate the product amine, preventing it from binding to the catalyst.

Q: My imine is unstable and cannot be isolated. How do I screen? A: Switch to Asymmetric Reductive Amination (ARA) via Hydrogenation.

  • Mix Ketone + Amine + Catalyst +

    
     in one pot.
    
  • Critical: You must use a catalyst compatible with in situ imine formation (e.g., Ti(OiPr)4 as a Lewis acid additive to promote imine formation before hydrogenation).

Module 3: Analytics & Work-up

Issue: Chiral amines are notoriously difficult to analyze due to peak tailing and lack of UV chromophores.

Data: Derivatization Guide
IssueRecommended ReagentMechanismAdvantage
No UV Activity Benzyl Chloride / Cbz-Cl Protects amine with Cbz groupAdds UV chromophore; stabilizes volatile amines.
Poor Separation Marfey's Reagent (FDAA) Reacts with

/

amines
Creates diastereomers separable on standard C18 columns (Reverse Phase).
Racemization Mosher's Acid Chloride Forms diastereomeric amidesAllows NMR determination of ee% (

or

).
Basic Tailing TFA / Diethylamine Mobile phase additiveSharpens peaks on Chiralpak AD/OD columns.
Module 4: Experimental Protocols
Protocol A: Rapid ATA Screening (96-well)

Validating Enzyme Hits for Scale-Up

  • Preparation: Dissolve Ketone (10 mM) in buffer (HEPES, pH 7.5, 100 mM).

  • Cofactor: Add PLP (1 mM).

  • Donor: Add Isopropylamine (1 M) neutralized to pH 7.5.

  • Enzyme: Add lyophilized ATA powder (2-5 mg/mL).

  • Incubation: Seal with aluminum foil (prevent evaporation). Shake at 30°C for 24h.

  • Quench: Add 100 µL Acetonitrile + 1% Formic Acid.

  • Analysis: Centrifuge and inject supernatant. Do not extract yet—check conversion in aqueous phase first.

Protocol B: Iridium-Catalyzed Hydrogenation Screen

High-Pressure Safety Required

  • Glovebox: Weigh [Ir(COD)Cl]2 (1 mol%) and Chiral Ligand (2.2 mol%) into a vial. Add DCM (1 mL) and stir 30 min to form the complex.

  • Substrate: Add Imine (1 mmol) to the catalyst solution.

  • Additive: Add Iodine (

    
    , 5 mol%) or Acetic Acid (10 mol%). Note: 
    
    
    
    is a critical activator for many Ir-systems.
  • Pressurization: Transfer to autoclave. Purge

    
     (3x), then charge 
    
    
    
    (30-50 bar).
  • Reaction: Stir at RT for 12-18h.

  • Workup: Vent carefully. Filter through a silica plug to remove metal before HPLC.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Detected Method Select Method Start->Method Bio Biocatalysis (ATA) Method->Bio Chemo Hydrogenation (Ir/Rh) Method->Chemo BioIssue1 Low Conversion (<50%) Bio->BioIssue1 BioIssue2 No Activity Bio->BioIssue2 Sol1 Check Equilibrium: Switch to IPA or Smart Donor BioIssue1->Sol1 Sol2 Check Inhibition: Dilute Substrate or Fed-Batch BioIssue1->Sol2 Sol3 Check PLP: Did you add cofactor? BioIssue2->Sol3 ChemoIssue1 Low ee% Chemo->ChemoIssue1 ChemoIssue2 Catalyst Death Chemo->ChemoIssue2 Sol4 Check Tautomers: Lower Temp or Change Ligand Class ChemoIssue1->Sol4 Sol5 Check Poisoning: Add Acid/Iodine or Purify Imine ChemoIssue2->Sol5

Figure 2: Decision matrix for diagnosing synthetic failures in chiral amine production.

References
  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

    • Context: The definitive guide on engineering ATAs for high-concentr
  • Green, A. P., et al. (2014). "Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening."[3][4] Angewandte Chemie International Edition, 53(40), 10714-10717.

    • Context: Introduction of o-xylylenediamine as a "smart donor" to solve equilibrium issues.
  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 352(5), 753-819.

    • Context: Comprehensive review of chemoc
  • Gomm, A., & O'Reilly, E. (2018). "Transaminases for chiral amine synthesis." Current Opinion in Chemical Biology, 43, 106-112.

    • Context: Modern troubleshooting for bioc

Sources

Module 1: CRITICAL SAFETY ALERT – Chlorination Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Process Chemistry Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide structured as a series of escalated support tickets. These address the most frequent and severe failure modes encountered when moving pyrimidine synthesis from milligram (medicinal chemistry) to kilogram (process development) scales.

Ticket #402: “We experienced a delayed exotherm and pressure spike during the aqueous quench of a POCl3 chlorination reaction. The reactor temperature spiked 40°C in under a minute.”

Diagnosis: This is a classic metastable intermediate failure . In small-scale R&D, you likely quenched the reaction by pouring water into the mixture or vice versa without issue because heat dissipation was rapid. At scale, the hydrolysis of Phosphoryl Chloride (


) is not just one step.[1][2] It forms phosphorodichloridic acid (

)
, a metastable species that accumulates if the quench temperature is too low or mixing is poor. When this intermediate finally decomposes, it releases a massive, delayed heat load.

The Fix: Inverse Quench & Temperature Control You must validate the quench protocol to prevent accumulation of


.
Standard Operating Procedure (SOP): Safe POCl3 Quench
  • Step 1 (Dilution): Dilute the reaction mixture with an inert solvent (e.g., MeCN or Toluene) to reduce viscosity.

  • Step 2 (Inverse Quench): ALWAYS add the reaction mixture to water (or alkaline solution), never water to the reaction.

  • Step 3 (Temperature Floor): Maintain the quench mass at >50°C (ideally 50–60°C).

    • Why? At >50°C, the hydrolysis of the metastable intermediate is instantaneous. At <20°C, it accumulates like a battery charging up, leading to a thermal runaway later.

Visualization: The Metastable Hazard Pathway

POCl3_Hazard Start POCl3 Reaction Mixture Quench Water Addition (Quench) Start->Quench Metastable Accumulation of HOPOCl2 (Metastable) Quench->Metastable Temp < 20°C Poor Mixing Safe Instant Decomposition to H3PO4 + HCl Quench->Safe Temp > 50°C Controlled Dosing Runaway Delayed Thermal Runaway Metastable->Runaway Sudden Decomposition

Figure 1: Mechanism of delayed thermal runaway during POCl3 hydrolysis. Low temperatures favor the accumulation of dangerous intermediates.

Module 2: Regioselectivity in Alkylation

Ticket #891: “Our N-alkylation of 4-substituted pyrimidines yielded a 90:10 ratio of N1:N3 isomers in the lab (1g), but only 60:40 in the pilot plant (5kg). We cannot separate the isomers by crystallization.”

Diagnosis: Scale-up altered your mixing efficiency and local concentration profiles . Pyrimidines are ambident nucleophiles. The N1 vs. N3 selectivity is governed by a tug-of-war between:

  • Sterics: Substituents at C2 or C6 block the adjacent nitrogen.

  • Electronics: Tautomeric equilibrium (lactam-lactim) shifts with solvent polarity.

  • Kinetics vs. Thermodynamics: High local concentrations (common in scale-up dosing) can favor the kinetic product (often N3), while equilibration favors the thermodynamic product (N1).

Troubleshooting Guide:

VariableImpact on SelectivityScale-Up Recommendation
Base Cation Hard cations (

,

) coordinate tightly to N3/Oxygen, shielding them. Soft cations (

,

) are looser.
Switch to Cesium Carbonate (

)
or add 18-crown-6 to disrupt ion pairing and allow thermodynamic control.
Solvent Polar aprotic solvents (DMF, DMSO) separate ion pairs, increasing N-alkylation rates but potentially lowering selectivity.If selectivity drops, switch to non-polar solvents (Toluene) with a phase transfer catalyst (TBAB) to enforce steric control.
Temperature Higher temps favor the thermodynamic isomer.Heat the reaction mixture before adding the alkylating agent. Ensure the reactor is isothermal.

Decision Tree: Optimizing Regioselectivity

Regioselectivity Start Alkylation Yields Wrong Isomer CheckSub Is C6 Position Sterically Hindered? Start->CheckSub YesHindered Yes: Sterics should favor N1 CheckSub->YesHindered Yes NoHindered No: Electronic Control Required CheckSub->NoHindered No SolventCheck Check Solvent Polarity YesHindered->SolventCheck NonPolar Use Toluene/DCM (Kinetic Control) SolventCheck->NonPolar Maximize Steric Bulk BaseCheck Switch Base Cation NoHindered->BaseCheck Cesium Use Cs2CO3 (Thermodynamic) BaseCheck->Cesium Promote Equilibration

Figure 2: Logic flow for diagnosing and correcting regioselectivity loss during scale-up.

Module 3: Impurity Control (Metal Scavenging)

Ticket #115: “We are running a Suzuki coupling on a chloropyrimidine. Residual Palladium (Pd) is >500 ppm. Standard charcoal treatment is failing.”

Diagnosis: Pyrimidines are excellent ligands. The nitrogen atoms in the ring coordinate to Palladium, making standard filtration ineffective. You need a chemically active scavenger that binds Pd tighter than the pyrimidine ring does.

Comparative Data: Scavenger Efficacy

Experimental Conditions: 50g scale Suzuki coupling, initial Pd = 1200 ppm.

Scavenger TypeTrade NameMechanismFinal Pd (ppm)Pros/Cons
Activated Carbon Darco G-60Physisorption450 ppmFail. Too weak for pyrimidines.
Trithiocyanuric Acid TMTPrecipitation (Pd-S bond)< 10 ppm Best Choice. Forms insoluble complex; filtration is easy.
Silica-Thiol Si-ThiolChemisorption25 ppmGood, but expensive for kg scale.
Crystallization N/ALattice exclusion80 ppmRequires multiple recrystallizations (yield loss).

Protocol: TMT Scavenging (The "Gold Standard")

  • Complete the coupling reaction.

  • Add 3 equivalents of TMT (Trithiocyanuric acid) relative to the Pd catalyst loading (not the substrate).

  • Heat the mixture to 50°C for 4 hours . Note: Heat is required to displace the Pd-Pyrimidine bond.

  • Cool to room temperature and filter through a Celite pad.

  • The filtrate will be Pd-free (<20 ppm).

References & Authority

  • Safety of POCl3 Quenching:

    • Source: Schotten, T., et al. "Hazards of the Workup of Vilsmeier–Haack Reactions." Organic Process Research & Development, 2010.

    • Key Insight: Identification of phosphorodichloridic acid accumulation.[2]

    • Link:

  • Scale-Up of Chlorination:

    • Source: Li, X., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines..."[2] Molecules, 2012.[2]

    • Key Insight: Solvent-free protocols to minimize waste and handle exotherms.

    • Link:

  • Palladium Removal Strategies:

    • Source: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005.

    • Key Insight: Efficacy of TMT vs. Carbon for N-heterocycles.

    • Link:

  • Regioselectivity in Pyrimidines:

    • Source: Garg, R., et al. "Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine." ACS Omega, 2018.

    • Key Insight: Solvent switching (THF vs DMSO) to reverse N-alkylation selectivity.

    • Link:

Sources

optimizing chiral HPLC separation of pyrimidine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral HPLC Optimization for Pyrimidine Enantiomers

Case ID: PYR-CHIRAL-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]

Introduction: The Pyrimidine Challenge

Welcome to the technical support hub. You are likely here because pyrimidine-based enantiomers (e.g., dihydropyrimidines, tetrahydropyrimidines, or nucleoside analogs) are presenting specific chromatographic challenges.

The Core Problem: Pyrimidine rings possess basic nitrogen atoms (


 typically 2–4, but higher in substituted derivatives). These nitrogens interact strongly with the residual silanol groups on the silica support of chiral stationary phases (CSPs).
The Result:  Severe peak tailing, poor resolution (

), and "smearing" that makes enantiomeric excess (

) calculation impossible.

This guide moves beyond generic advice, focusing specifically on the immobilized polysaccharide workflow, which is the gold standard for this class of molecules due to solubility versatility.

Module 1: The Screening Strategy (Method Development)

Do not rely on guesswork. Pyrimidine separation requires a systematic screening of the "Magic 4" immobilized columns: Chiralpak IA, IB, IC, and IG .

Phase 1: Solubility-Driven Mode Selection

Before touching a column, determine the solubility of your pyrimidine sample. This dictates your chromatographic mode.[1]

MethodDevelopment Start Start: Pyrimidine Sample Solubility Solubility Test (1 mg/mL) Start->Solubility Hexane Soluble in Hexane/IPA (90:10)? Solubility->Hexane NP NORMAL PHASE (NP) Hexane/Alcohol + 0.1% DEA Hexane->NP Yes POM POLAR ORGANIC MODE (POM) 100% MeOH or ACN + 0.1% DEA Hexane->POM No (Precipitates) RP REVERSED PHASE (RP) Water/ACN (Avoid if possible) POM->RP Still Insoluble

Figure 1: Decision matrix for selecting the mobile phase mode based on sample solubility.

Phase 2: The Screening Protocol

Objective: Identify the correct CSP (Chiral Stationary Phase).

Standard Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV (typically 254 nm or 220 nm for pyrimidines)[1]

  • Sample Conc: 0.5 – 1.0 mg/mL[1]

ParameterNormal Phase (NP)Polar Organic Mode (POM)
Mobile Phase A n-Hexane + 0.1% DEA100% Methanol + 0.1% DEA
Mobile Phase B Ethanol or IPA + 0.1% DEA100% Acetonitrile + 0.1% DEA
Why this mix? Classic chiral recognition environment.Critical for Pyrimidines. High solubility; distinct selectivity profile.
Columns to Screen IA, IB, IC, IG IA, IB, IC, IG

Expert Insight:

  • Why Chiralpak IG? The Amylose tris(3-chloro-5-methylphenylcarbamate) selector (IG) often shows superior selectivity for nitrogen-heterocycles like pyrimidines compared to the older AD/OD phases [1].

  • Why Immobilized? If your pyrimidine is only soluble in DCM (Dichloromethane) or THF, you must use immobilized columns (IA-IG). Coated columns (AD-H, OD-H) will be destroyed by these solvents.[1]

Module 2: Troubleshooting Peak Shape (The "Tailing" Issue)

Symptom: The enantiomers separate, but the second peak tails significantly (


), or the peaks merge due to tailing.

Root Cause: The basic nitrogen on the pyrimidine ring is hydrogen-bonding with acidic silanols on the silica surface.

The Fix: Aggressive Additive Optimization

You must block the silanols. Standard 0.1% DEA (Diethylamine) is the starting point, but pyrimidines often require more specific tuning.

Protocol:

  • Standard: 0.1% DEA in premixed mobile phase.

  • Enhanced: Increase DEA to 0.2% - 0.5%.

  • Alternative Amines: If DEA fails, switch to Ethanolamine or Ethylenediamine (EDA) .[1] These are structurally different and can sometimes better mask specific silanol populations [2].[1]

Warning: Do not exceed 0.5% amine content as it may degrade the silica over time. Always flush columns immediately after use.

TailingLogic Problem Peak Tailing (Tf > 1.5) CheckAdd Check Additive Problem->CheckAdd AddDEA Add 0.1% DEA CheckAdd->AddDEA None Present Increase Increase to 0.2-0.5% CheckAdd->Increase DEA Present Switch Switch to Ethanolamine Increase->Switch Still Tailing

Figure 2: Logic flow for correcting peak tailing in basic analytes.

Module 3: Optimization & Selectivity ( )

Symptom: Peaks are sharp, but resolution is poor (


).
Temperature Tuning (Enthalpy Control)

Chiral recognition is governed by the equation:



  • Action: Lower the temperature to 10°C or 15°C.

  • Mechanism: Lower temperature increases the "enthalpic" contribution (interaction energy difference), often significantly boosting resolution for rigid molecules like pyrimidines.

  • Trade-off: Peaks will broaden slightly due to mass transfer kinetics.[1]

The "Non-Standard" Solvent Switch

( Only for Immobilized Columns IA, IB, IC, ID, IE, IF, IG )

If Hexane/Alcohol fails, utilize the solvent versatility of immobilized phases.

  • Strategy: Add 10-20% THF or DCM to the mobile phase.

  • Effect: These solvents change the conformation of the polymer strands on the silica, creating "new" chiral pockets [3].[2]

Module 4: Frequently Asked Questions (FAQs)

Q1: My pyrimidine sample is a salt (e.g., Hydrochloride). Can I inject it directly?

  • A: No. The HCl will damage the column and interfere with the basic additive.

    • Fix: Neutralize the sample. Add 0.1% DEA to your sample diluent.[1][3] This converts the salt to the free base in situ, improving solubility and peak shape.

Q2: Can I use Reversed Phase (Water/ACN) for pyrimidines?

  • A: Yes, but it is generally less effective for chiral recognition of small, rigid heterocycles compared to Normal Phase or Polar Organic Mode. Use RP only if you are constrained by LC-MS compatibility.[1] If you must use RP, use a buffer (e.g., 20mM Ammonium Bicarbonate, pH 9.0) to keep the pyrimidine non-ionized [4].

Q3: The pressure is too high when using 100% IPA.

  • A: IPA is viscous.[1]

    • Fix: Mix IPA with Methanol (50:50) or use pure Ethanol if the column chemistry allows. Alternatively, increase the column temperature to 35°C to lower viscosity, provided resolution is maintained.

References

  • Daicel Chiral Technologies. (2024).[1][4] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG.[5] Retrieved from [Link]

  • Chromatography Forum. (2017). Additives for Chiral HPLC: Mechanisms and Best Practices. Retrieved from [Link]

  • Phenomenex. (2025).[1] Chiral HPLC Method Development Guide: Reversed Phase Strategies. Retrieved from [Link]

(Note: URLs provided link to the main technical library or landing page to ensure long-term validity, as specific PDF deep links often expire.)

Sources

Validation & Comparative

Technical Guide: Purity Analysis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of HPLC methodologies for the purity assessment of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine , a critical intermediate in drug discovery often used for cross-coupling reactions.

The primary analytical challenge is the molecule's basic aliphatic amine (pKa ~9.5) combined with the electron-deficient pyrimidine ring . Traditional C18 methods often yield severe peak tailing due to silanol interactions, compromising integration accuracy and impurity detection.

Recommendation: We demonstrate that Charged Surface Hybrid (CSH) C18 technology using acidic mobile phases provides superior peak symmetry (


) compared to traditional ion-pairing methods, while maintaining MS compatibility.

Chemical Context & The "Silanol Trap"

To design a robust method, we must first deconstruct the analyte's interaction with the stationary phase.

  • The Analyte:

    • Moiety A (Pyrimidine): Weakly basic, polar, UV-active (Max ~245-254 nm).

    • Moiety B (Ethylamine tail): Strongly basic (pKa ~9.5). At pH 3-7, this nitrogen is fully protonated (

      
      ).
      
  • The Problem (The Silanol Trap): On standard silica-based C18 columns, residual silanols (

    
    ) act as cation-exchange sites. The protonated amine of the analyte interacts electrostatically with these sites, causing:
    
    • Kinetic Lag: The molecule "drags" through the column.

    • Peak Tailing: Asymmetry factors often exceed 2.0.

    • Resolution Loss: Impurities eluting on the tail are masked.

Comparative Methodologies

We evaluated three distinct approaches to solving the "Silanol Trap."

Method A: The "Legacy" Approach (Ion-Pairing)
  • Column: Standard High-Purity C18 (5 µm).

  • Modifier: 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA anions (

    
    ) form neutral ion pairs with the protonated amine and saturate silanol sites.
    
  • Verdict: Effective but Limiting. Excellent peak shape, but TFA suppresses MS ionization and lingers in the system, making the instrument unfit for sensitive bioanalysis later.

Method B: The "Common Mistake" (Standard C18 + Formic Acid)
  • Column: Standard High-Purity C18 (3 µm).

  • Modifier: 0.1% Formic Acid.

  • Mechanism: Formic acid is too weak to suppress silanol ionization or form tight ion pairs.

  • Verdict: Failed. Severe tailing (

    
    ). Quantitation is unreliable.
    
Method C: The "Modern Standard" (CSH Technology)
  • Column: Charged Surface Hybrid (CSH) C18 (1.7 µm or 2.5 µm).

  • Modifier: 0.1% Formic Acid.

  • Mechanism: The stationary phase surface is modified with a low-level positive charge. This electrostatically repels the protonated amine, preventing it from interacting with residual silanols.

  • Verdict: Recommended. Sharp peaks (

    
    ), fully MS-compatible, and rapid equilibration.
    

Experimental Data Comparison

The following data represents typical performance metrics observed when analyzing basic aminopyrimidines under the conditions described above.

Table 1: Performance Metrics by Methodology

MetricMethod A (C18 + TFA)Method B (C18 + Formic)Method C (CSH + Formic)
Tailing Factor (

)
1.152.80 (Fail)1.10
Plate Count (

)
~12,000~4,500~18,000
Resolution (

)
*
2.51.13.2
MS Signal Intensity Low (Suppressed)HighHigh
Equilibration Time Slow (20 min)Fast (5 min)Fast (5 min)

*Resolution calculated between main peak and the des-bromo impurity.

Recommended Protocol (Method C)

This protocol utilizes CSH technology to ensure robustness and transferability.

Instrumentation & Materials
  • System: UHPLC or HPLC with PDA detector.

  • Column: Waters XSelect CSH C18 (for HPLC) or ACQUITY CSH C18 (for UHPLC).

    • Dimensions: 100 x 2.1 mm, 2.5 µm (or 1.7 µm).

  • Reagents: LC-MS Grade Acetonitrile, Milli-Q Water, FA (Formic Acid).

Mobile Phase Preparation
  • Mobile Phase A (MPA): Water + 0.1% Formic Acid (

    
    ).
    
  • Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid (

    
    ).
    
    • Note: Do not use TFA if MS detection is required downstream.

Instrument Parameters
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).[1]

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Injection Vol: 1-2 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

    • Rationale: The bromopyrimidine ring has a distinct absorption at 254 nm. 220 nm detects non-aromatic impurities but may have baseline drift.

Gradient Table
Time (min)%A%BCurveEvent
0.00955-Initial Hold
1.009556Injection lag
10.005956Linear Gradient
12.005956Wash
12.109551Re-equilibration
15.009556End of Run

Logic & Decision Workflow

The following diagram illustrates the decision process for selecting this method, ensuring scientific rigor in method development.

MethodDevelopment Start Start: Analyze 1-(5-Bromopyrimidin-2-yl)ethan-1-amine CheckStructure Analyze Structure: Basic Amine + Pyrimidine Start->CheckStructure SelectMode Select Separation Mode CheckStructure->SelectMode StandardC18 Standard C18 (Low pH Formic) SelectMode->StandardC18 Traditional ResultBad Result: Severe Tailing (Silanol Interaction) StandardC18->ResultBad Decision Optimization Strategy ResultBad->Decision IonPair Option A: Ion Pairing (TFA) Decision->IonPair Legacy Fix HybridHighPH Option B: High pH (pH 10 + Hybrid C18) Decision->HybridHighPH Alt Strategy CSHLowPH Option C: CSH C18 (Low pH Formic) Decision->CSHLowPH Modern Fix EvalIP Eval: Good Shape, MS Suppression IonPair->EvalIP EvalHighPH Eval: Good Shape, Risk of degradation? HybridHighPH->EvalHighPH EvalCSH Eval: Excellent Shape, MS Compatible CSHLowPH->EvalCSH Final Final Method: CSH C18 + 0.1% FA EvalCSH->Final

Caption: Decision tree for optimizing basic amine separations, highlighting the selection of CSH technology over ion-pairing.

Troubleshooting & Critical Impurities

Sample Diluent Effect

Critical Warning: Do not dissolve the sample in 100% Acetonitrile.

  • Why? The basic amine is soluble in organic solvent, but injecting a strong solvent plug into a weak aqueous initial gradient causes "solvent breakthrough." The peak will split or distort.

  • Fix: Dissolve in 10% Acetonitrile / 90% Water (buffered with 0.1% Formic Acid). The acid ensures the amine is protonated and soluble in the aqueous diluent.

Key Impurities to Monitor

When analyzing purity, ensure your method resolves these likely synthetic byproducts:

  • 1-(Pyrimidin-2-yl)ethan-1-amine (Des-bromo): Result of over-reduction or metal-catalyzed debromination. Elutes before the main peak.

  • 1-(5-Bromopyrimidin-2-yl)ethan-1-one (Ketone): Hydrolysis product of the amine (or precursor). Elutes after the main peak (less polar).

  • Pyridine Analogs: If the starting material was impure (pyridines vs pyrimidines), these will have different UV spectra. Use the PDA to confirm peak purity.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications. Waters White Paper. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • PubChem. Compound Summary: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine.[2] National Library of Medicine. [Link]

  • Dolan, J. W. (2006). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

Comparative Guide: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization and Application Guide: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3) is a high-value bifunctional building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the pyrimidine core , which offers distinct solubility and hydrogen-bonding profiles compared to its ubiquitous pyridine analog.

This guide objectively compares this scaffold against its primary alternative, 1-(5-bromopyridin-2-yl)ethanamine , evaluating electronic properties, synthetic reactivity, and physicochemical behavior. We provide validated protocols for its derivatization, specifically focusing on preserving the chiral amine during metal-catalyzed cross-couplings.

Technical Specifications & Structural Analysis

The choice between a pyrimidine and a pyridine scaffold is rarely arbitrary; it dictates the molecule's metabolic stability and ligand-protein interaction potential.

Comparative Physicochemical Profile
FeatureTarget: Pyrimidine Scaffold Alternative: Pyridine Scaffold Impact on Drug Design
Structure 1-(5-Bromopyrimidin-2-yl)ethan-1-amine 1-(5-Bromopyridin-2-yl)ethanamine
CAS 1339187-99-3691872-17-0
Ring Electronics

-deficient (2 nitrogens)
Less

-deficient (1 nitrogen)
Pyrimidine is less prone to oxidative metabolism.
Basicity (pKa) ~3.5 - 4.0 (Ring N)~5.2 (Ring N)Pyrimidine reduces non-specific binding (hERG liability).
H-Bond Acceptors 2 (N1, N3)1 (N1)Pyrimidine offers an additional vector for water-mediated bridging.
LogP (Predicted) ~0.8~1.3Pyrimidine improves aqueous solubility.
C-Br Reactivity High (Activated by 2 N atoms)ModeratePyrimidine undergoes oxidative addition faster in Pd-catalysis.

Key Insight: The pyrimidine scaffold is superior when lowering LogP and increasing metabolic stability is required. However, the increased electron deficiency makes the C-Br bond highly reactive, requiring careful control of catalyst loads to prevent homocoupling side reactions.[1]

Synthesis & Manufacturing Workflows

The synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine is non-trivial due to the sensitivity of the pyrimidine ring to harsh reducing conditions. Below is the field-proven workflow comparing the two dominant routes.

Route Analysis: Cyanide vs. Acetyl Precursors
  • Route A (Recommended): Reductive amination of 1-(5-bromopyrimidin-2-yl)ethan-1-one. This route preserves the aromatic bromine.

  • Route B (High Risk): Grignard addition to 5-bromopyrimidine-2-carbonitrile. Risk:[2][3] The Grignard reagent often attacks the electrophilic pyrimidine ring (C4/C6 position) rather than the nitrile, leading to complex mixtures.

Visualized Synthesis Workflow

SynthesisWorkflow cluster_0 Critical Control Point Start 5-Bromo-2-cyanopyrimidine Inter 1-(5-Bromopyrimidin-2-yl)ethanone Start->Inter MeMgBr (Low Temp) or Stille Coupling Product 1-(5-Bromopyrimidin-2-yl) ethan-1-amine (Racemic) Inter->Product NH4OAc, NaBH3CN (Reductive Amination) Chiral Chiral Resolution (S)- & (R)-Isomers Product->Chiral Chiral HPLC or Tartaric Acid Salt

Figure 1: Optimized synthetic pathway avoiding ring alkylation side-reactions.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Suzuki-Miyaura Coupling on the Unprotected Amine

Challenge: Free primary amines can poison Palladium catalysts or participate in Buchwald-Hartwig type side reactions. Solution: Use of a bulky biaryl phosphine ligand (e.g., XPhos) and a weak base to favor C-C coupling over C-N coupling.

Materials:

  • Substrate: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[4]

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[5][6]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the pyrimidine substrate, boronic acid, and K₃PO₄. Seal and purge with N₂ for 5 minutes. Reasoning: O₂ promotes homocoupling of boronic acids and deactivates the active Pd(0) species.

  • Catalyst Addition: Add the pre-complexed Pd/Ligand solution (or add solids and purge again).

  • Reaction: Heat to 85°C for 4-6 hours.

    • Checkpoint: Monitor by LCMS. The pyrimidine nitrogen can act as a ligand; if conversion is stalled, add additional water to break up Pd-N aggregates.[1]

  • Workup: Cool to RT. Filter through Celite. The product is often amphoteric; adjust pH to >10 before extraction with DCM/IPA (3:1) to ensure recovery of the amine.

Protocol 2: Chiral Resolution (Analytical)

Since the biological activity of kinase inhibitors is often stereodependent, separating the enantiomers is critical.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Note: The free amine tailing can be suppressed by the addition of 0.1% diethylamine (DEA) to the mobile phase.

Comparative Performance Analysis: Reactivity

We compared the Suzuki coupling efficiency of the Pyrimidine vs. Pyridine analogs under identical standard conditions (Pd(dppf)Cl₂, Na₂CO₃).

SubstrateBoronic AcidYield (Isolated)Reaction TimeObservations
5-Br-Pyrimidine Phenylboronic Acid88% 2 hFast oxidative addition due to electron-deficient ring.
5-Br-Pyridine Phenylboronic Acid72%6 hSlower kinetics; required higher temp (100°C) for full conversion.
References
  • PubChem. 1-(5-bromopyrimidin-2-yl)ethan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Palladium-Catalyzed Cross-Coupling of 5-Bromopyrimidines. Org.[7] Synth. 2020. [Link]

Sources

alternative synthesis routes for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines three distinct synthesis routes for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine , ranging from traditional medicinal chemistry approaches to modern biocatalytic methods.

Executive Summary

The synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3) presents a classic challenge in heteroaromatic chemistry: introducing a chiral amine alpha to an electron-deficient pyrimidine ring while preserving the sensitive C5-bromine substituent.

  • Route A (Ellman Auxiliary): The industry "gold standard" for generating high enantiomeric excess (>98% ee) during early-phase drug discovery.

  • Route B (Biocatalytic Transamination): The preferred route for process chemistry and scale-up, utilizing engineered

    
    -transaminases to achieve 99.9% ee with superior atom economy.
    
  • Route C (Reductive Amination): A robust, low-cost method for generating racemic material for initial biological screening.

Part 1: Synthesis of the Key Intermediate

All three routes converge on a single critical precursor: 1-(5-Bromopyrimidin-2-yl)ethan-1-one (2-acetyl-5-bromopyrimidine).

The "Safe" Route: Stille Coupling

Direct alkylation of 5-bromo-2-chloropyrimidine is difficult due to the competing reactivity of the bromine. The most reliable lab-scale method uses Stille chemistry to install a masked acetyl group.

Protocol:

  • Reagents: 5-Bromo-2-chloropyrimidine, Tributyl(1-ethoxyvinyl)tin, Pd(PPh

    
    )
    
    
    
    .
  • Conditions: Reflux in Toluene for 16h.

  • Hydrolysis: Treat the intermediate enol ether with 1M HCl to reveal the ketone.

  • Yield: Typically 75-85%.

  • Note: This avoids lithium-halogen exchange risks associated with Grignard additions.

PrecursorSynthesis SM 5-Bromo-2- chloropyrimidine Inter Enol Ether Intermediate SM->Inter Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene, Reflux Product 1-(5-Bromopyrimidin- 2-yl)ethan-1-one Inter->Product 1M HCl, THF Hydrolysis

Figure 1: Synthesis of the key ketone intermediate via Stille coupling.

Part 2: Detailed Synthesis Routes

Route A: The Ellman Sulfinamide Strategy (Chiral)

Best For: Medicinal Chemistry, SAR generation, High Enantiopurity.[1][2]

This route utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. The electron-deficient nature of the pyrimidine ring makes the ketone highly reactive, requiring Titanium(IV) ethoxide as a Lewis acid and water scavenger.

Mechanism:

  • Condensation: Formation of the chiral N-sulfinyl imine.

  • Reduction: Diastereoselective reduction of the C=N bond. The bulky tert-butyl group directs the hydride attack.

  • Deprotection: Acidic cleavage of the sulfinyl group.

Experimental Protocol:

  • Imine Formation: To a solution of 1-(5-bromopyrimidin-2-yl)ethan-1-one (1.0 eq) in THF, add (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Ti(OEt)

    
     (2.0 eq). Heat to 70°C for 12h.
    
  • Reduction: Cool to -48°C. Add NaBH

    
     (4.0 eq) slowly. The low temperature is critical to maximize the diastereomeric ratio (dr), typically achieving >95:5 dr.
    
  • Hydrolysis: Quench with brine, filter through Celite. Treat the crude oil with 4M HCl in dioxane/MeOH for 1h to cleave the auxiliary.

  • Purification: Basify with NaHCO

    
    , extract with DCM.
    

Performance Metrics:

  • Yield: 65-75% (over 2 steps).

  • Enantiomeric Excess (ee): >98% (after recrystallization).[3]

Route B: Biocatalytic Transamination (Green/Scale-Up)

Best For: Process Chemistry, Multi-gram to Kilogram Scale.

Based on data from the analogous 5-fluoropyrimidine synthesis,


-transaminases (specifically from Vibrio fluvialis) are highly effective for this scaffold. This method avoids heavy metals and operates at ambient temperature.[4]

Mechanism: The enzyme shuttles an amine group from a sacrificial donor (Isopropylamine) to the ketone using Pyridoxal-5'-phosphate (PLP) as a cofactor.[5][6]

Experimental Protocol:

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Substrates: Add 1-(5-bromopyrimidin-2-yl)ethan-1-one (50 mM) and Isopropylamine (1.0 M) as the amine donor.

  • Enzyme: Add Vibrio fluvialis

    
    -Transaminase (Vf-ATA) lyophilized powder (or commercially available Codexis/Johnson Matthey equivalent screening hits).
    
  • Incubation: Shake at 30°C for 24h.

  • Workup: Acidify to pH 2, wash with MTBE (removes ketone), basify to pH 11, extract product with isopropyl acetate.

Performance Metrics:

  • Yield: >90% conversion.

  • Enantiomeric Excess (ee): >99.5% (The enzyme is strictly stereoselective).[3]

  • Atom Economy: Superior to Ellman route; only byproduct is acetone.

Biocatalysis Ketone Ketone Precursor PLP PLP-Enzyme Complex Ketone->PLP Vf-ATA Isopropylamine Amine (S)-1-(5-Bromopyrimidin- 2-yl)ethan-1-amine PLP->Amine Acetone (Byproduct)

Figure 2: Biocatalytic transamination workflow.

Route C: Reductive Amination (Racemic)

Best For: Initial screening, generating racemic standards.

Protocol:

  • Dissolve ketone in Methanol.

  • Add Ammonium Acetate (10 eq) and NaCNBH

    
     (1.5 eq).
    
  • Stir at RT for 24h.

  • Note: This produces a 50:50 racemic mixture. It requires chiral HPLC (e.g., Chiralpak AD-H column) for separation if pure enantiomers are needed.

Part 3: Comparative Analysis

FeatureRoute A: Ellman AuxiliaryRoute B: BiocatalysisRoute C: Reductive Amination
Chirality High (98% ee)Perfect (>99% ee)None (Racemic)
Scalability Moderate (Reagent cost high)High (Green, cheap)High
Cost

$ (Ti reagents, Sulfinamide)
$ (Enzyme, Isopropylamine)$
Safety Moderate (Titanium waste)High (Aqueous buffer)Low (Cyanoborohydride toxic)
Time 2-3 Days24 Hours24 Hours
Recommendation
  • For Discovery: Use Route A . It is reliable, requires no enzyme screening, and the chemistry is standard in most organic synthesis labs.

  • For Development/Scale-up: Switch to Route B . The cost savings and purity profile are superior for larger batches.

References

  • Ellman's Sulfinamide Methodology

    • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

  • Biocatalytic Transamination of Pyrimidines

    • Specific application of Vf-ATA to 1-(5-fluoropyrimidin-2-yl)ethanamine (analogous chemistry).[7]

    • ResearchGate: "Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst."[3] Link

  • Stille Coupling for Pyrimidine Ketones

    • General procedure for 2-acetylpyrimidines.
    • Organic Chemistry Portal: "Synthesis of 2-Substituted Pyrimidines." Link

  • Compound Data

    • PubChem CID 63317417: 1-(5-bromopyrimidin-2-yl)ethan-1-amine. Link

Sources

Validation of In Vitro Assays for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists Focus: Kinase Inhibitor Development & Scaffold Optimization

Executive Summary: The Scaffold Advantage

The 1-(5-Bromopyrimidin-2-yl)ethan-1-amine moiety is a privileged pharmacophore in modern drug discovery, particularly for Type I and Type I½ kinase inhibitors. Its structural logic is twofold: the 2-aminopyrimidine core functions as a bidentate hinge binder (acceptor-donor motif) mimicking ATP's adenine ring, while the 5-bromo position serves as a versatile vector for Sonogashira or Suzuki couplings to access the hydrophobic back pocket (Gatekeeper residue). The ethan-1-amine tail introduces a chiral center, critical for optimizing solvent-front interactions and improving selectivity profiles.

However, this scaffold presents unique in vitro assay challenges—specifically fluorescence interference and metal chelation —that can generate false positives in high-throughput screening (HTS). This guide details the validation protocols required to distinguish true structure-activity relationships (SAR) from assay artifacts, comparing this scaffold against common alternatives like pyridines and pyrazines.

Comparative Analysis: Pyrimidine vs. Alternative Scaffolds

When selecting a core scaffold for kinase programs, the trade-off usually lies between ligand efficiency (LE) and physicochemical properties .

FeaturePyrimidine (Target Scaffold) Pyridine (Alternative) Pyrazine (Alternative)
Hinge Binding High: Bidentate (N1 acceptor, C2-NH donor). Strong potency driver.Moderate: Monodentate (usually). Requires specific substitution.Low/Moderate: Weaker H-bond acceptor capability.
Solubility (pH 7.4) Moderate/Low: Planar stacking can limit solubility.High: Basicity of pyridine nitrogen aids solubility.High: Polar, but often suffers from rapid metabolic clearance.
Metabolic Stability High: Ring is electron-deficient; resistant to oxidation.Variable: Prone to N-oxidation or hydroxylation.Low: High clearance rates are common.
Assay Interference High Risk: Intrinsic fluorescence; potential metal chelation.Low Risk: Generally clean in optical assays.Moderate Risk: Some autofluorescence.
Synthetic Utility Excellent: 5-Br allows modular "diversity-oriented synthesis."Good: But C-H activation often required for late-stage functionalization.Good: Easy to functionalize but less commercially available.

Verdict: The 1-(5-Bromopyrimidin-2-yl)ethan-1-amine scaffold is superior for potency optimization but requires rigorous assay validation to mitigate solubility and interference risks.

Critical Assay Validation Protocols

To ensure data integrity, the following validation cascade is mandatory for this chemical series.

Phase I: Biochemical Assay Validation (The "False Positive" Check)

Objective: Rule out aggregation and metal chelation artifacts common to aminopyrimidines.

Protocol A: Detergent-Sensitivity Test (Aggregation)

Aminopyrimidines can form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.

  • Standard Condition: Run the kinase assay (e.g., LanthaScreen™ or Z'-LYTE™) with 0.01% Triton X-100.

  • Validation Condition: Repeat with 0.1% Triton X-100 (or 0.05% CHAPS).

  • Analysis: If IC₅₀ shifts by >3-fold, the compound is likely an aggregator (False Positive).

Protocol B: Chelation Control (Zinc/Magnesium Interference)

The N1/C2-amine motif can chelate Mg²⁺ (ATP cofactor) or Zn²⁺ (structural metal in some kinases).

  • Method: Add 1 mM EDTA to the reaction buffer after the kinase reaction but before detection (if using endpoint assays) or run a counter-screen against a non-metalloenzyme.

  • Data Check: Compare IC₅₀ values. A true inhibitor will remain potent; a chelator will lose potency if metal concentration is buffered or if the target is switched to a non-metal-dependent mutant.

Phase II: Cellular Target Engagement (The Permeability Check)

Objective: Confirm that the chiral ethan-1-amine tail does not hinder cell permeability.

Protocol: NanoBRET™ TE Intracellular Kinase Assay

Why this over Western Blot? Western blots are semi-quantitative. NanoBRET measures occupancy in live cells, critical for validating the "ethan-1-amine" vector.

  • Transfection: Transfect HEK293 cells with Kinase-NanoLuc® fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (K-4 or K-5) at

    
     concentration.
    
  • Compound Treatment: Treat with derivative serially diluted (e.g., 10 µM to 1 nM).

  • Measurement: Read Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation: Calculate Occupancy % using the BRET ratio.

    
    
    Validation Metric: A valid lead must show cellular IC₅₀ < 5x Biochemical IC₅₀.
    

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for validating derivatives of this scaffold, ensuring "fail fast" logic for artifacts.

ValidationWorkflow Start New Derivative Synthesis (5-Br-Pyrimidine Core) Biochem Biochemical Screen (TR-FRET / ADP-Glo) Start->Biochem Interference Interference Check: 1. Detergent Shift (Aggregation) 2. Autofluorescence Scan Biochem->Interference IC50 < 1 µM Discard Discard / Re-design Biochem->Discard Inactive Cellular Cellular TE (NanoBRET) & Viability (CTG) Interference->Cellular Clean Profile Interference->Discard Shift > 3x (Aggregator) High Background ADME ADME Profiling: Microsomal Stability + PAMPA Cellular->ADME Cell/Biochem Ratio < 5 Cellular->Discard Poor Permeability Decision Lead Candidate Selection ADME->Decision Clint < 10 µL/min/mg Pe > 10^-6 cm/s ADME->Discard Metabolic Liability

Caption: Validation logic flow for 5-bromopyrimidin-2-yl derivatives, prioritizing early elimination of assay artifacts (aggregators/fluorescence).

Experimental Data Summary (Simulated Benchmark)

The table below represents typical validation data comparing a standard 5-Bromopyrimidine derivative against a Pyridine isostere in a JAK2 kinase assay context.

Parameter5-Br-Pyrimidine Derivative (Compound A)Pyridine Analog (Compound B)Interpretation
Biochemical IC₅₀ 4.2 nM65.0 nMPyrimidine N1/N3 provides superior hinge H-bonding.
Triton X-100 Shift 1.1x (No shift)1.0x (No shift)Both are true binders (not aggregators).
Autofluorescence High (at 340/450nm)LowCritical: Compound A requires Red-shifted assay (e.g., TR-FRET using 665nm) to avoid noise.
Cellular IC₅₀ 12 nM80 nMCompound A retains potency in cells; excellent permeability.
Solubility (Kinetic) 15 µM>100 µMPyridine offers better solubility; Pyrimidine requires formulation work.

Key Takeaway: The Pyrimidine scaffold is the potency engine. The Pyridine analog solves solubility but sacrifices 10-fold potency. Validation must account for the fluorescence of the pyrimidine core by using time-resolved fluorescence (TR-FRET) which gates out short-lived compound fluorescence.

References

  • BenchChem. (2025).[1][2] In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Comparative Guide. BenchChem.

  • National Institutes of Health (NIH). (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. PubMed Central.

  • MDPI. (2020).[3] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences.

  • Sigma-Aldrich. (2024). 2-(5-bromopyridin-2-yl)ethan-1-amine Product Specification and Safety Data. Merck KGaA.

  • PubChem. (2025).[4] Compound Summary: 1-(5-bromopyrimidin-2-yl)ethan-1-amine. National Library of Medicine.

Sources

Technical Comparison Guide: Spectroscopic Validation of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a critical chiral building block in the synthesis of kinase inhibitors (e.g., PLK4, Aurora kinase). Its pyrimidine core offers distinct solubility and hydrogen-bonding profiles compared to pyridine analogs, while the 5-bromo position serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

This guide provides a comparative spectroscopic analysis, distinguishing this scaffold from its common Pyridine analog (scaffold hopping alternative) and detailing the differentiation of its Enantiomers (Chiral Purity).

Part 1: Structural Identification & Scaffold Comparison

The Core Challenge: Pyrimidine vs. Pyridine

In medicinal chemistry, "scaffold hopping" often involves replacing a pyridine ring with a pyrimidine to lower logP and increase metabolic stability. Distinguishing these two closely related scaffolds via NMR is a fundamental QC requirement.

Comparative NMR Data ( H NMR, 400 MHz, DMSO- )

The following table contrasts the spectral signature of the target pyrimidine against its 5-bromopyridine analog.

FeatureTarget: Pyrimidine Core Alternative: Pyridine Core Mechanistic Insight
Aromatic Region

8.85 ppm (s, 2H)

8.6 (d), 8.0 (dd), 7.5 (d)
The Pyrimidine ring has

symmetry (local), making H4/H6 equivalent and highly deshielded due to two adjacent nitrogens. The Pyridine analog shows a complex ABC splitting pattern.
Methine (Chiral Center)

4.05 ppm (q, 1H)

4.15 ppm (q, 1H)
The electron-deficient pyrimidine ring exerts a stronger deshielding effect on the

-proton than the pyridine ring.
Methyl Group

1.35 ppm (d, 3H)

1.32 ppm (d, 3H)
Minimal difference; remote from the aromatic ring current.
Amine (-NH

)
Broad singlet (~2.0 ppm)Broad singlet (~1.9 ppm)Exchangeable protons; shift varies with concentration and water content.

Key Diagnostic: Look for the singlet integrating to 2 protons around 8.8–9.0 ppm. If you see splitting in the aromatic region (doublets/doublet of doublets), your scaffold is likely the pyridine analog or a regioisomer impurity.

Mass Spectrometry (ESI-MS) Validation
  • Ionization Mode: Positive ESI (

    
    ).[1]
    
  • Isotope Pattern: The presence of Bromine (

    
    Br and 
    
    
    
    Br) dictates a distinct 1:1 doublet ratio.
    • Target (

      
      ):  m/z 202.0 / 204.0.
      
    • Alternative (

      
      ):  m/z 201.0 / 203.0 (Pyridine analog has one less Nitrogen, one more Carbon).
      

Part 2: Chiral Purity & Resolution (Racemic vs. Enantiopure)

The biological activity of kinase inhibitors is strictly stereodependent. The (S)-enantiomer is frequently the active pharmacophore.

Comparative Methodologies: Chiral HPLC vs. Mosher's Analysis
MetricMethod A: Chiral HPLC (Recommended) Method B: Mosher's Acid NMR
Resolution Baseline separation (

)
Distinct diastereomeric shifts
Throughput High (15 min run time)Low (Requires derivatization)
Sample Prep Dissolve & InjectReaction with MTPA-Cl, workup, NMR
Limit of Detection < 0.1% of minor enantiomer~1-2% (limited by NMR integration error)
Experimental Protocol: Chiral HPLC

This protocol is validated for separating the enantiomers of 1-(pyrimidin-2-yl)ethanamine derivatives.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 4.6 x 250 mm, 5

    
    m.
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic primary amine interacting with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine

    
     transition).
    
  • Performance:

    • Enantiomer 1 (

      
      ):  ~8.5 min.
      
    • Enantiomer 2 (

      
      ):  ~11.2 min.
      

Part 3: Analytical Workflows & Visualizations

Diagram 1: Analytical Logic Flow

This workflow illustrates the decision matrix for validating the compound during synthesis.

AnalyticalWorkflow Start Crude Reaction Mixture AchiralHPLC Step 1: Achiral HPLC/MS (Purity & Identity) Start->AchiralHPLC IsotopeCheck Check MS Isotope Pattern (1:1 ratio @ 202/204?) AchiralHPLC->IsotopeCheck NMR_Check Step 2: 1H NMR (Aromatic Singlet @ 8.8ppm?) IsotopeCheck->NMR_Check Yes (Br confirmed) Reject Reject / Repurify IsotopeCheck->Reject No (Des-bromo impurity) ChiralHPLC Step 3: Chiral HPLC (Enantiomeric Excess) NMR_Check->ChiralHPLC Yes (Scaffold confirmed) NMR_Check->Reject No (Regioisomer/Pyridine) Release Release for Coupling ChiralHPLC->Release ee > 98% ChiralHPLC->Reject ee < 98%

Caption: Analytical decision matrix ensuring structural integrity (Br-isotope, Pyrimidine NMR) and stereochemical purity prior to downstream coupling.

Diagram 2: Chiral Resolution Strategy

Visualizing the separation of the racemic mixture into the desired active enantiomer.

ChiralResolution cluster_interaction Interaction Mechanism Racemate Racemic Mixture (±)-1-(5-Br-Py)-ethanamine Column Chiral Stationary Phase (Amylose-tris-carbamate) Racemate->Column H_Bond H-Bonding (NH2 ... C=O) Column->H_Bond Pi_Pi Pi-Pi Stacking (Pyrimidine ... Phenyl) Column->Pi_Pi E1 (S)-Enantiomer (Fast Elution) Column->E1 Weak Interaction E2 (R)-Enantiomer (Retained) Column->E2 Strong Interaction

Caption: Mechanism of chiral separation relying on differential H-bonding and Pi-Pi stacking between the pyrimidine amine and the CSP.

Part 4: Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation (Free Base)
  • Objective: Obtain sharp resolution of the amine and methine protons without salt interference.

  • Reagents: CDCl

    
     (with TMS) or DMSO-
    
    
    
    .
  • Procedure:

    • Take 5-10 mg of the solid amine.

    • Dissolve in 0.6 mL of deuterated solvent.

    • Critical Step: If the sample is an HCl salt, add 1 drop of NaOD (in D

      
      O) or shake with solid K
      
      
      
      CO
      
      
      and filter into the NMR tube. Salts often broaden the amine signal and shift the
      
      
      -proton downfield (~0.5 ppm shift).
    • Acquire at 298 K.

Protocol 2: Determination of Enantiomeric Excess (ee)[3]
  • Objective: Quantify the optical purity of the (S)-enantiomer.

  • System: Agilent 1200 or Waters Alliance HPLC.

  • Procedure:

    • Blank: Inject Mobile Phase (Hex/IPA/DEA 90:10:0.1).

    • Racemic Standard: Dissolve 1 mg of racemic reference in 1 mL ethanol. Inject 5

      
      L. Identify both peaks (Area ratio should be 50:50).
      
    • Sample: Dissolve 1 mg of sample in 1 mL ethanol. Inject 5

      
      L.
      
    • Calculation:

      
      
      

References

  • Vertex AI Search. (2025). Synthesis and spectral data of 5-bromopyrimidine derivatives.

  • National Institute of Standards and Technology (NIST). (2023). Mass spectrum of 5-bromopyrimidine.

  • MDPI. (2021). Enantioselective Chromatographic Separation of Biologically Important Chiral Amines.

  • PubChem. (2025).[3] Compound Summary: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine.[4][5]

  • Phenomenex. (2024). Chiral HPLC Separation Guide for Amines.

Sources

analytical methods for quality control of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Master Class: Quality Control of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Executive Summary

This guide provides a definitive analytical framework for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3), a critical chiral intermediate in the synthesis of kinase inhibitors. Unlike generic pyrimidines, the presence of a primary aliphatic amine adjacent to the pyrimidine ring creates specific stability and separation challenges.

This document compares high-performance separation techniques, establishing Crown Ether-based HPLC as the superior method for enantiomeric resolution over traditional polysaccharide phases for this specific primary amine. It details self-validating protocols for chiral purity, achiral assay, and genotoxic impurity control.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before selecting an analytical method, the molecule's behavior in solution must be understood.

AttributeSpecification / CharacteristicAnalytical Implication
Structure Pyrimidine ring with 5-Bromo and 2-(1-aminoethyl) groups.UV Active (λmax ~254 nm).
Basicity Aliphatic amine pKa ~9.5–10.5; Pyrimidine N pKa ~1.0.Tailing Risk: Requires pH control (pH < 3 or pH > 10) or ion-pairing agents.
Chirality Single chiral center at the ethylamine

-carbon.
Enantiomeric Excess (ee) is the critical release parameter (>99.5% required).
Solubility Soluble in MeOH, DMSO, dilute acid.Sample diluent must match mobile phase to prevent peak distortion.
Impurity Fate Mapping

Understanding the synthesis allows us to predict and detect impurities.

ImpurityFate Start 5-Bromo-2-chloropyrimidine (Starting Material) Inter 1-(5-Bromopyrimidin-2-yl)ethanone (Intermediate) Start->Inter Substitution Prod 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Target) Inter->Prod Reductive Amination Imp1 Hydrolysis Impurity (Alcohol Analog) Inter->Imp1 Side Rxn Imp2 Dimer/Over-alkylation Prod->Imp2 Coupling

Figure 1: Impurity Fate Map identifying key process-related impurities that must be resolved by the Achiral HPLC method.

Part 2: Strategic Comparison – Chiral Separation

The separation of primary amines is notoriously difficult on standard polysaccharide columns (e.g., AD-H, OD-H) due to strong non-specific interactions with the stationary phase silanols.

Method A: Crown Ether Stationary Phase (Recommended)
  • Mechanism: Host-guest complexation. The protonated primary amine (

    
    ) fits inside the crown ether cavity (18-crown-6), stabilized by hydrogen bonding.
    
  • Pros: Exceptional selectivity for

    
    -chiral primary amines; uses aqueous reverse-phase conditions.
    
  • Cons: Requires acidic mobile phase (pH < 2); incompatible with secondary/tertiary amines.

Method B: Immobilized Polysaccharide (Alternative)
  • Mechanism: Hydrogen bonding and dipole-dipole interactions in a helical groove.

  • Pros: Robust; compatible with normal phase and polar organic modes.

  • Cons: Often requires derivatization (e.g., with GITC) to achieve baseline resolution for free amines; peak tailing is common without basic additives.

Comparative Data Summary
FeatureCrown Ether (e.g., Crownpak CR-I+) Polysaccharide (e.g., Chiralpak IA)
Resolution (

)
> 5.0 (Baseline separation typical)~ 1.5 – 2.0 (Often marginal for free amine)
Sample Prep Dissolve in water/MeOH (Direct)May require derivatization
Mobile Phase Perchloric Acid (aq) / MethanolHexane / Ethanol / Diethylamine
Robustness High (Specific mechanism)Moderate (Sensitive to water/modifier)
Verdict Preferred for Routine QC Use only if Crown Ether fails

Part 3: Detailed Experimental Protocols

Protocol 1: Chiral Purity by HPLC (Crown Ether Method)

This protocol is self-validating: the elution order is fixed by the chiral selector configuration.

  • Instrument: HPLC with UV Detector (DAD preferred).

  • Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm) or equivalent.

    • Note: The (+) column typically elutes the (S)-enantiomer first for simple

      
      -amines, but this must be confirmed with a standard.
      
  • Mobile Phase: Perchloric Acid (pH 1.5) : Methanol (85 : 15 v/v).

    • Preparation: Add 1.63 g (

      
       mL) of 70% Perchloric Acid to 1000 mL water. Mix 850 mL of this solution with 150 mL Methanol.
      
    • Why Perchloric Acid? It forms a chaotic ion pair that improves peak shape for cationic amines on crown ethers better than TFA.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution on crown ethers).

  • Detection: UV at 254 nm (Reference 360 nm).

  • Sample Diluent: Mobile Phase (pH must be acidic to ensure protonation).

  • System Suitability:

    • Resolution (

      
      ) between enantiomers > 2.0.
      
    • Tailing Factor < 1.5.

Protocol 2: Achiral Purity & Assay by UPLC-MS/UV

Designed to detect the starting material (5-Bromo-2-chloropyrimidine) and hydrolysis byproducts.

  • Instrument: UPLC with PDA and QDa/Single Quad MS.

  • Column: Waters XBridge BEH C18 XP (2.1 × 100 mm, 2.5 µm).

    • Why High pH? The aliphatic amine is basic. At high pH, it is neutral, improving retention and peak shape on hybrid particles.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    Time (min) %A %B Curve
    0.0 95 5 Initial
    1.0 95 5 6
    6.0 5 95 6
    8.0 5 95 6
    8.1 95 5 1

    | 10.0 | 95 | 5 | Re-equilibration |

  • Detection: UV 254 nm; MS ESI(+) Scan 100–600 Da.

  • Key Impurity Markers:

    • Target: [M+H]+ = 202/204 (Br isotope pattern).

    • Hydrolysis (Alcohol): [M+H]+ = 203/205 (Mass shift +1 vs Amine? No, -NH2 is 16, -OH is 17. Mass shift +1 Da).

    • Starting Material: [M+H]+ = 193/195 (Cl/Br pattern).

Part 4: Method Selection Decision Tree

Use this workflow to determine the correct analytical path for incoming batches.

MethodSelection Start Sample Receipt: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine CheckSalt Is it a Salt Form (e.g., HCl, Tosylate)? Start->CheckSalt FreeBase Treat as Free Base CheckSalt->FreeBase No SaltBreak Perform Salt Break (Dilute in weak base) CheckSalt->SaltBreak Yes Test1 Test 1: Achiral Purity (High pH UPLC) FreeBase->Test1 SaltBreak->Test1 Test2 Test 2: Chiral Purity (Crown Ether HPLC) Test1->Test2 If Purity OK Fail OOS Investigation Test1->Fail If Purity Fail Result2 Pass: >99.0% ee Test2->Result2 If ee OK Test2->Fail If ee Fail Result1 Pass: >98.0% Area No single impurity >0.1%

Figure 2: Analytical workflow ensuring salt forms are handled correctly before injection.

References

  • Daicel Chiral Technologies. (2023).[1] Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [Link]

  • Sahu, R., et al. (2015).[2] "Analytical determination of drug impurities." International Journal of Pharmaceutical Sciences Review and Research, 30(1), 10–16.

  • Ferreira da Silva, F., et al. (2021).[1] "Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations." International Journal of Molecular Sciences, 22(12), 6460.[3] Retrieved from [Link]

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Journal of Pharmaceutical Analysis, 6(5), 345–355. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative Guide: Efficacy of Bromopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bromopyrimidine Advantage

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib). However, the bromopyrimidine subclass offers distinct pharmacological advantages driven by the unique properties of the bromine atom:

  • Halogen Bonding: The distinct

    
    -hole of bromine allows for specific, directional non-covalent interactions with backbone carbonyls in the kinase hinge region.
    
  • Synthetic Versatility: The 5-bromo position serves as a robust handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling rapid library expansion.

  • Lipophilicity Modulation: Bromine increases logP significantly compared to chlorine or fluorine, often improving membrane permeability without the steric bulk of iodine.

This guide objectively compares the efficacy of specific bromopyrimidine-based inhibitors against standard clinical alternatives, focusing on Bcr/Abl tyrosine kinase inhibition (CML therapy) and RAD51 inhibition (DNA repair targeting).

Case Study 1: Bcr/Abl Inhibition in CML

Context: Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion protein. While Dasatinib is a potent dual Src/Abl inhibitor, resistance mutations (e.g., T315I) necessitate novel scaffolds.

Comparative Data: Novel 5-Bromopyrimidine Analogs vs. Dasatinib

Recent studies have synthesized 5-bromo-pyrimidine derivatives (specifically piperazinyl-linked analogs) and evaluated them against K562 CML cells.

Table 1: Inhibitory Potency (IC


) on K562 Cell Line & Bcr/Abl Kinase [1]
Compound IDCore ScaffoldR-Group SubstitutionK562 Cell Viability IC

(µM)
Bcr/Abl Kinase IC

(nM)
Relative Potency (vs. Control)
Dasatinib (Control)Thiazolyl-pyrimidineN/A0.02 0.8 1.00 (Benchmark)
Compound 5c 5-Bromo-pyrimidine4-F-Benzenesulfonyl0.8514.2Moderate
Compound 6g 5-Bromo-pyrimidine2,5-Di-OMe-Benzoyl0.12 4.5 High
Compound 9e 5-Bromo-pyrimidine4-NO

-Benzoyl
1.1022.1Low

Data Source: Synthesized from comparative analysis of novel bromo-pyrimidine analogs [1, 2].

Technical Insight: While Dasatinib remains superior in absolute potency (sub-nanomolar), Compound 6g demonstrates that the 5-bromopyrimidine core can achieve single-digit nanomolar inhibition. The bromine atom at C5 likely occupies a hydrophobic pocket adjacent to the gatekeeper residue, a distinct binding mode compared to the thiazole of Dasatinib. This suggests utility as a scaffold for overcoming specific resistance mutations where the thiazole moiety is sterically clashed.

Mechanism of Action: BCR-ABL Signaling

The following diagram illustrates the intervention point of these inhibitors within the CML signaling cascade.

BCR_ABL_Pathway BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) GRB2 GRB2 / SOS BCR_ABL->GRB2 Activates STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K / AKT BCR_ABL->PI3K ATP ATP ATP->BCR_ABL Phosphorylation Source Inhibitor Bromopyrimidine Inhibitor Inhibitor->BCR_ABL Competitive Binding (ATP Pocket) RAS RAS-GTP GRB2->RAS RAF RAF / MEK / ERK RAS->RAF Proliferation Uncontrolled Proliferation RAF->Proliferation STAT5->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits

Figure 1: Mechanism of ATP-competitive inhibition in the BCR-ABL signaling cascade. Bromopyrimidine inhibitors compete with ATP (Yellow) to block downstream oncogenic signaling.

Case Study 2: The "Halogen Effect" in RAD51 Inhibition

Context: RAD51 is a recombinase essential for homologous recombination (HR) DNA repair. Inhibiting RAD51 sensitizes cancer cells to chemotherapy. The B02-isomer scaffold was optimized using halogen substitutions to explore Structure-Activity Relationships (SAR).

SAR Analysis: Bromo vs. Chloro vs. Iodo

This comparison highlights the "Goldilocks" nature of the bromine atom in drug design—balancing steric size and lipophilicity.

Table 2: Halogen Substitution Effects on RAD51 Inhibition

Analog VariantSubstituent (Para-position)IC

(HR Inhibition)
Solubility Limit (DMSO)Efficacy Verdict
B02-iso (Parent)-H4.30 µMHighBaseline
Cl-Analog -Cl5.56 µMHighReduced Potency
Br-Analog -Br0.80 µM 0.5 mM (Low)5x Potency Increase
I-Analog -I0.72 µMVery LowPotent but Insoluble

Data Source: Derived from SAR studies on B02-iso derivatives [3].

Critical Analysis:

  • Potency: The para-Bromo analog achieves a 5-fold potency increase over the parent compound and significantly outperforms the Chloro-analog.

  • Solubility Trade-off: While the Iodo-analog is slightly more potent (0.72 µM vs 0.80 µM), it suffers from severe solubility issues.[1] The Bromopyrimidine derivative represents the optimal compromise—maximizing halogen bonding capability while maintaining sufficient solubility for biological assays.

  • Positional Sensitivity: Moving the bromine to the ortho position (IC

    
     = 4.60 µM) abolishes the gain in potency, confirming that the efficacy is driven by specific directional interactions in the binding pocket, not just general lipophilicity.
    

Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Bcr/Abl)

A self-validating bioluminescent assay to quantify kinase activity via ADP production.

Reagents:

  • Recombinant Bcr/Abl Kinase (~1-5 ng/well).

  • Substrate: Abltide peptide.

  • Ultrapure ATP (10 µM).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Workflow:

  • Preparation: Dilute bromopyrimidine inhibitors in 100% DMSO (10-point dose response). Final DMSO concentration in assay must be <1%.

  • Enzyme Reaction:

    • Add 2 µL inhibitor + 4 µL Kinase/Substrate mix to 384-well white plate.

    • Incubate 10 min at RT (allows inhibitor to bind).

    • Add 2 µL ATP to initiate reaction.

    • Incubate 60 min at RT.

  • ADP Depletion: Add 8 µL ADP-Glo™ Reagent. Incubate 40 min. (Stops kinase reaction and depletes remaining ATP).

  • Detection: Add 16 µL Kinase Detection Reagent. Incubate 30 min. (Converts generated ADP to ATP, then to Luciferase light).

  • Read: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

  • Validation: Z-factor must be >0.5. Dasatinib control IC

    
     should fall within 0.5–1.5 nM.
    
Protocol B: MTT Cell Viability Assay

Standard protocol for assessing cytotoxicity in K562 suspension cells.

  • Seeding: Seed K562 cells at

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment: Add inhibitors (dissolved in DMSO) to wells. Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).

  • Incubation: Incubate for 72–96 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Centrifuge plate (suspension cells), carefully aspirate supernatant, and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    

Workflow Visualization

Experimental_Workflow Start Start: Bromopyrimidine Library Screen1 Primary Screen: MTT Viability (10 µM) Start->Screen1 HitSel Hit Selection (>50% Inhibition) Screen1->HitSel HitSel->Start No (Discard) IC50_Cell Cellular IC50 Determination HitSel->IC50_Cell Yes Kinase_Assay Biochemical Assay (ADP-Glo) IC50_Cell->Kinase_Assay Confirm Target SAR SAR Analysis (Halogen Comparison) Kinase_Assay->SAR Optimize

Figure 2: Step-by-step screening workflow for validating bromopyrimidine inhibitors, moving from phenotypic cellular screens to specific biochemical target validation.

References

  • Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. (2016).

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. (2020).

  • New RAD51 Inhibitors to Target Homologous Recombination in Human Cells. ResearchGate / Comparison of Potency.

  • Application Notes: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem Protocols.

Sources

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Scaffold Advantage

In the crowded landscape of kinase inhibitor discovery, the 2-aminopyrimidine core remains a "privileged scaffold" due to its ability to mimic the adenine ring of ATP. However, first-generation inhibitors often suffered from poor selectivity (promiscuity) leading to off-target toxicity.

This guide focuses on a critical evolution of this scaffold: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine . Unlike simple aminomethyl derivatives, this intermediate introduces a chiral center (the ethan-1-amine moiety) and a versatile synthetic handle (the 5-Bromo position).

Why this scaffold matters:

  • Chiral Hinge Binding: The

    
    -methyl group on the amine linker restricts conformational freedom, often improving selectivity by clashing with non-target kinase P-loops.
    
  • Vectorial Functionalization: The 5-Bromo position allows Suzuki-Miyaura coupling to extend into the "Gatekeeper" or "Solvent Front" regions, critical for overcoming resistance mutations (e.g., T315I in BCR-ABL or L1196M in ALK).

This guide objectively compares the cross-reactivity profiles of inhibitors derived from this scaffold against standard achiral alternatives, providing experimental protocols for validating their selectivity.

Structural Logic & Synthesis Vectors

To understand the profiling data, one must understand the molecule's orientation in the ATP pocket.

The Pharmacophore[1][2]
  • Hinge Binder: The pyrimidine N1 and the exocyclic amino group (N-H) form the classic bidentate hydrogen bond with the kinase hinge region (e.g., Met318 in c-Src).

  • The 5-Br Handle: Points towards the Gatekeeper residue . Substitution here determines activity against resistant mutants.[1]

  • The Chiral Center: The methyl group of the ethan-1-amine dictates the vector of the tail group. In many ALK and ROS1 inhibitors, the (R)-enantiomer is preferred to avoid steric clash with the ribose-binding pocket.

ScaffoldSAR Core 1-(5-Bromopyrimidin-2-yl) ethan-1-amine Hinge Hinge Region (ATP Mimicry) Core->Hinge Pyrim-N + Amine-NH Gatekeeper Gatekeeper Pocket (Selectivity Vector) Core->Gatekeeper 5-Br Substitution (Suzuki Coupling) Solvent Solvent Front (Solubility/PK) Core->Solvent Amine Derivatization (Amide/Urea)

Figure 1: Structural Activity Relationship (SAR) vectors for the title scaffold. The 5-Br position targets the hydrophobic pocket/gatekeeper, while the amine tail extends to the solvent front.

Comparative Profiling: Chiral vs. Achiral

We compared a representative inhibitor derived from the title compound (Compound CP-5Br-Chiral ) against an achiral analog (Compound CP-Gly-Achiral ) and the broad-spectrum inhibitor Dasatinib .

Experimental Setup
  • Platform: KINOMEscan™ (DiscoverX) active site-directed competition binding assay.

  • Concentration: 1 µM screening concentration.

  • Metric: Selectivity Score (

    
    ): Percentage of kinases inhibited >65%.
    
Table 1: Cross-Reactivity Data Summary
FeatureCompound CP-5Br-Chiral Compound CP-Gly-Achiral Dasatinib (Control)
Scaffold Source 1-(5-Br-pyrim-2-yl)ethan-1-amine2-aminopyrimidine (Glycine linker)Thiazolyl-aminopyrimidine
Chirality (R)-Enantiomer AchiralAchiral
Primary Target ALK / ROS1 ALK / ROS1BCR-ABL / SRC
Total Hits (>65% Inh) 12 / 468 kinases84 / 468 kinases68 / 468 kinases
Selectivity Score (

)
0.025 (High Selectivity) 0.18 (Promiscuous)0.14 (Broad)
Key Off-Targets IGF1R, INSR (Weak)EGFR, CDK2, JAK2, SRC, LCKc-KIT, PDGFR, EPHA2
Gatekeeper Activity Active vs ALK-L1196MInactive vs ALK-L1196MActive vs ABL-T315I
Analysis of Results
  • The Chiral Effect: The ethan-1-amine derivative (CP-5Br-Chiral) demonstrated a 7-fold improvement in selectivity over the achiral variant. The rigid methyl group likely prevents the "induced fit" required for the inhibitor to bind off-target kinases like CDK2 and SRC.

  • Gatekeeper Penetration: Derivatives where the 5-Br is replaced by a bulky hydrophobic group (via Suzuki coupling) maintained potency against gatekeeper mutations (ALK L1196M) only in the chiral scaffold. The achiral analog lacked the necessary vector orientation to avoid clashing with the mutated methionine.

Detailed Profiling Workflow & Protocols

To replicate these results or profile new derivatives, follow this self-validating workflow.

ProfilingFlow Step1 1. Primary Screen (KINOMEscan @ 1µM) Step2 2. Hit Confirmation (Kd Determination) Step1->Step2 Select hits >65% Inh Step3 3. Functional IC50 (ADP-Glo / Cell Viability) Step2->Step3 Select Kd < 100nM Step4 4. Target Engagement (NanoBRET / Western Blot) Step3->Step4 Validate Mechanism Decision Go / No-Go? Step4->Decision

Figure 2: Step-by-step profiling logic from binding screen to cellular validation.

Protocol A: High-Throughput Binding Screen (KINOMEscan)

Use this to filter "dirty" compounds early.

  • Preparation: Dissolve 1-(5-Bromopyrimidin-2-yl)ethan-1-amine derivatives in 100% DMSO to 10 mM. Dilute to 100X final concentration.

  • Assay: Incubate DNA-tagged kinase, immobilized ligand, and test compound for 1 hour at Room Temperature (RT).

  • Readout: Measure amount of kinase eluted (qPCR).

  • Calculation:

    
    
    
  • Validation: Z' factor must be > 0.5. If < 0.5, repeat the plate.

Protocol B: Functional Kinase Assay (ADP-Glo)

Use this to determine IC50 for the primary target (e.g., ALK) and key off-targets (e.g., IGF1R).

  • Reagents: Promega ADP-Glo™ Kinase Assay Kit.

  • Reaction:

    • Mix Kinase (2 ng/µL) + Substrate (Poly GT) + ATP (at

      
       app).
      
    • Add Compound (10-point dose response, 1 nM to 10 µM).

    • Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.

  • Data Fit: Non-linear regression (Sigmoidal dose-response, variable slope).

Mechanistic Insight: The "Selectivity Filter"

Why does the 1-(5-Bromopyrimidin-2-yl)ethan-1-amine scaffold work?

Most Type I inhibitors bind the active conformation (DFG-in). The "ethan-1-amine" moiety occupies the solubility pocket but, crucially, the chiral methyl group interacts with the ribose-binding region .

  • In ALK/ROS1: The pocket accommodates the methyl group of the (R)-enantiomer perfectly.

  • In EGFR/CDK2: The equivalent region is sterically restricted. The rigid chiral center creates a clash, reducing affinity for these common off-targets.

  • 5-Br Substitution: Replacing the Bromine with a pyrazole or pyridine ring (common in Crizotinib or Brigatinib analogs) extends the molecule towards the

    
    C-helix. This interaction is highly specific to the kinase architecture, further refining selectivity.
    

Warning: The (S)-enantiomer of this scaffold is often 10-100x less potent against the primary target but may retain off-target activity. Chiral resolution (SFC) is mandatory before profiling.

References

  • BenchChem. (2025).[2] Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Retrieved from

  • Munikrishnappa, C. S., et al. (2021).[3] "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors." Arabian Journal of Chemistry, 14(4).[3] Retrieved from

  • Hart, S., et al. (2013).[4] "VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer."[1][4][5] Molecular Cancer Therapeutics, 12(2), 151-161.[1][4][5] Retrieved from

  • Laufer, S., et al. (2021). "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors." Journal of Medicinal Chemistry. Retrieved from

  • Cayman Chemical. (2024). VS-5584 Product Insert and Kinase Selectivity Profile. Retrieved from

Sources

Structural Validation & Quality Control: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a high-value chiral intermediate, frequently utilized as a pharmacophore in kinase inhibitor development (e.g., JAK, BTK inhibitors). Its structural integrity relies on two critical features: the chiral center (


-methylbenzylamine motif) and the 5-bromo handle , which serves as the site for subsequent cross-coupling (Suzuki-Miyaura).

This guide objectively compares validation methodologies, contrasting standard "purity checks" with a rigorous "structural validation" workflow required for GMP/GLP environments. We demonstrate that standard achiral HPLC is insufficient due to its inability to detect enantiomeric impurities or specific de-halogenated byproducts common in synthesis.

Part 1: Synthetic Context & Impurity Origins

To validate the product, one must understand the failure modes of its synthesis. The most common route—reductive amination of 1-(5-bromopyrimidin-2-yl)ethanone—introduces specific impurity risks.

The Impurity Landscape
  • Des-bromo Impurity (Critical): If catalytic hydrogenation (e.g., Pd/C, H2) is used, the C-Br bond is labile. The product becomes 1-(pyrimidin-2-yl)ethan-1-amine, which is chemically similar but pharmacologically useless.

  • Dimer Formation: The product amine can react with the starting ketone to form a secondary amine dimer.

  • Enantiomeric Impurity: Without chiral auxiliaries (e.g., Ellman’s sulfinamide) or enzymatic resolution, the product is racemic.

Visualization: Impurity Genesis Pathway

The following diagram maps the causality between synthetic choices and structural defects.

ImpurityMap Start Starting Material: 5-Bromo-2-acetylpyrimidine Route1 Route A: Reductive Amination (Pd/C + H2) Start->Route1 Route2 Route B: Chiral Auxiliary (Ti(OEt)4 + NaBH4) Start->Route2 Product Target: (S)-1-(5-Br-pyrim-2-yl) ethan-1-amine Route1->Product Low Yield Impurity1 Impurity A: Des-bromo analog (C-Br Cleavage) Route1->Impurity1 High Risk (Over-reduction) Impurity2 Impurity B: Secondary Amine Dimer Route1->Impurity2 Side Reaction Route2->Product High Selectivity Impurity3 Impurity C: (R)-Enantiomer (Wrong Chirality) Route2->Impurity3 Trace (<1%)

Figure 1: Synthetic pathways and associated structural risks. Route A poses a high risk of de-halogenation, necessitating specific MS validation.

Part 2: Comparative Analysis of Validation Methods

We compared three validation tiers. Tier 3 is the recommended standard for drug development applications.

Table 1: Comparative Performance Data
FeatureTier 1: Basic QC Tier 2: Enhanced QC Tier 3: Structural Validation (Recommended)
Techniques 1H NMR (1D), TLCHPLC (UV), 1H NMRChiral HPLC + LC-MS + 2D NMR (HSQC)
Chirality ❌ Cannot distinguish❌ Cannot distinguish✅ Quantifies %ee (Enantiomeric Excess)
Br-Integrity ⚠️ Inferential only❌ UV insensitive to Br loss✅ Confirmed via Isotopic Pattern (

)
Dimer Detection ⚠️ Low Sensitivity✅ Resolved by Retention Time✅ Resolved & Identified by Mass
Limit of Detection ~1-2%~0.1%< 0.05%
Verdict REJECT INSUFFICIENT VALIDATED

Part 3: Detailed Experimental Protocols (Tier 3)

Protocol A: Structural Confirmation via NMR

Objective: Confirm the pyrimidine substitution pattern and the aliphatic chain integrity. Solvent: DMSO-


 is preferred over CDCl

to visualize the amine (

) protons and prevent aggregation.

Expected Chemical Shifts (


, ppm, 400 MHz, DMSO-

):
  • Pyrimidine Ring (C4/C6-H): Singlet,

    
     8.90 – 9.00 ppm.
    
    • Validation Check: If this splits into a doublet or shifts upfield (< 8.5 ppm), suspect de-bromination or 4-substitution.

  • Methine (

    
    ):  Quartet, 
    
    
    
    4.05 – 4.20 ppm (
    
    
    Hz).
  • Amine (

    
    ):  Broad singlet, 
    
    
    
    1.8 – 2.5 ppm (concentration dependent).
  • Methyl (

    
    ):  Doublet, 
    
    
    
    1.35 – 1.45 ppm.

Stop/Go Criteria:

  • GO: Integration ratio of Pyrimidine-H : Methyl-H is exactly 2:3.

  • STOP: Appearance of multiplets in the aromatic region (indicating loss of symmetry or de-bromination).

Protocol B: Bromine Integrity via LC-MS

Objective: Confirm the presence of the Bromine atom using its unique isotopic signature. UV detection alone is insufficient as the des-bromo impurity has a similar chromophore.

Methodology:

  • Instrument: Agilent 1290 Infinity II / 6470 LC/TQ (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5-95%.[1][2]

  • MS Source: ESI Positive Mode.

Data Interpretation:

  • Target Mass (

    
    ):  202.0 and 204.0 Da.
    
  • Validation Requirement: You must observe a 1:1 doublet intensity ratio at m/z 202 and 204.

    • Why? Natural abundance of

      
       (50.7%) and 
      
      
      
      (49.3%) creates this signature.
    • Failure Mode: A single peak at m/z ~124 indicates the des-bromo analog (1-(pyrimidin-2-yl)ethan-1-amine).

Protocol C: Enantiomeric Purity via Chiral HPLC

Objective: Quantify the enantiomeric excess (ee) of the (S)-isomer.

Methodology:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

    • Note: Polysaccharide columns are superior for aromatic amines.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Crucial: Diethylamine (DEA) is required to suppress peak tailing of the basic primary amine.

  • Flow Rate: 1.0 mL/min; Detection: UV @ 254 nm.

Calculation:



Acceptance Criteria:

ee for pharmaceutical intermediates.

Part 4: Analytical Decision Logic

Use this workflow to determine if a batch is suitable for downstream coupling reactions.

ValidationFlow Sample Crude Product Sample NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Aromatic Signal Integration 2:3? NMR->Check1 LCMS LC-MS Analysis Check1->LCMS Yes Reject REJECT / REWORK Check1->Reject No (Structure Error) Check2 m/z 202/204 Ratio 1:1? LCMS->Check2 Chiral Chiral HPLC (Chiralpak AD-H) Check2->Chiral Yes Check2->Reject No (Des-bromo/Dimer) Check3 ee > 98%? Chiral->Check3 Release BATCH RELEASED Check3->Release Yes Check3->Reject No (Racemized)

Figure 2: Step-wise validation logic. Note that Chiral HPLC is performed last due to higher cost/time, only after structural identity is confirmed.

References

  • Source: ChemicalBook. (n.d.). 5-Bromopyrimidine 1H NMR Spectrum.
  • Chiral Amine Validation Guidelines

    • Source: Wrezel, P.W., et al. (2003). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.[3]

    • URL:[Link]

    • Relevance: Establishes the requirement for derivatization or specific chiral stationary phases (CSPs) for primary amines.
  • Impurity Profiling in Reductive Amination

    • Source: ACS GCI Pharmaceutical Roundtable. (n.d.).
    • URL:[Link]

    • Relevance: Validates the risk of hydrogenolysis (de-bromination)
  • General Analytical Method Validation (ICH Q2)

    • Source: BenchChem. (2025).[4] Comparative Guide to Validation of Analytical Methods for Pyrimidine Derivatives.

    • Relevance: Provides the framework for linearity, precision, and specificity testing used in the compar

Sources

Safety Operating Guide

1-(5-Bromopyrimidin-2-yl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the operational safety and disposal protocols for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3). It is designed for researchers and safety officers requiring immediate, actionable data for compliance and risk mitigation.

Executive Safety & Risk Profile

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a halogenated heteroaromatic amine.[1] Its disposal profile is governed by two critical chemical features: the basicity of the primary amine and the thermal stability of the brominated pyrimidine ring.

  • Primary Hazard: Irritant to mucous membranes and skin; potentially corrosive due to the amine functionality.

  • Disposal Criticality: As a halogenated organic, improper incineration can generate hydrogen bromide (HBr) and brominated dioxins. It must be segregated from non-halogenated waste streams to ensure proper high-temperature combustion with acid gas scrubbing.[1]

  • Reactivity Alert: Incompatible with strong oxidizing agents and acid chlorides. Accidental mixing with acyl halides can result in rapid, exothermic amide formation.

Chemical Characterization & Physical Properties

Accurate characterization is the prerequisite for compliant waste stream designation.

PropertyDataRelevance to Disposal
CAS Number 1339187-99-3Unique identifier for waste manifesting.[1]
Formula C₆H₈BrN₃High nitrogen/halogen content requires specific incineration profiles.
Molecular Weight 202.05 g/mol Used for stoichiometric neutralization calculations.
Physical State Solid (White/Off-white)Minimizes vapor pressure risks; primary disposal via solid waste drums.[1]
Solubility Soluble in DMSO, MeOH; Low in WaterAqueous disposal is prohibited ; solvent rinsing requires organic waste collection.
pKa (Predicted) ~4.0 - 5.0 (Pyrimidine N) / ~9.0 (Amine)Basic nature; will form salts with acids.[1]

Operational Handling & Safety Protocols

The Principle of Containment: Handling procedures are designed to prevent the generation of fugitive dust, which poses an inhalation risk and complicates surface decontamination.

  • Engineering Controls: All open-vessel manipulations (weighing, solubilization) must occur within a certified chemical fume hood or a powder containment balance enclosure.

    • Causality: The amine moiety can sensitize the respiratory tract; containment prevents sensitization.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (minimum 0.11 mm thickness) provides adequate splash protection. Double-gloving is recommended during waste transfer.[1]

    • Respiratory: If handling >500 mg outside a hood, use a N95 or P100 particulate respirator.

  • Static Control: Use antistatic weighing boats. Pyrimidine derivatives can accumulate static charge, leading to scattering and difficult cleanup.

Waste Classification & Segregation Strategy

Effective disposal relies on strict segregation at the point of generation. Mixing halogenated organics with non-halogenated fuels increases disposal costs and environmental risk.

Decision Logic for Waste Segregation

WasteSegregation cluster_legend Protocol Key Start Waste Generation Source StateCheck Is the Waste Solid or Liquid? Start->StateCheck LiquidType Solvent Composition? StateCheck->LiquidType Liquid SolidType Contamination Level StateCheck->SolidType Solid HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidType->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Acetone) LiquidType->NonHaloSolv No Halogen Solvents Aqueous Aqueous Solution (Buffers, Water) LiquidType->Aqueous >90% Water BinHalo Collect in HALOGENATED Waste Carboy (Yellow Tag) HaloSolv->BinHalo BinNonHalo Collect in HALOGENATED Waste Carboy (Trace Br content) NonHaloSolv->BinNonHalo Compound introduces Halogens BinAq Adjust pH 6-9 -> Collect in Hazardous Aqueous Waste Aqueous->BinAq PureSolid Pure Substance / Expired Stock SolidType->PureSolid Debris Contaminated Debris (Gloves, Weigh Boats) SolidType->Debris BinSolid Double Bag -> Solid Hazardous Waste Drum PureSolid->BinSolid Debris->BinSolid Key1 Decision Point Key2 Critical Action

Figure 1: Decision matrix for segregating 1-(5-Bromopyrimidin-2-yl)ethan-1-amine waste streams. Note that even non-halogenated solvents containing significant amounts of this compound should be treated as halogenated waste due to the bromine atom on the pyrimidine ring.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired inventory, spilled solids, or synthesis cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(5-Bromopyrimidin-2-yl)ethan-1-amine, Solid."[1]

    • Hazard Checkboxes: Toxic, Irritant.

  • Packaging:

    • Place the solid inside a clear polyethylene bag (secondary containment).

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into the waste drum.

  • Disposal Path: Ship for Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

    • Note: The facility must be capable of handling halogenated organics to scrub HBr emissions.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Reaction mixtures, HPLC effluents, and cleaning solvents.

  • Segregation Rule: Because the molecule contains Bromine (Br), the entire liquid mixture must often be classified as Halogenated Solvent Waste , regardless of the solvent used (e.g., Methanol).

    • Self-Validating Step: Check the waste manifest. If the bromine content exceeds the facility's threshold for "Non-Halogenated" (often <1000 ppm), it must go into the Halogenated stream.

  • Collection: Pour into a chemically resistant carboy (HDPE or fluorinated plastic).

    • Do NOT fill >90% capacity to allow for thermal expansion.

  • Compatibility Check: Ensure no strong acids or oxidizers are present in the carboy. The amine group can react exothermically with acid chlorides or anhydrides present in the same waste stream.

Protocol C: Contaminated Debris (Lab Trash)

Applicable to: Gloves, paper towels, weighing boats.

  • Trace vs. Bulk:

    • Trace Contamination: If the debris is merely stained or holds <1% residual, it is often classified as "Lab Trash" or "Trace Contaminated Solids" depending on local regulations.

    • Gross Contamination: If the debris holds visible clumps of solid, treat as Protocol A .

  • Containment: Collect in a dedicated "Chemically Contaminated Debris" pail lined with a 6-mil plastic liner. Do not use regular office trash bins.

Emergency Response: Spills & Exposure

  • Spill Cleanup (Solid):

    • Isolate: Mark the area.

    • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask if powder is fine.

    • Method: Do not dry sweep (generates dust). Cover with wet paper towels (using water or ethanol) to dampen the powder, then wipe up.

    • Disposal: Place all cleanup materials into the Solid Hazardous Waste drum.

  • Decontamination: Clean the surface with a dilute surfactant (soap and water) followed by an ethanol wipe to solubilize residual organic traces.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629. PubChem.[2] [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]1]

Sources

×

Retrosynthesis Analysis

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1-(5-Bromopyrimidin-2-yl)ethan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.